Tamra-peg2-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H38N6O6 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C8H16N4O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-8(13)10-2-4-14-6-7-15-5-3-11-12-9/h5-14H,1-4H3;2-7H2,1H3,(H,10,13) |
InChI Key |
NJKFVGAZCGIYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties and Applications of Tamra-peg2-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Tamra-peg2-N3, a fluorescent probe widely used in bioconjugation and molecular biology. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) moiety makes this tetramethylrhodamine (B1193902) (TAMRA) derivative a versatile tool for labeling and detecting biomolecules through "click chemistry."
Core Properties of this compound
This compound is a fluorescent dye characterized by its bright orange-red fluorescence and its ability to participate in highly specific chemical ligation reactions. The TAMRA core provides the fluorescence, the PEG linker enhances aqueous solubility and reduces steric hindrance, and the terminal azide group enables covalent attachment to alkyne-modified biomolecules.
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound and its core fluorophore is presented below. It is important to note that spectral properties can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.
| Property | Value | Source/Note |
| Molecular Formula | C₃₁H₃₄N₆O₆ | [1] |
| C₃₂H₃₈N₆O₆ | [2] | |
| Molecular Weight | 586.65 g/mol | [1][3] |
| 602.7 g/mol | [2] | |
| Purity | > 95% | [1][3] |
| Appearance | Solid or powder | [2] |
| Solubility | Highly soluble in water, DMSO, DMF | [2] |
| Storage Conditions | Dry, cool, and dark place; -5°C recommended | [3][4] |
| Excitation Maximum (λex) | ~553 nm | For TAMRA-PEG3-Azide[4] |
| ~541 - 565 nm | For parent TAMRA dye[5] | |
| Emission Maximum (λem) | ~575 nm | For TAMRA-PEG3-Azide[4] |
| ~565 - 583 nm | For parent TAMRA dye[5] | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | For parent TAMRA dye[5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | For parent TAMRA dye[5] |
Note: Discrepancies in molecular formula and weight are likely due to different salt forms or calculation methods by various suppliers.
Chemical Reactivity and Bioconjugation
The azide group of this compound is the key to its utility in bioconjugation, primarily through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[2] This allows for the specific and efficient labeling of proteins, nucleic acids, and other biomolecules that have been functionalized with an alkyne group.
Two main pathways are utilized for this conjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that employs a copper(I) catalyst to form a stable triazole linkage between the azide on this compound and a terminal alkyne on the target molecule.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[6] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target molecule, which reacts spontaneously with the azide.[6]
Below are diagrams illustrating these fundamental reaction pathways.
Experimental Protocols
The following are representative protocols for the synthesis of an azide-PEGylated dye and its subsequent use in protein labeling via CuAAC. These should be considered as starting points and may require optimization for specific applications.
Representative Synthesis of an Azide-PEG-TAMRA Derivative
This two-step protocol is based on general methods for the synthesis of azide-terminated PEG derivatives.[7]
Step 1: Mesylation of TAMRA-PEG-OH
-
Materials: TAMRA-PEG-OH, anhydrous dichloromethane (B109758) (DCM), triethylamine (B128534) (Et₃N), methanesulfonyl chloride (MsCl).
-
Procedure:
-
Dissolve TAMRA-PEG-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.3 equivalents) dropwise.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the mesylated intermediate.
-
Step 2: Azidation of TAMRA-PEG-OMs
-
Materials: TAMRA-PEG-OMs, dimethylformamide (DMF), sodium azide (NaN₃).
-
Procedure:
-
Dissolve the dried TAMRA-PEG-OMs (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by column chromatography.
-
Protocol for Protein Labeling via CuAAC
This protocol is adapted from general procedures for labeling alkyne-modified proteins with azide-functionalized fluorescent dyes.
Materials and Reagents:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.8. Avoid buffers containing primary amines like Tris.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Preparation of Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly.
-
Reaction Setup:
-
In a separate microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to the desired final volume and concentration.
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.
-
Add the catalyst premix to the reaction mixture. A final concentration of 0.1-0.5 mM CuSO₄ is typically effective.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 5-10 mM. This reduces Cu(II) to the active Cu(I) catalyst.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal reaction time may vary depending on the protein and concentrations of reactants.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Alternatively, purify the labeled protein by dialysis against the storage buffer.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the excitation maximum of TAMRA (~553 nm).
-
The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.
-
Further analysis by SDS-PAGE with in-gel fluorescence scanning can visualize the labeled protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG2-N3
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectral properties of TAMRA-PEG2-N3, a widely used fluorescent probe. This document outlines its core spectroscopic characteristics, detailed experimental protocols for its use, and visual diagrams of key processes.
Introduction to this compound
5-Carboxytetramethylrhodamine (TAMRA) is a bright, photostable red-fluorescent dye frequently used for labeling proteins, peptides, and nucleic acids. The this compound derivative incorporates a two-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) (-N3) group. The PEG linker enhances aqueous solubility and provides spatial separation between the fluorophore and the target molecule, minimizing potential quenching or steric hindrance. The azide group enables covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] These characteristics make this compound a versatile tool for selectively labeling and visualizing biomolecules in complex biological systems.
Spectroscopic Properties
The fluorescence of TAMRA is characterized by a strong absorption in the green-yellow region of the visible spectrum and an intense orange-red emission. Its spectral properties are largely insensitive to pH in the physiological range. The key quantitative spectral data for TAMRA-azide derivatives, compiled from various suppliers, are summarized below. Minor variations in reported maxima can occur due to differences in solvent, conjugation state, and the specific isomer (5-TAMRA vs. 6-TAMRA).
| Parameter | Value | Solvent/Condition | Source(s) |
| Excitation Maximum (λex) | 540 - 553 nm | MeOH, DMSO, or DMF | [3][4][5][6][7][8] |
| Emission Maximum (λem) | 565 - 580 nm | MeOH, DMSO, or DMF | [1][3][4][5][6][8] |
| Molar Extinction Coefficient (ε) | 84,000 - 92,000 L·mol⁻¹·cm⁻¹ | DMSO or DMF | [3][4][5][9] |
| Fluorescence Quantum Yield (ΦF) | ~0.1 | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the characterization and application of this compound.
This protocol describes the determination of fluorescence spectra using a spectrofluorometer.
A. Materials and Equipment:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, DMF, or Methanol)
-
Quartz cuvettes
-
Spectrofluorometer with a xenon arc lamp or laser excitation source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
B. Sample Preparation:
-
Prepare a stock solution of this compound by dissolving the solid compound in a suitable solvent (e.g., DMSO) to a concentration of 1-10 mM.[10] Store this stock solution at -20°C, protected from light.[4]
-
Prepare a dilute working solution (e.g., 1-10 µM) in the desired final solvent for measurement. The final absorbance at the excitation maximum should be below 0.1 to minimize inner filter effects.
C. Instrument Setup:
-
Turn on the spectrofluorometer and allow the light source to stabilize (typically 30 minutes for a xenon lamp).[11]
-
Set the instrument parameters, including slit widths for both excitation and emission monochromators (e.g., 2-5 nm), scan speed, and detector voltage (sensitivity).[11]
D. Measurement Procedure:
-
Emission Spectrum Measurement:
-
Place a cuvette with the solvent blank in the sample holder and record a blank spectrum to check for solvent-related fluorescence or Raman scattering.
-
Replace the blank with the this compound sample cuvette.
-
Set the excitation monochromator to the expected absorption maximum (e.g., 546 nm).[4][12]
-
Scan the emission monochromator across a wavelength range that covers the expected emission (e.g., 550 nm to 700 nm). The resulting plot of intensity versus wavelength is the emission spectrum.[12]
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission determined from the previous step (e.g., 579 nm).[4][12]
-
Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 480 nm to 570 nm). The resulting plot of intensity versus wavelength is the excitation spectrum, which should closely resemble the absorption spectrum.[12]
-
This protocol outlines a general procedure for labeling an alkyne-containing biomolecule with this compound.
A. Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium Ascorbate (B8700270) (prepare fresh)
-
Copper-chelating ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). Note: TBTA requires DMSO for solubility, while THPTA is water-soluble.[13]
-
Reaction Buffer (e.g., PBS, Tris buffer)
B. Reagent Preparation:
-
This compound Stock (10 mM): Dissolve in DMSO.
-
Alkyne-Biomolecule: Dissolve in an appropriate aqueous buffer.
-
CuSO₄ Stock (20-50 mM): Dissolve in water.
-
Ligand Stock (100 mM THPTA or 2 mM TBTA): Dissolve THPTA in water. Dissolve TBTA in 1:4 DMSO:t-butanol.[13][14]
-
Sodium Ascorbate Stock (100-300 mM): Prepare fresh by dissolving in water immediately before use.[13]
C. Labeling Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution. An excess of the azide (4-50 equivalents) is often used.[13]
-
Add the ligand stock solution (e.g., THPTA).
-
Add the CuSO₄ stock solution. The ligand and copper can be pre-mixed for several minutes before adding to the reaction.[13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]
-
Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[13][14]
-
Upon completion, the labeled biomolecule can be purified from excess reagents using methods appropriate for the sample, such as ethanol (B145695) precipitation (for DNA), size-exclusion chromatography, or dialysis.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and chemical reactions described in this guide.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Buy this compound (EVT-12518900) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 6. biotium.com [biotium.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. 5-TAMRA azide | AAT Bioquest [aatbio.com]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 12. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG2 Linker in Tamra-peg2-N3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Tamra-peg2-N3, a versatile fluorescent probe, with a specific focus on the integral role of its polyethylene (B3416737) glycol (PEG) linker. We will delve into its chemical properties, applications in bioconjugation, and provide detailed experimental protocols for its use.
Core Concepts: Understanding the Tripartite Structure
This compound is a molecule comprised of three key functional components:
-
TAMRA (Tetramethylrhodamine): A bright, photostable orange-red fluorescent dye that serves as the reporter module.[1] It is widely used in various fluorescence-based applications due to its high extinction coefficient and good quantum yield.[1][2]
-
PEG2 Linker: A short, hydrophilic diethylene glycol spacer. This component is crucial for the overall performance of the probe, significantly influencing its physical and biological properties.
-
Azide (B81097) (N3): A reactive functional group that enables the covalent attachment of the probe to other molecules via "click chemistry".[3][4]
The strategic combination of these three moieties makes this compound a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems.
The Functional Significance of the PEG2 Linker
The inclusion of the PEG2 linker is not merely a structural element but a key determinant of the probe's efficacy and versatility. Its primary roles include:
-
Enhanced Solubility: Polyethylene glycol is well-known for its hydrophilicity. The PEG2 linker imparts improved water solubility to the otherwise hydrophobic TAMRA dye, facilitating its use in aqueous biological buffers and reducing the risk of aggregation.[5]
-
Reduced Steric Hindrance: The flexible PEG spacer physically separates the bulky TAMRA fluorophore from the azide reactive group. This separation minimizes steric hindrance, allowing for more efficient and rapid reaction between the azide and its target alkyne-modified biomolecule.
-
Improved Biocompatibility and Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a widely used strategy in drug development to improve the pharmacokinetic properties of molecules. Even a short PEG linker can help to reduce non-specific binding to proteins and cell membranes, leading to lower background signals in imaging applications and potentially improved in vivo stability.
-
Maintained Fluorophore Performance: By distancing the TAMRA dye from the biomolecule it is labeling, the PEG linker can help to prevent quenching of the fluorescence that might occur due to interactions with certain amino acid residues or other parts of the target molecule.
Quantitative Data: Spectroscopic and Physicochemical Properties
The following table summarizes the key quantitative properties of TAMRA and its derivatives. While the exact values for this compound may show slight variations depending on the solvent and conjugation state, the data for closely related TAMRA compounds provide a reliable reference.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~546 - 555 nm | [6][7][8] |
| Emission Maximum (λem) | ~571 - 580 nm | [3][6][9] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [6][8][10] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.7 | [1][6][8] |
| Molecular Formula | C₃₁H₃₄N₆O₆ | [4] |
| Molecular Weight | 586.64 g/mol | [4] |
Note: The spectral characteristics of TAMRA dyes can be influenced by factors such as solvent polarity, pH, and conjugation to a biomolecule.[1]
Experimental Protocols
This section provides detailed methodologies for the application of this compound in bioconjugation, specifically focusing on the labeling of proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
General Protocol for Labeling Alkyne-Modified Proteins with this compound
This protocol outlines the steps for covalently attaching this compound to a protein that has been previously modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of sodium ascorbate in deionized water. Prepare this solution fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) with the reaction buffer.
-
Add this compound stock solution to achieve a final concentration that is in molar excess to the protein (e.g., 5-20 fold molar excess).
-
Prepare the "click" catalyst premix by adding the reagents in the following order, vortexing briefly after each addition:
-
CuSO₄ (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 0.1 mM)
-
TCEP or Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Add the catalyst premix to the protein-dye mixture.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation can improve reaction efficiency.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Characterization (Optional):
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
-
Workflow for Labeling Cell Surface Proteins
This workflow describes the metabolic labeling of cell surface glycoproteins with an azide-containing sugar, followed by detection with an alkyne-modified this compound (for this specific workflow, an alkyne-functionalized TAMRA-PEG would be used, but the principle of click chemistry remains the same).
Materials:
-
Mammalian cells in culture
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine, Ac₄GalNAz)
-
Alkyne-functionalized fluorescent probe (e.g., an alkyne-TAMRA-PEG derivative)
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Imaging medium
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-modified sugar for 1-3 days to allow for its incorporation into cell surface glycoproteins.
-
-
Click Reaction:
-
Wash the cells with PBS to remove unincorporated sugar.
-
Prepare the click reaction cocktail containing the alkyne-functionalized TAMRA probe, copper sulfate, a reducing agent, and a copper ligand in a biocompatible buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature.
-
-
Washing and Fixation:
-
Wash the cells multiple times with PBS to remove unreacted reagents.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Imaging:
-
Wash the cells with PBS and mount them in an appropriate imaging medium.
-
Visualize the labeled cell surface proteins using fluorescence microscopy.
-
Visualizations: Diagrams of Key Processes
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows described above.
Caption: Workflow for labeling an alkyne-modified protein with this compound.
Caption: Workflow for labeling cell surface glycoproteins using metabolic labeling and click chemistry.
Conclusion
This compound is a highly effective and versatile fluorescent probe for the targeted labeling of biomolecules. The integral PEG2 linker is a critical component that enhances the probe's solubility, reduces steric hindrance, and improves its overall performance in biological applications. The combination of a bright and stable fluorophore, a biocompatible linker, and a highly specific reactive group makes this compound an invaluable tool for researchers in cell biology, proteomics, and drug discovery. A thorough understanding of its properties and the principles of its application, as outlined in this guide, will enable scientists to leverage its full potential in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. BioActs Official Website [bioacts.com]
- 3. Buy this compound (EVT-12518900) [evitachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abcam.cn [abcam.cn]
- 6. 5-TAMRA NHS | Fluorescent Probes: R&D Systems [rndsystems.com]
- 7. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 10. interchim.fr [interchim.fr]
An In-depth Technical Guide to Tamra-peg2-N3 for Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tamra-peg2-N3, a fluorescent labeling reagent, and its application in the precise and efficient labeling of biomolecules. This compound is a versatile tool for researchers engaged in proteomics, genomics, and drug discovery, enabling the visualization and tracking of biological molecules in a variety of experimental settings.
Introduction to this compound
This compound is a fluorescent probe consisting of three key components: the well-characterized TAMRA (tetramethylrhodamine) fluorophore, a short polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) (N3) group.[1] The TAMRA dye provides a bright, orange-red fluorescence, while the hydrophilic PEG spacer enhances solubility in aqueous solutions and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule. The terminal azide group is the key to its utility, allowing for covalent attachment to biomolecules through highly specific and efficient "click chemistry" reactions.[1]
Physicochemical and Spectral Properties
The fundamental properties of this compound are summarized in the table below. The spectral characteristics are based on the parent TAMRA dye and may exhibit slight variations depending on the solvent, pH, and conjugation state.
| Property | Value | Reference |
| Molecular Formula | C31H34N6O6 | [2] |
| Molecular Weight | 586.65 g/mol | [2] |
| Appearance | Dark red solid | [1] |
| Solubility | Soluble in DMSO, DMF, and Methanol | [1] |
| Excitation Maximum (λex) | ~555 - 565 nm | [3] |
| Emission Maximum (λem) | ~580 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ (for 5-TAMRA) | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 (for 5-TAMRA) | [4] |
| Storage | Store at -20°C, protected from light and moisture | [5] |
Mechanism of Labeling: Click Chemistry
This compound is designed for bioorthogonal labeling, meaning its reactive azide group will not interact with native functional groups found in biological systems. Instead, it participates in highly specific "click" reactions with a complementary alkyne-functionalized molecule. This allows for the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group. There are two primary forms of azide-alkyne click chemistry utilized with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that employs a copper(I) catalyst to form a stable triazole linkage between the azide of this compound and a terminal alkyne on the target biomolecule.[1][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[6] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for in vivo labeling and applications where copper toxicity is a concern.
Below are diagrams illustrating these two key labeling reactions.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.
References
An In-depth Technical Guide to Bioconjugation using TAMRA-PEG2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, is a cornerstone of modern biomedical research and drug development. The ability to specifically attach probes, tags, or therapeutic agents to proteins, nucleic acids, and other biological macromolecules has revolutionized our understanding of complex biological processes and enabled the creation of novel diagnostics and therapeutics. This guide provides a comprehensive technical overview of bioconjugation using TAMRA-PEG2-N3, a versatile fluorescent labeling reagent.
This compound is a molecule comprised of three key functional components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red region of the visible spectrum. This allows for sensitive and specific detection in a variety of fluorescence-based applications.
-
PEG2 (a two-unit polyethylene (B3416737) glycol spacer): This hydrophilic linker enhances the aqueous solubility of the molecule and provides spatial separation between the fluorophore and the target biomolecule. This separation minimizes potential steric hindrance and reduces the likelihood of the dye interfering with the biomolecule's function.
-
N3 (an azide (B81097) group): This functional group is the key to the molecule's utility in bioconjugation. The azide moiety enables highly specific and efficient covalent bond formation with alkyne-containing molecules through a set of bioorthogonal reactions known as "click chemistry".
This guide will delve into the principles of click chemistry, provide detailed protocols for bioconjugation using this compound, present key quantitative data, and illustrate the experimental workflows with clear diagrams.
The Power of Click Chemistry in Bioconjugation
The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, producing minimal byproducts.[1][2] These characteristics make them ideal for bioconjugation, where reactions must proceed efficiently in complex biological mixtures without cross-reacting with other functional groups present in biomolecules. The most common form of click chemistry utilized with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the formation of a stable triazole ring from the reaction between an azide (like the one on this compound) and a terminal alkyne, which must be incorporated into the target biomolecule. This reaction is catalyzed by Cu(I) ions.
Quantitative Data
The following table summarizes the key physicochemical and spectroscopic properties of TAMRA, which are representative of the this compound conjugate. It is important to note that the local chemical environment and conjugation to a biomolecule can cause slight shifts in the spectral properties.
| Property | Value |
| Molecular Formula of this compound | C₃₁H₃₄N₆O₆ |
| Molecular Weight of this compound | 586.65 g/mol |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.3 - 0.5 |
| Recommended Storage | Store at -20°C, protected from light |
Experimental Protocols
This section provides a detailed protocol for the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction. This protocol is a general guideline and may require optimization for specific proteins and applications.
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Sodium Acetate (B1210297) (3 M, pH 5.2)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.
-
Copper(II) Sulfate Stock (50 mM): Dissolve copper(II) sulfate pentahydrate in deionized water.
-
THPTA Stock (250 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate Stock (500 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (to a final concentration of 1-10 µM)
-
This compound stock solution (to a final concentration of 10-50 µM; a 5-10 fold molar excess over the protein is a good starting point)
-
Copper(II) sulfate stock solution (to a final concentration of 1 mM)
-
THPTA stock solution (to a final concentration of 5 mM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be performed with gentle shaking. Protect the reaction from light.
-
-
Purification of the Labeled Protein:
-
Ethanol Precipitation (for smaller proteins/peptides):
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of ice-cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer.
-
-
Size-Exclusion Chromatography (for larger proteins):
-
Equilibrate a suitable size-exclusion column (e.g., Sephadex G-25) with the desired buffer.
-
Apply the reaction mixture to the column.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA). The first colored fractions will contain the labeled protein.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off.
-
Dialyze against a large volume of the desired buffer at 4°C with several buffer changes to remove unreacted dye and catalyst.
-
-
-
Characterization:
-
Spectrophotometric Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).
-
SDS-PAGE and In-Gel Fluorescence: Analyze the purified conjugate by SDS-PAGE. The labeled protein can be visualized by its fluorescence using a gel imager with appropriate excitation and emission filters, and by Coomassie or silver staining for total protein.
-
Mass Spectrometry: Confirm the covalent modification and determine the exact mass of the conjugate.
-
Protocol 2: Purification and Analysis of TAMRA-Labeled Peptides by RP-HPLC
Materials:
-
Crude TAMRA-labeled peptide solution
-
Reverse-phase HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Dissolve the crude labeled peptide in a small volume of a solvent compatible with the HPLC mobile phase (e.g., a mixture of Solvent A and B).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile at two wavelengths: 220 nm (for the peptide backbone) and ~555 nm (for the TAMRA label).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak that absorbs at both wavelengths.
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the TAMRA-labeled peptide.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling an alkyne-modified protein with this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Simplified schematic of the CuAAC reaction.
References
An In-depth Technical Guide to Tamra-peg2-N3: Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tamra-peg2-N3, a versatile fluorescent probe, detailing its core applications in molecular biology, bioconjugation, and cellular imaging. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Introduction to this compound
This compound is a fluorescent labeling reagent that consists of three key components: a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) (N3) group.[1][2] The TAMRA moiety provides a bright, orange-red fluorescence, making it readily detectable in a variety of biological assays. The hydrophilic PEG spacer enhances the water solubility of the molecule and provides a flexible linker, which can reduce steric hindrance when labeling sensitive biomolecules.[3][4] The azide group is the reactive handle that enables the covalent attachment of the dye to other molecules through "click chemistry," a set of bioorthogonal reactions.[1][5]
This combination of features makes this compound a powerful tool for researchers in molecular biology, chemical biology, and drug development for applications such as labeling proteins, nucleic acids, and other biomolecules for visualization and quantification.[1][2]
Physicochemical and Spectroscopic Properties
The utility of a fluorescent probe is largely determined by its physicochemical and spectroscopic characteristics. The properties of this compound and related TAMRA-azide derivatives are summarized below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.
| Property | Value | References |
| Molecular Formula | C31H34N6O6 | [5] |
| Molecular Weight | 586.64 g/mol | [5] |
| Excitation Maximum (λex) | ~541 - 553 nm | [6][7][8] |
| Emission Maximum (λem) | ~565 - 579 nm | [7][8][9][10] |
| Molar Extinction Coefficient (ε) | ~80,000 - 91,000 M⁻¹cm⁻¹ | [6][7][8][9][10][11] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [1][6] |
| Solubility | Soluble in DMSO, DMF, Methanol | [6][9][10] |
Note: The exact spectral characteristics can be influenced by factors such as the solvent, pH, and the nature of the conjugated biomolecule.
Core Applications and Experimental Protocols
The primary application of this compound lies in its ability to be covalently attached to biomolecules containing a compatible reactive group, most commonly an alkyne. This is achieved through click chemistry, which offers high specificity and efficiency.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide (like that on this compound) and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
This protocol provides a general procedure for labeling alkyne-modified oligonucleotides with this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO (anhydrous)
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
5 mM Sodium Ascorbate (B8700270) in water (freshly prepared)
-
10 mM Copper(II) sulfate-TBTA complex in 55% DMSO
-
Nuclease-free water
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh 5 mM solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50% of the total reaction volume and vortex to mix.
-
Add the this compound stock solution to a final concentration that is 1.5 times the concentration of the oligonucleotide. Vortex to mix.
-
-
Catalyst Addition:
-
Add the 5 mM sodium ascorbate solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling a gentle stream of inert gas through the mixture for 30-60 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the headspace of the tube with inert gas and cap it tightly.
-
-
Incubation:
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature overnight. If precipitation occurs, the mixture can be heated to 80°C for a few minutes to redissolve the precipitate.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge to pellet the labeled oligonucleotide, discard the supernatant, and wash the pellet with acetone.
-
Air dry the pellet and resuspend in a suitable buffer.[12][13]
-
This protocol outlines a general procedure for labeling proteins that have been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)
-
50 mM Sodium Ascorbate in water (freshly prepared)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh 50 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the solution of the alkyne-modified protein. The volume should not exceed 1/3 of the total reaction volume.
-
Add the 1.5x protein labeling buffer.
-
Add the this compound stock solution to achieve a desired molar excess over the protein (typically 3-10 fold excess). Vortex gently to mix.
-
-
Catalyst Addition:
-
Degas the mixture by purging with a gentle stream of inert gas for 10-20 seconds.
-
Add the 50 mM sodium ascorbate solution.
-
Flush the headspace of the tube with inert gas and cap it tightly.
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 8-16 hours.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide, eliminating the need for a cytotoxic copper catalyst.[5] This makes SPAAC particularly well-suited for labeling biomolecules in living cells and organisms.
While a detailed, step-by-step protocol for SPAAC with this compound was not found in the search results, the general principle involves mixing the azide-containing this compound with a biomolecule that has been modified with a strained cyclooctyne in a suitable buffer and incubating at room temperature or 37°C.[5]
Visualization of Experimental Workflows and Signaling Pathways
The ability to fluorescently label specific biomolecules with this compound opens up a wide range of applications for visualizing and quantifying biological processes. The following diagrams, generated using the DOT language, illustrate some of these key applications.
Workflow for Labeling and Imaging a Protein of Interest
This workflow demonstrates the general steps involved in labeling a target protein with this compound and subsequently imaging it within a cell.
Caption: General workflow for protein labeling and cellular imaging.
Förster Resonance Energy Transfer (FRET) for Studying Protein-Protein Interactions
FRET is a powerful technique for studying the proximity of two molecules.[15][16][17][18][19] In this example, a donor fluorophore (e.g., GFP) is attached to one protein, and an acceptor fluorophore (this compound) is attached to its potential binding partner. If the proteins interact, bringing the fluorophores within close proximity (typically 1-10 nm), energy transfer can occur from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence, which can be measured to quantify the interaction.
Caption: Principle of FRET for detecting protein-protein interactions.
Tracking Drug Delivery with this compound
Fluorescently labeling a drug molecule or its delivery vehicle with this compound allows for the visualization and tracking of its biodistribution, cellular uptake, and intracellular trafficking.[20][21] This is a critical application in drug development for assessing the efficacy and safety of new therapeutic agents.
Caption: Schematic of tracking a TAMRA-labeled drug delivery system.
Conclusion
This compound is a highly valuable and versatile tool for researchers in molecular biology and drug development. Its bright and stable fluorescence, coupled with the specificity and efficiency of click chemistry, enables a wide array of applications, from the fundamental study of biomolecular interactions to the preclinical evaluation of therapeutic candidates. The protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Buy this compound (EVT-12518900) [evitachem.com]
- 3. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAMRA azide, 5-isomer, 825651-66-9 | BroadPharm [broadpharm.com]
- 7. TAMRA-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. TAMRA-PEG3-Azide, 1228100-59-1 | BroadPharm [broadpharm.com]
- 9. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 10. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. 5-TAMRA azide | AAT Bioquest [aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. [PDF] Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | Semantic Scholar [semanticscholar.org]
- 16. Imaging protein-protein interactions by Fluorescence Resonance Energy Transfer (FRET) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Imaging protein-protein interactions by fluorescence resonance energy transfer (FRET) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Editorial: Molecular imaging for tracking drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of TAMRA-PEG2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction to TAMRA-PEG2-N3
This compound is a fluorescent dye derivative used in bioconjugation and molecular labeling applications.[1][2] Its utility lies in the presence of a terminal azide (B81097) (-N3) group, which allows for covalent attachment to other molecules via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] While invaluable in research, the azide functional group imparts specific hazards that necessitate stringent safety protocols. Organic azides are energy-rich molecules and should be treated as potentially explosive.[3][4]
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its azide functional group.
-
Explosion Hazard: Organic azides are known to be sensitive to heat, light, pressure, and shock, which can lead to violent decomposition.[3][4] While larger molecules with a higher carbon-to-nitrogen ratio tend to be less volatile, all organic azides should be handled as potentially explosive.[5] The "Rule of Six" suggests that having at least six carbon atoms for each energetic group, like an azide, can render the compound relatively safer.[6]
-
Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[3][4] While the toxicity of this compound as a whole molecule is not established, exposure should be minimized.
-
Formation of Hazardous Byproducts:
-
Hydrazoic Acid: Contact with acids can lead to the formation of hydrazoic acid (HN3), which is a highly toxic and explosive gas.[6][7]
-
Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form highly shock-sensitive and explosive metal azides.[3][6] This is a critical consideration in both experimental setup and waste disposal.
-
Halogenated Solvent Incompatibility: The use of chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) can result in the formation of extremely unstable di- and tri-azidomethane.[3][4][5]
-
Quantitative Data Summary
Specific quantitative safety data for this compound is not available. The following table summarizes general safety considerations for organic azides.
| Parameter | General Guideline for Organic Azides | Source |
| Toxicity (as NaN3) | LD50 (oral, rat): 27 mg/kg | [3] |
| Storage Temperature | Store below room temperature, at -18°C or -20°C is common practice. | [3][6] |
| Storage Conditions | In the dark, in a tightly sealed container. | [3][4] |
| Solvent for Storage | If stored in solution, do not exceed a concentration of 1M. | [3][6] |
Safe Handling and Experimental Protocols
Adherence to the following protocols is mandatory when working with this compound and other organic azides.
| PPE | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against splashes of the compound and solvents. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and provides a barrier in case of fire. |
| Additional | A blast shield should be used when working with neat azides or on a larger scale. | Provides protection from potential explosions. |
-
Work in a Designated Area: All work with this compound should be conducted in a certified chemical fume hood.[5][7]
-
Use Appropriate Utensils: Never use metal spatulas or other metal instruments to handle azides, as this can lead to the formation of explosive metal azides.[5][6][7] Use plastic, ceramic, or glass spatulas.
-
Avoid Incompatible Materials:
-
Control of Quantities: Work with the smallest possible quantities of the azide compound.[5] Scaling up reactions requires a thorough risk assessment and approval from the principal investigator or safety officer.[5][7]
-
Purification: Avoid distillation and sublimation for purification.[3][4] Use techniques like extraction and precipitation. Column chromatography should be used with caution as the stationary phase could potentially contribute to decomposition.[3]
-
Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials. A temperature of -20°C is recommended.
-
Ensure the container is clearly labeled with the compound name and a warning about its potential explosive nature.
-
Azide-containing waste must be collected in a separate, clearly labeled waste container.[4][6]
-
NEVER pour azide waste down the drain.[7] Azides can react with lead or copper in the plumbing to form highly explosive metal azides.[7]
-
Do not mix azide waste with acidic waste.[6]
-
For disposal, organic azides should ideally be converted to a more stable derivative, such as an amine, before being collected for chemical waste pickup.[6] Consult your institution's EH&S for specific procedures.
Emergency Procedures
-
Spill:
-
For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.
-
Collect all contaminated materials in a labeled hazardous waste container.
-
For a large spill, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Visualizations
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Response Decision Tree.
References
The Azide Group in TAMRA-PEG2-N3: A Technical Guide to its Function in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the function of the azide (B81097) group on the TAMRA-PEG2-N3 molecule, a versatile tool in modern biochemical and pharmaceutical research. We will delve into the core principles of its reactivity, provide quantitative data, detailed experimental protocols, and visual representations of its application in studying cellular signaling pathways.
Core Functionality: The Azide Group as a Bioorthogonal Handle
The this compound molecule is a trifunctional reagent comprising a TAMRA (tetramethylrhodamine) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (-N3) group. The primary role of the azide group is to serve as a bioorthogonal chemical handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This allows for the precise covalent labeling of target biomolecules that have been functionalized with a complementary reactive group, typically an alkyne.
The azide group's utility stems from its bioorthogonality; it is essentially absent in biological systems and does not react with native functional groups found in cells and tissues. This inertness ensures that labeling is highly specific to the intended target, minimizing off-target effects and background signal.
The two main types of click chemistry reactions involving the azide group of this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst. CuAAC is known for its rapid reaction rates and high yields. However, the cytotoxicity of the copper catalyst often limits its application in living cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), as the alkyne reaction partner. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction forward without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications.
The other components of the this compound molecule play crucial supporting roles. The TAMRA dye provides a bright and photostable fluorescent signal for detection, while the PEG2 spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance between the dye and the labeled biomolecule.
Data Presentation: Properties and Reaction Parameters
Quantitative understanding of the components and their interactions is critical for successful experimental design. The following tables summarize key data for this compound and its associated reactions.
| Property | Value |
| Molecular Formula | C31H34N6O6 |
| Molecular Weight | 586.65 g/mol |
| Appearance | Dark red solid |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | Store at -20°C, protect from light |
Table 1: Physical and Chemical Properties of this compound.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~553-556 nm | The exact maximum can vary slightly depending on the solvent and conjugation state. |
| Emission Maximum (λem) | ~575-580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Quantum Yield (Φ) | 0.3–0.5 (unconjugated) | Represents the efficiency of the fluorescence process. The quantum yield can be affected by the local environment and may decrease upon conjugation due to quenching effects. |
Table 2: Spectral Properties of the TAMRA Moiety.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partner | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Limited in live cells due to copper toxicity | High, suitable for live-cell and in vivo imaging |
| Reaction Kinetics | Generally faster | Slower than CuAAC, but rates are improving with the development of new strained alkynes. |
| Typical Reaction Time | Minutes to a few hours | 1 to 24 hours |
Table 3: Comparison of CuAAC and SPAAC Reactions.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in labeling experiments. Below are representative protocols for both CuAAC and SPAAC.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol is adapted for the labeling of a purified protein that has been modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Protein purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM.
-
Add the this compound stock solution to a final concentration of 50-100 µM (a 5-10 fold molar excess over the protein).
-
Premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). Add this catalyst solution to the reaction mixture to a final copper concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess this compound and other reaction components by purifying the labeled protein using an appropriate method, such as size-exclusion chromatography.
-
-
Analysis:
-
Confirm the successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, or by measuring the absorbance and fluorescence of the purified protein conjugate.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a DBCO-Modified Protein in Live Cells
This protocol describes the labeling of a protein that has been genetically engineered to contain a DBCO group within a live cellular context.
Materials:
-
Cells expressing the DBCO-modified protein of interest
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
-
Cell Labeling:
-
Culture the cells expressing the DBCO-modified protein to the desired confluency in a suitable imaging dish or plate.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the labeling medium and wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove any unbound this compound.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., excitation at ~555 nm and emission at ~580 nm).
-
Visualization of Signaling Pathways and Experimental Workflows
The bioorthogonal nature of the azide-alkyne cycloaddition makes this compound a powerful tool for visualizing and studying dynamic cellular processes, such as signaling pathways. By metabolically or genetically incorporating an alkyne-containing reporter into a protein of interest, its localization, trafficking, and interactions can be monitored in real-time.
Experimental Workflow for Bioorthogonal Labeling and Imaging
The general workflow for labeling and imaging a target protein using this compound and click chemistry is depicted below.
Caption: A generalized experimental workflow for bioorthogonal labeling.
Application in Studying the ERK Signaling Pathway
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. Bioorthogonal labeling with probes like this compound can be used to visualize and quantify the activity and localization of key components of this pathway, such as ERK.
For instance, an alkyne-modified analog of an ATP-competitive ERK inhibitor can be used to covalently label active ERK in cells. Subsequent reaction with this compound via click chemistry allows for the fluorescent visualization of the active ERK population.
An In-Depth Technical Guide to Tamra-peg2-N3 for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tamra-peg2-N3, a versatile fluorescent probe, for applications in chemical biology. It covers the core principles of its function, detailed experimental protocols, and its application in studying cellular signaling pathways.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the bright and photostable fluorophore, Tetramethylrhodamine (TAMRA), with a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a bioorthogonal azide (B81097) (N3) functional group.[1] This trifunctional design makes it an invaluable tool for researchers seeking to fluorescently tag and visualize biomolecules in complex biological systems.
The TAMRA moiety provides a strong fluorescent signal in the orange-red spectrum, making it readily detectable by common fluorescence microscopy and spectroscopy instrumentation.[2][3] The PEG linker enhances the water solubility of the molecule and minimizes steric hindrance, thereby improving conjugation efficiency and reducing non-specific interactions.[1] The terminal azide group allows for highly specific and efficient covalent attachment to alkyne-modified biomolecules via "click chemistry," a set of bioorthogonal reactions that proceed with high yield under mild, biologically compatible conditions.[1][4]
Core Properties and Data
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C31H34N6O6 | [4] |
| Molecular Weight | 586.64 g/mol | [4] |
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~580 nm | [2] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.3 - 0.5 | [2] |
| Reactive Group | Azide (-N3) | [1][4] |
| Solubility | Soluble in DMSO, DMF | [5] |
Mechanism of Action: Click Chemistry
This compound is primarily utilized in two types of click chemistry reactions for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between the terminal azide of this compound and a terminal alkyne on a target biomolecule. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the copper(I) from oxidation and enhance reaction efficiency.[6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) incorporated into the biomolecule.[4][8][9] The high ring strain of the cyclooctyne allows it to react spontaneously with the azide of this compound without the need for a metal catalyst. This is particularly advantageous for in vivo labeling experiments where the cytotoxicity of copper is a concern.[10][11]
Experimental Protocols
The following are detailed protocols for labeling proteins and nucleic acids with this compound.
Protein Labeling via CuAAC
This protocol describes the labeling of a protein containing a terminal alkyne modification.
Materials:
-
Alkyne-modified protein (in a copper-free buffer, e.g., PBS pH 7.4)
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)
-
Desalting column (e.g., PD-10)
Protocol:
-
Prepare the Protein Solution: Dilute the alkyne-modified protein to a final concentration of 1 mg/mL in a copper-free buffer.
-
Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding the following components in the order listed. Vortex briefly after each addition.
-
To 100 µL of the protein solution, add:
-
2 µL of 50 mM CuSO4
-
2 µL of 50 mM THPTA
-
1 µL of 10 mM this compound
-
-
-
Initiate the Reaction: Add 2 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to initiate the click reaction. Vortex briefly.
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle shaking, protected from light.
-
Purification: Remove the excess reagents and purify the TAMRA-labeled protein using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~555 nm (for TAMRA concentration).
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-Protein | 1 mg/mL | ~0.9 mg/mL |
| This compound | 10 mM | 100 µM |
| CuSO4 | 50 mM | 1 mM |
| THPTA | 50 mM | 1 mM |
| Sodium Ascorbate | 100 mM | 2 mM |
Nucleic Acid Labeling via SPAAC
This protocol outlines the labeling of a nucleic acid containing a cyclooctyne modification.
Materials:
-
Cyclooctyne-modified DNA or RNA (in nuclease-free water or TE buffer)
-
This compound (1 mM stock in DMSO)
-
Nuclease-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
Protocol:
-
Prepare the Nucleic Acid Solution: Resuspend the cyclooctyne-modified nucleic acid in nuclease-free water to a final concentration of 10 µM.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
10 µL of 10 µM cyclooctyne-modified nucleic acid
-
2 µL of 1 mM this compound
-
8 µL of nuclease-free water
-
-
Incubation: Incubate the reaction at 37°C for 2 hours, protected from light.
-
Purification (Ethanol Precipitation): a. Add 2 µL of 3 M Sodium Acetate (pH 5.2) and 50 µL of ice-cold 100% ethanol to the reaction mixture. b. Incubate at -20°C for at least 1 hour. c. Centrifuge at >12,000 x g for 30 minutes at 4°C. d. Carefully remove the supernatant. e. Wash the pellet with 100 µL of 70% ethanol and centrifuge for 10 minutes. f. Remove the supernatant and air-dry the pellet.
-
Resuspension: Resuspend the labeled nucleic acid pellet in a desired volume of nuclease-free water or TE buffer.
| Reagent | Stock Concentration | Final Concentration |
| Cyclooctyne-Nucleic Acid | 10 µM | 5 µM |
| This compound | 1 mM | 100 µM |
Application in Signaling Pathway Analysis: Visualizing GPCR-Ligand Interactions
This compound can be a powerful tool for studying signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). By labeling a specific GPCR ligand with an alkyne group, researchers can use this compound to visualize ligand binding, receptor internalization, and trafficking in real-time.
This experimental workflow allows for the direct visualization of ligand-receptor engagement at the cell surface and subsequent internalization and trafficking of the receptor-ligand complex. This can provide valuable insights into the dynamics of GPCR signaling and the effects of potential drug candidates on these processes.
Conclusion
This compound is a robust and versatile fluorescent probe for the specific labeling of biomolecules in chemical biology research. Its bright fluorescence, coupled with the efficiency and bioorthogonality of click chemistry, enables a wide range of applications, from the visualization of proteins and nucleic acids to the detailed analysis of complex cellular signaling pathways. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this powerful tool into their experimental repertoire.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifetein.com [lifetein.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interactome: A Technical Guide to Discovering Novel Protein Interactions with Tamra-peg2-N3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the application of Tamra-peg2-N3, a versatile chemical probe, in the discovery and characterization of novel protein-protein interactions. By leveraging the principles of bioorthogonal chemistry, this methodology facilitates the covalent labeling, visualization, and enrichment of protein complexes within complex biological systems, paving the way for a deeper understanding of cellular signaling and the identification of novel therapeutic targets.
Introduction to this compound-Mediated Protein Interaction Discovery
The study of protein-protein interactions (PPIs) is fundamental to unraveling the intricate signaling networks that govern cellular processes. Traditional methods for PPI discovery, such as yeast two-hybrid and co-immunoprecipitation, have been instrumental but possess limitations in detecting transient or weak interactions and often require genetic manipulation. Chemical proteomics, utilizing bioorthogonal probes like this compound, offers a powerful alternative to capture and identify protein interactions in their native cellular context.
This compound is a trifunctional molecule comprising:
-
A TAMRA (tetramethylrhodamine) fluorophore: Enables direct visualization of labeled proteins via in-gel fluorescence scanning and microscopy.
-
A polyethylene (B3416737) glycol (PEG) linker: Enhances the probe's solubility and minimizes steric hindrance.
-
An azide (B81097) (N3) group: Serves as a bioorthogonal handle for "click chemistry" reactions.
The workflow hinges on the metabolic or direct labeling of a "bait" protein or a cellular substrate with a complementary alkyne-containing tag. Subsequent treatment with this compound and a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction covalently links the TAMRA fluorophore to the tagged protein and its interactors. This allows for both the visualization of the labeled protein complexes and their enrichment for subsequent identification by mass spectrometry.
Experimental Workflow and Methodologies
The following sections detail the key experimental protocols for a typical chemical proteomics workflow utilizing this compound to discover novel protein interactions.
General Experimental Workflow
The overall process can be summarized in the following key stages:
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in complete growth medium and grow to 70-80% confluency.
-
Metabolic Labeling (Example with an alkyne-modified amino acid):
-
Prepare methionine-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and L-glutamine.
-
Remove the complete growth medium, wash the cells once with PBS.
-
Add the methionine-free medium containing an alkyne-bearing methionine analog (e.g., L-azidohomoalanine or L-homopropargylglycine) at a final concentration of 25-50 µM.
-
Incubate the cells for 4-16 hours to allow for incorporation of the alkyne-modified amino acid into newly synthesized proteins.
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click Chemistry Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in water (freshly made).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO.
-
Copper(II) sulfate (B86663) (CuSO4): Prepare a 50 mM stock solution in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of the cell lysate with the click chemistry reagents to the following final concentrations:
-
This compound: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
Adjust the final volume with lysis buffer or PBS.
-
Incubate the reaction at room temperature for 1 hour with gentle rotation, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in an appropriate buffer (e.g., 1x Laemmli sample buffer for SDS-PAGE).
-
Protocol 3: In-Gel Fluorescence Scanning and Protein Identification
-
SDS-PAGE:
-
Separate the Tamra-labeled proteins on a 4-20% Tris-glycine polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, rinse the gel with deionized water.
-
Visualize the TAMRA-labeled proteins using a fluorescence gel imager with an excitation wavelength of ~532 nm and an emission filter of ~580 nm.
-
-
Coomassie Staining:
-
Following fluorescence imaging, stain the gel with a Coomassie-based stain to visualize the total protein loading.
-
-
Band Excision and In-Gel Digestion:
-
Excise the fluorescent bands of interest from the gel.
-
Destain the gel pieces, reduce the proteins with dithiothreitol (B142953) (DTT), and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins overnight with sequencing-grade trypsin.
-
-
Peptide Extraction and Mass Spectrometry:
-
Extract the tryptic peptides from the gel pieces.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the proteins present in the excised bands.
-
Quantitative Data Presentation
The following tables represent hypothetical quantitative data from a chemical proteomics experiment designed to identify novel interaction partners of a "bait" protein of interest.
Table 1: Identification of Proteins Co-enriched with Bait Protein-Alkyne
| Protein Accession | Gene Name | Protein Description | Peptide Spectrum Matches (PSMs) | Fold Change (Bait vs. Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 15 | 10.2 | 0.001 |
| Q06609 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 12 | 8.5 | 0.003 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 9 | 6.1 | 0.012 |
| P11362 | HSPA8 | Heat shock cognate 71 kDa protein | 25 | 1.2 | 0.45 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 42 | 1.1 | 0.87 |
Table 2: Optimized Click Chemistry Reaction Conditions
| Parameter | Concentration | Incubation Time | Temperature |
| This compound | 100 µM | 1 hour | Room Temperature |
| TCEP | 1 mM | 1 hour | Room Temperature |
| TBTA | 100 µM | 1 hour | Room Temperature |
| CuSO4 | 1 mM | 1 hour | Room Temperature |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks.
Conclusion
The use of this compound in chemical proteomics provides a robust and versatile platform for the discovery of novel protein-protein interactions. The combination of bioorthogonal labeling, fluorescent visualization, and mass spectrometry-based identification allows for the characterization of protein complexes in their native cellular environment. This powerful methodology holds significant promise for advancing our understanding of complex biological systems and for the identification of new therapeutic avenues in drug discovery.
Preliminary Investigation of Tamra-peg2-N3 in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamra-peg2-N3 is a fluorescent probe that is widely utilized in molecular and cellular biology for the visualization and tracking of biomolecules within live and fixed cells. This molecule consists of a bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a short polyethylene (B3416737) glycol (PEG) linker, and a reactive azide (B81097) (N3) group. The PEG linker enhances the hydrophilicity and bioavailability of the probe, while the azide group enables its covalent attachment to biomolecules via bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the preliminary investigation of this compound in cell lines, including its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action: Bioorthogonal Labeling
The primary application of this compound in cellular studies is as a reporter molecule for bioorthogonal labeling. This strategy involves a two-step process: first, a biomolecule of interest is metabolically, enzymatically, or chemically engineered to incorporate a reactive handle, typically a strained alkyne or a terminal alkyne. Second, the azide-functionalized this compound is introduced, which selectively and covalently reacts with the alkyne-modified biomolecule. This reaction, known as a cycloaddition, forms a stable triazole linkage.
Two main types of click chemistry are employed for this purpose:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join the azide of this compound with a terminal alkyne on the target biomolecule. While effective, the potential cytotoxicity of the copper catalyst requires careful optimization for live-cell applications.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic copper catalyst by using a strained cyclooctyne (B158145) (e.g., DBCO, BCN) as the alkyne-containing moiety.[3] The inherent ring strain of the cyclooctyne provides the energy required for the reaction to proceed readily under physiological conditions, making it highly suitable for live-cell imaging.
Data Presentation
Quantitative data regarding the photophysical properties of TAMRA derivatives are crucial for experimental design and data interpretation. While specific performance data for this compound can vary depending on the cellular environment and the biomolecule it is conjugated to, the following tables provide key photophysical parameters for TAMRA-azide derivatives.
Table 1: Photophysical Properties of TAMRA-Azide Derivatives
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~553 - 556 nm | [2][4] |
| Emission Maximum (λem) | ~575 - 579 nm | [2][4] |
| Molar Extinction Coefficient (ε) | ~80,000 - 90,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.3 - 0.5 | |
| Photostability | High | [4] |
Note: These values are approximate and can be influenced by the local environment, including solvent polarity and conjugation to biomolecules. It is recommended to determine the specific spectral properties in the experimental system of interest.
Table 2: Considerations for Quantitative Analysis in Cell Lines
| Parameter | Key Considerations | Recommended Assay |
| Labeling Efficiency | Dependent on cell type, metabolic activity, probe concentration, and incubation time. Can be assessed by measuring the fluorescence intensity of labeled cells. | Flow Cytometry, Fluorescence Microscopy with image analysis |
| Signal-to-Noise Ratio | Influenced by background autofluorescence, non-specific binding of the probe, and detector sensitivity. Optimization of washing steps and use of appropriate controls are critical. | Confocal Microscopy, High-Content Imaging |
| Photostability | TAMRA is a relatively photostable dye, but intense or prolonged illumination can lead to photobleaching. Use of antifade reagents and minimizing exposure time is recommended. | Time-lapse microscopy to measure fluorescence decay |
| Cytotoxicity | While the TAMRA fluorophore itself is generally considered to have low cytotoxicity, high concentrations or prolonged exposure may affect cell viability. The copper catalyst used in CuAAC can be cytotoxic. | MTT assay, Calcein-AM/Propidium Iodide staining |
Experimental Protocols
The following are detailed protocols for labeling intracellular proteins in mammalian cells using this compound via CuAAC and SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol is adapted for labeling proteins that have been metabolically incorporated with a terminal alkyne-containing amino acid analogue, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG).
Materials:
-
Mammalian cells cultured on glass-bottom dishes or multi-well plates.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Nuclear stain (e.g., DAPI).
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an alkyne-containing amino acid analogue (e.g., 100-200 µM HPG) for 4-24 hours to allow for incorporation into newly synthesized proteins.
-
Cell Washing: Gently wash the cells three times with warm PBS to remove unincorporated amino acid analogues.
-
Preparation of Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the following in order:
-
889 µL PBS
-
1 µL this compound stock solution (final concentration: 10 µM)
-
20 µL THPTA stock solution (final concentration: 1 mM)
-
10 µL CuSO4 stock solution (final concentration: 500 µM)
-
80 µL Sodium ascorbate stock solution (final concentration: 8 mM)
-
Vortex briefly to mix.
-
-
Labeling Reaction: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 10-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove unreacted reagents.
-
Fixation and Staining (Optional): If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash the cells with PBS and stain with a nuclear counterstain like DAPI.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~555/575 nm).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol is for labeling proteins that have been modified with a strained alkyne, such as DBCO or BCN.
Materials:
-
Mammalian cells expressing a protein of interest tagged with a strained alkyne.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Nuclear stain (e.g., DAPI).
Procedure:
-
Cell Preparation: Culture cells expressing the strained alkyne-tagged protein to the desired confluency.
-
Probe Preparation: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Labeling Reaction: Remove the existing medium from the cells and add the this compound containing medium. Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing: Gently wash the cells three to five times with warm PBS to remove the unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and image them live using a fluorescence microscope with appropriate filter sets for TAMRA. Alternatively, cells can be fixed and counterstained as described in the CuAAC protocol.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol provides a general method to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest seeded in a 96-well plate.
-
This compound.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[6]
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in complete culture medium. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Logical relationship of the this compound labeling strategy.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in cell lines. Its application through bioorthogonal click chemistry, particularly the copper-free SPAAC reaction, enables specific and robust labeling in living systems. This technical guide provides foundational knowledge and detailed protocols for the preliminary investigation of this compound. For optimal results, it is crucial to empirically determine the ideal labeling conditions, including probe concentration and incubation time, and to assess potential cytotoxicity for each specific cell line and experimental setup.
References
- 1. biocompare.com [biocompare.com]
- 2. TAMRA-PEG3-Azide, 1228100-59-1 | BroadPharm [broadpharm.com]
- 3. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Site-Specific Protein Labeling with TAMRA-PEG2-N3 via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise, covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and therapeutic development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. TAMRA (Tetramethylrhodamine) is a bright, photostable orange-red fluorophore widely used for such applications. TAMRA-PEG2-N3 is a derivative of TAMRA that incorporates a short polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) (N3) group. This modification makes it an ideal reagent for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under aqueous conditions.[1][2][3]
The PEG spacer enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the protein. The azide group allows for covalent attachment to proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne functional group. This site-specific labeling approach offers significant advantages over traditional methods, such as NHS ester chemistry, which randomly targets lysine (B10760008) residues.[4][5]
This document provides detailed protocols for labeling alkyne-modified proteins with this compound using two common click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of the Reaction
Click chemistry enables the formation of a stable triazole linkage between an azide and an alkyne.[2][6]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. It is a highly efficient and widely used method for bioconjugation.[1][2][7] To protect the protein from oxidative damage that can be caused by the copper catalyst, a copper-chelating ligand such as THPTA or BTTAA is often included in the reaction.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (such as DBCO or BCN) instead of a terminal alkyne.[9][10] The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for labeling proteins in living cells or in systems where copper toxicity is a concern.[9][10][11]
Data Presentation
The following tables summarize the key spectroscopic properties of the TAMRA fluorophore and provide representative data from a typical protein labeling experiment.
Table 1: Spectroscopic Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) at λex | ~90,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.3 - 0.5 |
Note: Spectroscopic properties can be influenced by the local environment and conjugation to a biomolecule.
Table 2: Representative Quantitative Data for Protein Labeling
| Parameter | CuAAC Method | SPAAC Method |
| Protein Concentration (initial) | 1 mg/mL | 1 mg/mL |
| Dye:Protein Molar Ratio | 10:1 | 5:1 |
| Reaction Time | 1 hour | 2 hours |
| Reaction Temperature | Room Temperature | 37°C |
| Degree of Labeling (DOL) | 0.8 - 1.2 | 0.7 - 1.0 |
| Protein Recovery | > 85% | > 90% |
Experimental Protocols
Preparation of Alkyne-Modified Protein
Before labeling with this compound, the protein of interest must be modified to contain an alkyne group. This can be achieved through various methods, including:
-
Metabolic Labeling: Incorporating an alkyne-containing unnatural amino acid (e.g., homopropargylglycine) into the protein during expression in cell culture.[12][13]
-
Enzymatic Modification: Using an enzyme, such as a ligase, to attach an alkyne-containing tag to a specific site on the protein.[5]
-
Chemical Modification: Reacting a specific amino acid residue (e.g., cysteine or lysine) with a bifunctional linker that contains both a protein-reactive group and an alkyne.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper ligand solution (e.g., 50 mM THPTA or BTTAA in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Workflow Diagram:
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 13. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tamra-peg2-N3 Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tamra-peg2-N3 in click chemistry for the labeling and analysis of biomolecules. This document offers detailed experimental protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, along with methods for purification and analysis of the resulting conjugates.
Introduction to this compound Click Chemistry
This compound is a fluorescent labeling reagent that combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminated with a reactive azide (B81097) group. The PEG linker enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for bioconjugation. The terminal azide allows for its participation in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility. This enables the precise and robust attachment of the TAMRA dye to a wide range of alkyne-modified biomolecules, including proteins, peptides, and nucleic acids.
This compound is versatile and can be employed in two primary forms of click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction that requires a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on the target molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the target molecule to react with the azide of this compound. This method is particularly advantageous for in vivo and live-cell labeling where the cytotoxicity of copper is a concern.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for CuAAC and SPAAC reactions with this compound. Please note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Condition/Value | Notes |
| This compound Concentration | 1.1 - 2.0 equivalents (relative to alkyne) | A slight molar excess of the dye is recommended to drive the reaction to completion. |
| Alkyne-modified Biomolecule | 1 equivalent | The concentration should be as high as solubility permits to ensure efficient reaction kinetics. |
| Copper(I) Source | Copper(II) Sulfate (CuSO₄) with a reducing agent (e.g., Sodium Ascorbate) | Pre-complexing CuSO₄ with a ligand like TBTA or THPTA can improve reaction efficiency and protect the biomolecule. |
| Copper(I) Concentration | 50 - 250 µM | Higher concentrations can increase reaction speed but may also lead to biomolecule damage. |
| Reducing Agent Concentration | 5 - 10 equivalents (relative to Copper(II)) | Ensures the reduction of Cu(II) to the active Cu(I) state. |
| Ligand Concentration | 1 - 5 equivalents (relative to Copper(I)) | Ligands stabilize the Cu(I) catalyst and can accelerate the reaction. |
| Solvent | Aqueous buffer (e.g., PBS, Tris), often with a co-solvent (e.g., DMSO, DMF) | Co-solvents can help to solubilize both the biomolecule and the this compound. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS or in-gel fluorescence. |
| Expected Yield | > 90% | With optimized conditions, near-quantitative yields are achievable.[1][2][3] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Condition/Value | Notes |
| This compound Concentration | 1.1 - 1.5 equivalents (relative to cyclooctyne) | A smaller excess is often sufficient due to the high reactivity of strained alkynes. |
| Cyclooctyne-modified Biomolecule | 1 equivalent | DBCO and BCN are common choices for strained cyclooctynes. |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | The reaction is highly biocompatible and works well in aqueous environments. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Can be performed at physiological temperatures for live-cell labeling. |
| Reaction Time | 1 - 24 hours | Reaction time depends on the concentration and reactivity of the specific cyclooctyne used. |
| Expected Yield | > 85% | SPAAC generally provides high yields without the need for a catalyst. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein containing a terminal alkyne with this compound using a copper(I) catalyst generated in situ.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 10 mM in DMSO)
-
1.5 mL microcentrifuge tubes
-
Purification supplies (e.g., size-exclusion chromatography column or protein precipitation reagents)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound from a stock solution in DMSO to a final concentration of 1.1-2.0 molar equivalents relative to the protein.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the TBTA/THPTA stock solution to achieve final concentrations of 50-250 µM and 50-1250 µM, respectively, in the final reaction volume. The ligand to copper ratio is typically between 1:1 and 5:1.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the protein/Tamra-peg2-N3 mixture.
-
Add freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the TAMRA-labeled protein from excess reagents using size-exclusion chromatography, dialysis, or protein precipitation.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a DBCO-Modified Peptide
This protocol details the copper-free labeling of a peptide modified with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified peptide in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
1.5 mL microcentrifuge tubes
-
Purification supplies (e.g., reversed-phase HPLC)
Procedure:
-
Prepare the Reaction Mixture:
-
Dissolve the DBCO-modified peptide in the reaction buffer to a desired concentration (e.g., 1 mM).
-
Add this compound from a stock solution in DMSO to a final concentration of 1.1-1.5 molar equivalents relative to the peptide.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on the reactant concentrations.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by analytical HPLC or LC-MS.
-
-
Purification:
-
Purify the TAMRA-labeled peptide using reversed-phase HPLC.
-
Protocol 3: Purification of TAMRA-Labeled Peptides by Reversed-Phase HPLC
This protocol provides a general method for the purification of TAMRA-labeled peptides.
Materials:
-
Reversed-phase HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
After the click reaction, dilute the reaction mixture with Solvent A.
-
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA dye.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak that absorbs at both wavelengths.
-
-
Analysis and Lyophilization:
Application Example: FRET-Based Kinase Assay
This compound can be used to label a kinase substrate peptide for use in a Förster Resonance Energy Transfer (FRET)-based assay to monitor kinase activity. In this setup, the TAMRA-labeled peptide can act as a FRET acceptor when paired with a suitable donor, such as a quantum dot or another fluorophore.
Protocol 4: FRET-Based Kinase Activity Assay
This protocol outlines a general procedure for a FRET-based kinase assay using a TAMRA-labeled substrate.
Materials:
-
TAMRA-labeled kinase substrate peptide (prepared via click chemistry)
-
Kinase of interest
-
FRET donor (e.g., quantum dots functionalized to bind phosphorylated peptides)
-
Kinase reaction buffer
-
ATP
-
Kinase inhibitor (for control)
-
Microplate reader with FRET capabilities
Procedure:
-
Set up the Kinase Reaction:
-
In a microplate well, combine the kinase, TAMRA-labeled substrate peptide, and kinase reaction buffer.
-
Prepare control wells with a kinase inhibitor or without the kinase.
-
-
Initiate the Reaction:
-
Add ATP to all wells to start the phosphorylation reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 37°C) for a set period.
-
-
FRET Detection:
-
Add the FRET donor (e.g., Phos-tag modified quantum dots that bind to the phosphorylated substrate).[8][9][10]
-
Incubate to allow for binding.
-
Measure the FRET signal on a microplate reader by exciting the donor and measuring the emission of both the donor and the acceptor (TAMRA). An increase in the acceptor/donor emission ratio indicates kinase activity.[8][9][11][12]
-
Visualizations
Experimental Workflow for CuAAC Labeling and Purification
Caption: Workflow for CuAAC labeling of a protein with this compound.
Signaling Pathway: Probing GPCR-G Protein Interaction
This compound can be used to create FRET-based biosensors to study G protein-coupled receptor (GPCR) signaling. For instance, a GPCR can be labeled with a FRET donor, and a G protein subunit with a TAMRA-based acceptor. The interaction between the GPCR and G protein upon ligand binding can then be monitored by a change in the FRET signal.
Caption: GPCR-G protein interaction studied by FRET using a TAMRA-labeled G protein.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. bachem.com [bachem.com]
- 5. protocols.io [protocols.io]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 9. A FRET-based Protein Kinase Assay Using Phos-tag-modified Quantum Dots and Fluorophore-labeled Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Probing novel GPCR interactions using a combination of FRET and TIRF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Tamra-peg2-N3 for Live Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tamra-peg2-N3, a fluorescent probe, in live-cell imaging applications. This document details the underlying principles, experimental protocols, and quantitative data to facilitate the successful integration of this powerful tool into your research workflows.
Introduction to this compound
This compound is a versatile fluorescent probe consisting of a tetramethylrhodamine (B1193902) (TAMRA) fluorophore linked to an azide (B81097) (-N3) group via a polyethylene (B3416737) glycol (PEG) spacer.[1] The TAMRA moiety provides robust orange-red fluorescence, while the PEG linker enhances aqueous solubility and minimizes steric hindrance.[1] The terminal azide group is the key to its utility in bioorthogonal chemistry, allowing for covalent labeling of target biomolecules within living cells through "click chemistry" reactions.[1][2][3]
The primary advantages of using this compound in live-cell microscopy include:
-
High Cell Permeability and Uniform Distribution: TAMRA-based probes exhibit excellent accumulation and a relatively even distribution within the cytosol of live cells.[4][5]
-
Low Background Fluorescence: TAMRA is known for its low non-specific background fluorescence, leading to high signal-to-noise ratios in imaging experiments.[6]
-
Bioorthogonal Reactivity: The azide group is chemically inert within the cellular environment, reacting specifically with a complementary alkyne- or strained cyclooctyne-modified target.[1][7] This specificity allows for the precise labeling of biomolecules of interest.
Principle of Action: Click Chemistry in Live Cells
This compound is employed in conjunction with bioorthogonal click chemistry reactions to label target molecules that have been metabolically, genetically, or enzymatically engineered to contain a reactive handle. The two main types of click chemistry used in live cells are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on the target molecule.[1][2][3] The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8][9] To mitigate copper toxicity in live cells, a chelating ligand such as Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is essential to protect cells from oxidative damage and accelerate the reaction.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) as the reaction partner for the azide.[2][3] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a toxic catalyst, making it highly suitable for in vivo imaging.[1][7]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the effective use of this compound in live-cell imaging experiments.
| Property | Value | Source |
| Excitation Maximum | ~553 nm | [10] |
| Emission Maximum | ~575 nm | [10] |
| Molecular Weight | 586.65 g/mol | [10] |
| Solubility | High in aqueous solutions and DMSO | [1] |
| Storage | Store at -20°C, protected from light | [10] |
| Parameter | CuAAC | SPAAC (with DBCO) | SPAAC (with BCN) | Source |
| Typical Probe Concentration | 25 µM (alkyne dye with azide-labeled cells) | 0.5 - 2 µM | 10 - 25 µM | [6][8] |
| Incubation Time | 1 - 10 minutes | 15 - 60 minutes | 30 - 120 minutes | [3][8] |
| Cell Viability | High with protective ligands (e.g., THPTA) | Generally high | Generally high | [4][8] |
| Background Fluorescence | Low | Low | Moderate (can increase at >25 µM) | [6] |
Experimental Protocols
Protocol for Live-Cell Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is designed for labeling alkyne-modified biomolecules in live cells with this compound.
Materials:
-
Live cells cultured on glass-bottom dishes, expressing or metabolically labeled with an alkyne-containing molecule.
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris-(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Aminoguanidine (optional, to further reduce oxidative stress)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Ensure the alkyne-containing molecule has been appropriately incorporated.
-
Wash Cells: Gently aspirate the culture medium and wash the cells twice with pre-warmed DPBS.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the following reaction mixture immediately before use. The final concentrations listed are for the solution to be added to the cells.
-
This compound: 10-50 µM
-
CuSO₄: 50-100 µM
-
THPTA: 250-500 µM (maintain a 5:1 ratio with CuSO₄)
-
Aminoguanidine: 1 mM (optional)
-
Sodium Ascorbate: 2.5 mM (add fresh from a 100 mM stock)
-
Dilute all components in DPBS or imaging medium.
-
-
Incubate on Ice: Incubate the reaction cocktail on ice for 10 minutes.
-
Labeling Reaction: Aspirate the DPBS from the cells and add the click reaction cocktail. Incubate for 1-10 minutes at 4°C or room temperature, protected from light.
-
Wash Cells: Aspirate the reaction cocktail and wash the cells three times with pre-warmed DPBS to remove unreacted reagents.
-
Imaging: Replace the DPBS with pre-warmed live-cell imaging medium and proceed with fluorescence microscopy. Use filter sets appropriate for TAMRA (Excitation/Emission: ~553/575 nm).
Protocol for Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling biomolecules modified with a strained cyclooctyne (e.g., DBCO) in live cells with this compound.
Materials:
-
Live cells cultured on glass-bottom dishes, expressing or metabolically labeled with a cyclooctyne-containing molecule.
-
This compound
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Ensure the cyclooctyne-containing molecule has been appropriately incorporated.
-
Wash Cells: Gently aspirate the culture medium and wash the cells twice with pre-warmed DPBS.
-
Prepare Labeling Solution: Prepare a solution of this compound in pre-warmed complete cell culture medium or imaging medium. The optimal concentration should be determined empirically but can range from 0.5 to 25 µM depending on the cyclooctyne used (start with 2 µM for DBCO).[6]
-
Labeling Reaction: Aspirate the DPBS from the cells and add the this compound labeling solution. Incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Wash Cells: Aspirate the labeling solution and wash the cells three times with pre-warmed DPBS to remove the unreacted probe.
-
Imaging: Replace the DPBS with pre-warmed live-cell imaging medium and proceed with fluorescence microscopy using appropriate filter sets for TAMRA.
Visualizations
Troubleshooting and Considerations
-
High Background:
-
Reduce the concentration of this compound.[6]
-
Decrease the incubation time.
-
Ensure thorough washing after the labeling step.
-
-
Low Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Confirm the efficient incorporation of the alkyne or cyclooctyne handle into the target biomolecule.
-
For CuAAC, ensure the freshness of the sodium ascorbate solution and the correct ratio of copper to ligand.
-
-
Cell Toxicity (primarily for CuAAC):
-
Ensure the use of a protective ligand like THPTA at a 5:1 ratio to copper.[8][9]
-
Minimize the incubation time with the copper-containing cocktail.
-
Perform the reaction at 4°C to slow down metabolic processes that may be affected by copper.[8]
-
Conduct a cell viability assay to determine the tolerance of your specific cell line to the labeling conditions.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for high-resolution fluorescence imaging of dynamic processes in live cells, contributing to advancements in cell biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Labeling Alkyne-Modified Oligonucleotides with Tamra-peg2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2][3][4] They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), real-time PCR, DNA sequencing, and microarray analysis.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for conjugating fluorescent dyes to modified oligonucleotides.[][6] This reaction forms a stable triazole linkage between an azide-functionalized dye and an alkyne-modified oligonucleotide.[]
These application notes provide a detailed protocol for the labeling of alkyne-modified oligonucleotides with Tamra-peg2-N3, a bright red-fluorescent dye equipped with an azide (B81097) moiety and a PEG2 spacer. The PEG spacer enhances solubility and reduces steric hindrance, facilitating high conjugation efficiency.
Principle of the Method
The labeling strategy is based on the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction. In this reaction, the terminal alkyne group on the oligonucleotide reacts with the azide group of the this compound molecule in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate. A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to protect the oligonucleotide from copper-mediated damage and to enhance the reaction efficiency.[7] The resulting product is a stably labeled oligonucleotide with a fluorescent TAMRA dye.
Caption: Chemical reaction for labeling alkyne-modified oligonucleotides.
Data Presentation
The CuAAC reaction is known for its high efficiency and quantitative yields.[8] While specific data for this compound is not extensively published, the following table summarizes representative quantitative data from studies using similar azide-functionalized fluorescent dyes for oligonucleotide labeling.
| Parameter | Typical Value | Method of Quantification | Reference(s) |
| Labeling Efficiency | >90% | Gel Electrophoresis, HPLC | [9][10] |
| Product Yield (Coumarin) | 86.0 ± 1.3% | Gel Electrophoresis | [9] |
| Product Yield (Cy3) | 90.3 ± 0.4% | Gel Electrophoresis | [9][10] |
| Recovery after Precipitation | 86% - 99% | Spectrophotometry | [7] |
Experimental Protocols
This section provides a detailed methodology for the labeling of an alkyne-modified oligonucleotide with this compound.
Materials and Reagents
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Nuclease-free water
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)
-
Lithium perchlorate (B79767) (3% in acetone) or Sodium Acetate (3M) and Ethanol (B145695)
-
Acetone (B3395972), pure
-
Microcentrifuge tubes
-
Pipettes and nuclease-free tips
-
Vortexer
-
Microcentrifuge
-
Inert gas (Argon or Nitrogen)
Protocol 1: Preparation of Stock Solutions
-
Alkyne-modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in nuclease-free water. This solution is prone to oxidation and should be made immediately before use.
-
TBTA: Prepare a 50 mM stock solution in DMSO.
-
Cu(II)-TBTA Complex: Mix equal volumes of the 20 mM CuSO₄ stock and the 50 mM TBTA stock.
Protocol 2: Labeling Reaction (CuAAC)
The following protocol is for a 100 µL reaction volume, which can be scaled as needed.
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Nuclease-free water (to bring the final volume to 100 µL)
-
2 M TEAA buffer, pH 7.0 (10 µL, final concentration 0.2 M)
-
1 mM Alkyne-modified oligonucleotide (10 µL, final concentration 100 µM)
-
10 mM this compound in DMSO (15 µL, final concentration 1.5 mM, 15 equivalents)
-
-
Vortex the mixture gently.
-
Degas the solution by bubbling a gentle stream of argon or nitrogen through the mixture for 30-60 seconds. This is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Add 2.5 µL of the pre-mixed Cu(II)-TBTA complex.
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate.
-
Flush the headspace of the tube with inert gas and cap it tightly.
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature for 4-16 hours or at 37-45°C for 1-4 hours.[7][11] Reaction times may vary depending on the specific oligonucleotide sequence and the desired level of conversion.[11]
Protocol 3: Purification of the Labeled Oligonucleotide
After the reaction, it is essential to remove the excess dye, catalyst, and other reagents.[2] Ethanol or acetone precipitation is a common and effective method.[3][7]
-
To the 100 µL reaction mixture, add 400 µL of 3% lithium perchlorate in acetone.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at 12,000-15,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted dye and other small molecules.
-
Wash the pellet by adding 500 µL of cold 70% ethanol or acetone.
-
Centrifuge at 12,000-15,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step (steps 5-7) one more time.
-
Air-dry the pellet for 10-15 minutes to remove any residual acetone/ethanol. Do not over-dry.
-
Resuspend the purified TAMRA-labeled oligonucleotide in a desired volume of nuclease-free water or buffer.
-
Quantify the concentration of the labeled oligonucleotide using a spectrophotometer (e.g., NanoDrop).
For higher purity, HPLC purification can be employed.[12]
Caption: Experimental workflow for oligonucleotide labeling.
Applications of TAMRA-Labeled Oligonucleotides
TAMRA-labeled oligonucleotides are versatile tools with a broad range of applications in research and diagnostics.
-
Fluorescence In Situ Hybridization (FISH): Used as probes to detect and localize specific DNA or RNA sequences within cells and tissues.[1]
-
Real-Time Quantitative PCR (qPCR): Incorporated into dual-labeled probes (e.g., TaqMan probes) for the quantification of nucleic acids.[1]
-
Fluorescence Resonance Energy Transfer (FRET): Employed in FRET-based assays to study molecular interactions and conformational changes.[1]
-
Microarrays: Utilized for the detection of specific nucleic acid sequences in high-throughput screening applications.[1]
-
Cellular Imaging and Tracking: Used to visualize the uptake and localization of oligonucleotides in living cells.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. academic.oup.com [academic.oup.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TAMRA-PEG2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][] This reaction enables the covalent ligation of an azide-functionalized molecule with a terminal alkyne-containing molecule to form a stable 1,4-disubstituted-1,2,3-triazole ring.[2][4] The use of a copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed at room temperature and in aqueous environments.[2]
TAMRA-PEG2-N3 is a fluorescent labeling reagent that combines the bright photophysical properties of the tetramethylrhodamine (B1193902) (TAMRA) dye with the benefits of a polyethylene (B3416737) glycol (PEG) spacer and a reactive azide (B81097) group. The TAMRA fluorophore allows for sensitive detection in various biological assays, while the hydrophilic PEG linker enhances aqueous solubility and reduces steric hindrance.[5] The terminal azide group enables its direct participation in CuAAC reactions, making it an invaluable tool for the fluorescent labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and small molecule drug candidates.[5][6]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and methods for the purification and analysis of the resulting fluorescently labeled conjugates.
Data Presentation
Table 1: Typical Reaction Parameters for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| Alkyne-modified Biomolecule | 10 µM - 1 mM | Concentration can be adjusted based on the specific biomolecule and experimental goals. |
| This compound | 1.2 - 5 equivalents (relative to alkyne) | A slight excess of the TAMRA-azide can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | To be used with a reducing agent to generate the active Cu(I) species in situ. |
| Sodium Ascorbate (B8700270) | 1 - 5 mM | Should be prepared fresh. Acts as the reducing agent for Cu(II). An excess is used to prevent re-oxidation of Cu(I).[7] |
| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 5 equivalents (relative to copper) | Accelerates the reaction and protects biomolecules from oxidative damage.[7][8] |
| Reaction Solvent | Aqueous buffer (e.g., PBS, TEAA), optionally with a co-solvent (e.g., DMSO, DMF) | Co-solvents can be used to improve the solubility of reagents, typically up to 10% (v/v).[7] |
| Reaction Temperature | Room Temperature (20-25 °C) to 45 °C | Higher temperatures can increase the reaction rate but may affect the stability of sensitive biomolecules.[9] |
| Reaction Time | 1 - 16 hours | Reaction progress should be monitored. Most reactions are complete within a few hours at room temperature.[7] |
| Expected Yield | >90% | CuAAC reactions are known for their high efficiency and near-quantitative yields.[7][10] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Biomolecule with this compound
This protocol provides a general workflow for the fluorescent labeling of a biomolecule containing a terminal alkyne.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Purification system (e.g., size exclusion chromatography, HPLC, or precipitation reagents)
Reagent Preparation:
-
Alkyne-Biomolecule Stock Solution: Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS). The concentration will depend on the specific molecule.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment.
-
Ligand Stock Solution: Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.
Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in PBS buffer.
-
Add the this compound stock solution to achieve a final concentration of 1.2 to 5 equivalents relative to the alkyne.
-
Prepare a premixed catalyst solution by combining the Copper(II) Sulfate stock solution and the ligand stock solution in a 1:5 molar ratio of copper to ligand.
-
Add the premixed catalyst solution to the reaction mixture to achieve the desired final copper concentration (e.g., 250 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM.
-
Gently mix the reaction by vortexing or inverting the tube. If necessary, briefly centrifuge to collect the contents at the bottom.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be performed on a rotisserie for gentle agitation.[7]
Product Purification and Analysis:
-
Upon completion, the TAMRA-labeled biomolecule can be purified from excess reagents and catalyst.
-
For proteins, size exclusion chromatography (e.g., a desalting column) is a common method to separate the labeled protein from small molecule reagents.
-
For oligonucleotides, purification can be achieved by ethanol (B145695) precipitation or by using ion-pair reversed-phase HPLC.[9][11][12]
-
The success of the labeling can be confirmed by methods such as fluorescence imaging of an SDS-PAGE gel (for proteins) or by LC-MS analysis to confirm the mass of the conjugate.
Mandatory Visualization
Caption: Experimental workflow for CuAAC labeling.
Caption: Key components of the CuAAC reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Buy this compound (EVT-12518900) [evitachem.com]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using TAMRA-PEG2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction proceeds with high efficiency and specificity under physiological conditions, making it an invaluable tool for applications ranging from fluorescence imaging to drug delivery.
This document provides detailed application notes and experimental protocols for the use of TAMRA-PEG2-N3, a fluorescent azide-containing probe, in SPAAC reactions. TAMRA (Tetramethylrhodamine) is a bright and photostable fluorophore, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance. These characteristics make this compound an excellent choice for labeling proteins, nucleic acids, and other biomolecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Principle of the Reaction
SPAAC is a [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097). The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. The reaction is highly selective, as neither the azide nor the strained alkyne functionalities react with other functional groups typically found in biological systems. This bioorthogonality allows for the specific labeling of target molecules in their native environment.
Caption: General scheme of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Quantitative Data
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 0.9 | [1] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.15 - 1.0 | [2] |
| Monofluorinated Cyclooctyne (MOFO) | ~0.045 | [2] |
| Difluorinated Cyclooctyne (DIFO) | ~0.3 | [2] |
Note: The reaction rates are influenced by factors such as solvent, temperature, and the specific structure of the reactants.
Experimental Protocols
The following protocols provide a general framework for labeling biomolecules with this compound using SPAAC. Optimization may be required for specific applications.
Protocol 1: Labeling of a DBCO-Functionalized Protein
This protocol describes the labeling of a protein that has been previously functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM. For example, dissolve 1 mg of this compound (MW: ~645 g/mol ) in 155 µL of DMSO to obtain a 10 mM stock solution. Store the stock solution at -20°C, protected from light.
-
Determine the concentration of the DBCO-functionalized protein solution using a standard protein quantification assay (e.g., BCA or Bradford).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the DBCO-functionalized protein with a 2- to 10-fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] The reaction time can be optimized based on the reactivity of the specific DBCO derivative and the desired labeling efficiency.
-
-
Purification:
-
Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., using a PD-10 desalting column) or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein) and ~555 nm (for TAMRA).
-
The degree of labeling can be calculated using the Beer-Lambert law.
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to visualize the TAMRA-labeled protein.
-
References
Applications of TAMRA-PEG2-N3 in Targeted Proteomics
Abstract
This document provides detailed application notes and experimental protocols for the use of TAMRA-PEG2-N3 in targeted proteomics. This compound is a fluorescent labeling reagent that incorporates the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) dye, a flexible polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) (N3) functional group.[1] The azide group enables the specific and efficient attachment of the TAMRA fluorophore to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2][3] This bioorthogonal labeling strategy is a powerful tool for the selective detection, visualization, enrichment, and quantification of specific proteins in complex biological samples, making it highly valuable for targeted proteomics workflows. Applications range from activity-based protein profiling (ABPP) and validation of drug-target engagement to the imaging and tracking of proteins within living cells.[2][3]
Principle of the Method
The core of this technique is a two-step process that leverages bioorthogonal chemistry to tag a protein of interest with a fluorescent reporter.
-
Introduction of an Alkyne Handle: A terminal alkyne functional group is site-specifically incorporated into a target protein or a class of proteins. This can be achieved through various methods, such as metabolic labeling with alkyne-bearing amino acid analogs, enzymatic modification, or the use of alkyne-functionalized activity-based probes that covalently bind to active sites of specific enzymes.
-
Click Chemistry Ligation: The alkyne-tagged proteins are then selectively labeled with the this compound probe. In the presence of a copper(I) catalyst, the azide group on the probe reacts with the terminal alkyne on the protein to form a highly stable triazole linkage.[1][2] The attached TAMRA fluorophore allows for sensitive detection and quantification.
The PEG linker enhances the aqueous solubility of the TAMRA dye, improving its handling in biological buffers.[1]
Key Applications
-
Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzyme families (e.g., proteases, kinases) using alkyne-functionalized probes, followed by this compound tagging for fluorescent readout and identification.[3]
-
Visualization of Target Proteins: In-gel fluorescence scanning after SDS-PAGE allows for the direct visualization of labeled proteins, confirming target engagement and assessing labeling specificity.
-
Protein Enrichment and Pull-Down: While TAMRA itself is not a purification tag, proteins labeled with it can be enriched using anti-TAMRA antibodies for subsequent identification by mass spectrometry.
-
Fluorescence Resonance Energy Transfer (FRET) Studies: TAMRA can serve as an efficient acceptor dye when paired with a suitable donor fluorophore to study protein-protein interactions or conformational changes.[1][2]
-
Cellular Imaging: Tracking the localization and trafficking of labeled proteins in fixed or live cells using fluorescence microscopy.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₇N₅O₇ | [1] |
| Appearance | Solid or powder | [1] |
| Solubility | High solubility in aqueous solutions due to PEG units | [1] |
| Excitation Max (λex) | ~555 nm | N/A |
| Emission Max (λem) | ~580 nm | [1] |
| Reactive Group | Azide (-N3) | [1] |
| Reaction Specificity | Terminal Alkynes (CuAAC) | [1] |
Table 2: Example Quantitative Data from a Targeted ABPP Experiment
This table presents hypothetical data for illustrative purposes, demonstrating how results from a this compound based proteomics experiment could be displayed.
| Protein Target | Treatment Group (Normalized Intensity) | Control Group (Normalized Intensity) | Fold Change (Treatment/Control) | p-value |
| Cathepsin B | 4.52e7 | 1.10e7 | 4.11 | < 0.001 |
| Cathepsin L | 2.89e7 | 0.95e7 | 3.04 | < 0.005 |
| Caspase-3 | 1.05e7 | 1.15e7 | 0.91 | 0.78 |
| Trypsin-1 | 5.60e6 | 5.45e6 | 1.03 | 0.92 |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Detection of Alkyne-Labeled Proteins in Cell Lysate
This protocol describes the labeling of alkyne-modified proteins in a complex cell lysate with this compound for visualization by SDS-PAGE.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-2 mg/mL total protein)
-
This compound (e.g., 5 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I) ligand (e.g., 1.7 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Sodium Ascorbate (e.g., 50 mM stock in water, freshly prepared)
-
Lysis Buffer (e.g., 1% SDS in PBS)
-
Cold Acetone (B3395972)
-
1x SDS-PAGE Sample Loading Buffer
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components. The final reaction volume used here is 100 µL.
-
50 µL of cell lysate (~50-100 µg total protein)
-
This compound (to a final concentration of 25-50 µM; e.g., 1 µL of 5 mM stock)
-
TCEP (to a final concentration of 1 mM; e.g., 2 µL of 50 mM stock)
-
TBTA ligand (to a final concentration of 50 µM; e.g., 2 µL of a 2.5 mM stock in DMSO)
-
-
Add Catalyst Components: Vortex the mixture briefly. Add the copper and reducing agent to initiate the reaction.
-
Add Copper(II) Sulfate to a final concentration of 1 mM (e.g., 2 µL of 50 mM stock).
-
Add Sodium Ascorbate to a final concentration of 1 mM (e.g., 2 µL of 50 mM stock).
-
-
Incubate: Vortex the tube gently and incubate at room temperature for 1 hour, protected from light.
-
Precipitate Protein: Quench the reaction and precipitate the labeled protein by adding 400 µL of cold acetone.
-
Incubate & Pellet: Incubate at -20°C for at least 30 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Wash Pellet: Carefully discard the supernatant. Gently wash the pellet with 200 µL of cold methanol (B129727) or acetone to remove excess reagents. Centrifuge again as in the previous step.
-
Prepare for SDS-PAGE: Discard the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry.
-
Resuspend: Resuspend the pellet in an appropriate volume (e.g., 50 µL) of 1x SDS-PAGE sample loading buffer. Heat at 95°C for 5-10 minutes.
-
Analyze: Load the samples onto an SDS-PAGE gel. After electrophoresis, scan the gel on a fluorescence scanner using the appropriate excitation and emission filters for TAMRA (e.g., ~555 nm excitation, ~580 nm emission). Following the scan, the gel can be stained with Coomassie Blue to visualize the total proteome.
Protocol 2: Workflow for Targeted Proteomic Identification
This workflow outlines the major steps for identifying specific target proteins that have been labeled with this compound.
Methodology Outline:
-
Metabolic Labeling/Probe Treatment: Culture cells in the presence of an alkyne-containing metabolic precursor (e.g., an amino acid analog like L-Azidohomoalanine is for azide probes, so for an alkyne probe it would be L-Homopropargylglycine) or treat with an alkyne-functionalized probe.
-
Cell Lysis: Harvest cells and prepare a lysate using a buffer compatible with click chemistry (e.g., PBS with 1% SDS).
-
Click Chemistry Reaction: Perform the CuAAC reaction as described in Protocol 1 to label the alkyne-modified proteins with this compound.
-
Enrichment (Optional): To reduce sample complexity and identify low-abundance targets, labeled proteins can be enriched from the total lysate. This can be accomplished using immunoprecipitation with an anti-TAMRA antibody conjugated to magnetic or agarose (B213101) beads.
-
Protein Digestion: The enriched proteins or the entire labeled proteome are digested into peptides, typically using trypsin. This can be done after running the sample into an SDS-PAGE gel (in-gel digestion) or directly in solution.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.[4][5]
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides and, consequently, the proteins from which they originated. Quantitative analysis can be performed by comparing the signal intensities of peptides between different experimental conditions (e.g., inhibitor-treated vs. vehicle control).[6][7][8]
References
- 1. Buy this compound (EVT-12518900) [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Advances in targeted proteomics and applications to biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A workflow for targeted proteomics assay development using a versatile linear ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-free quantitative proteomics analysis for type 2 diabetes mellitus early diagnostic marker discovery using data-independent acquisition mass spectrometry (DIA-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tamra-peg2-N3 in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamra-peg2-N3 is a fluorescent probe that is instrumental in the field of bioorthogonal chemistry, particularly for applications involving flow cytometry. This molecule contains a well-characterized TAMRA (tetramethylrhodamine) fluorophore, which emits a bright signal in the orange-red spectrum, linked to an azide (B81097) (-N3) group via a polyethylene (B3416737) glycol (PEG) spacer. The azide group is a key functional moiety that allows for a highly specific and efficient reaction with alkyne-containing molecules through a process known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
The PEG spacer enhances the solubility and bioavailability of the TAMRA dye in aqueous environments, making it highly suitable for labeling biomolecules within live cells or in cell lysates. The specificity of the click reaction ensures that the TAMRA fluorophore is covalently attached only to molecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group. This precision minimizes background fluorescence and enhances the signal-to-noise ratio, which is critical for sensitive detection by flow cytometry.
Principle of Application
The primary application of this compound in flow cytometry is the detection and quantification of biomolecules that have been pre-labeled with a terminal alkyne. This is typically achieved through metabolic labeling, where cells are incubated with an alkyne-modified precursor (e.g., an amino acid, nucleoside, or sugar) that is incorporated into newly synthesized proteins, DNA, or glycans.
Once the alkyne tag is incorporated, the cells are fixed, permeabilized, and then treated with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition reaction between the azide on the this compound and the alkyne on the target biomolecule, forming a stable triazole linkage. The result is a cell population where the extent of biomolecule synthesis or modification is directly proportional to the intensity of the TAMRA fluorescence, which can be precisely measured on a single-cell basis using a flow cytometer.
Key Applications in Flow Cytometry
-
Cell Proliferation Assays: By using an alkyne-modified thymidine (B127349) analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), this compound can be used to label and quantify cells that are actively synthesizing DNA, providing a robust method for measuring cell proliferation.
-
Nascent Protein Synthesis: Introducing an alkyne-bearing amino acid analog, like L-azidohomoalanine (AHA) is not suitable here, but an alkyne analog like L-homopropargylglycine (HPG) allows for the labeling of newly synthesized proteins. This enables the study of protein turnover and the cellular response to various stimuli.
-
Glycan Analysis: Alkyne-modified sugars can be incorporated into cellular glycans, which can then be tagged with this compound to study glycan expression and dynamics, important in cancer biology and immunology.
-
Post-Translational Modifications: The labeling of specific post-translational modifications, such as prenylation, can be achieved by using alkyne-containing metabolic precursors.[1]
Data Presentation
The following tables provide representative data for the optimization and application of this compound in a typical cell proliferation assay using EdU.
Table 1: Optimization of this compound Concentration
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio* | Cell Viability (%) |
| 1 | 1500 | 15 | >98% |
| 5 | 7500 | 75 | >98% |
| 10 | 12000 | 120 | >95% |
| 20 | 12500 | 125 | ~90% |
| 50 | 13000 | 130 | ~80% |
*Signal-to-noise ratio is calculated as the MFI of the EdU-positive, Tamra-labeled population divided by the MFI of the EdU-negative, Tamra-labeled population. Note: A concentration of 10 µM is often optimal, providing a high signal-to-noise ratio without significantly impacting cell viability.
Table 2: Representative Results of an EdU Cell Proliferation Assay
| Cell Treatment | Percentage of Proliferating Cells (TAMRA-Positive) |
| Negative Control (No EdU) | < 1% |
| Untreated Cells + 10 µM EdU | 35% |
| Growth Factor Stimulated + 10 µM EdU | 65% |
| Proliferation Inhibitor Treated + 10 µM EdU | 5% |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and this compound
This protocol describes the detection of proliferating cells by flow cytometry through the incorporation of EdU into newly synthesized DNA, followed by click chemistry labeling with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer equipped with a laser for TAMRA excitation (e.g., 561 nm)
Procedure:
-
Cell Culture and EdU Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Add EdU to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for a period that allows for sufficient incorporation into the DNA of proliferating cells (e.g., 2 hours, but this may need optimization depending on the cell cycle length).
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in 100 µL of fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. For each sample, mix the following in order:
-
85 µL PBS
-
5 µL of 20 mM CuSO₄
-
5 µL of 100 mM Sodium Ascorbate (freshly prepared)
-
5 µL of 1 mM this compound in DMSO
-
-
Wash the permeabilized cells once with PBS.
-
Resuspend the cell pellet in 100 µL of the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.
-
Analyze the samples on a flow cytometer, detecting the TAMRA signal in the appropriate channel (e.g., PE-Texas Red channel).
-
Mandatory Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental Workflow for Flow Cytometry using this compound.
References
Application Note: Labeling of Peptides with TAMRA-PEG2-N3 for High-Performance Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of fluorescent dyes to peptides is a cornerstone technique for studying biomolecular interactions. Tetramethylrhodamine (TAMRA) is a robust and photostable fluorophore widely used for this purpose.[1][2] This application note details the use of TAMRA-PEG2-N3, a derivative featuring a terminal azide (B81097) (N3) group and a polyethylene (B3416737) glycol (PEG) spacer. The azide group enables highly specific and efficient labeling of alkyne-modified peptides via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[3][4] The PEG spacer enhances the solubility of the labeled peptide and can reduce steric hindrance, preserving the peptide's biological activity. The resulting TAMRA-labeled peptides are powerful tools for various binding assays, including Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET), and flow cytometry.[2][5][6]
Principle of the Method: Click Chemistry The core of the labeling strategy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable, covalent triazole linkage between the azide group on the this compound molecule and a terminal alkyne group incorporated into the peptide.[3][4] The reaction is highly specific, efficient, and proceeds under mild, biocompatible conditions, ensuring the integrity of the peptide.[3]
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Data Presentation
Table 1: Spectral and Physicochemical Properties of TAMRA This table summarizes the key properties of the TAMRA fluorophore, which are essential for designing and executing fluorescence-based experiments.
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~555 nm | [1][7] |
| Emission Wavelength (λem) | ~580 nm | [1][7] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield | 0.3 - 0.5 | [1] |
| Common FRET Pair (Acceptor) | Fluorescein (FAM) (Donor) | [1][8] |
| Reactive Group for Labeling | Azide (N3) | [9][10] |
Table 2: Representative Data from a Fluorescence Polarization (FP) Binding Assay This table shows example data from an FP assay where a TAMRA-labeled peptide binds to its target protein. The increase in millipolarization (mP) units indicates binding.
| Target Protein Conc. (nM) | Fluorescence Polarization (mP) |
| 0 | 55 |
| 1 | 78 |
| 5 | 120 |
| 10 | 165 |
| 25 | 210 |
| 50 | 245 |
| 100 | 265 |
| 200 | 275 |
Note: Data is representative. Actual mP values will depend on the specific peptide-protein interaction, buffer conditions, and instrument settings.[5]
Experimental Protocols
The overall workflow for producing and utilizing a TAMRA-labeled peptide involves three main stages: the labeling reaction, purification of the product, and application in a binding assay.
Caption: Overall experimental workflow for peptide labeling and binding analysis.
Protocol 1: Labeling of Alkyne-Modified Peptide with this compound
This protocol describes the CuAAC reaction to conjugate this compound to a peptide containing a terminal alkyne group (e.g., propargylglycine).
Materials:
-
Alkyne-modified peptide
-
This compound
-
Dimethylsulfoxide (DMSO), anhydrous
-
Degassed deionized water
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in H₂O)
-
Sodium ascorbate (B8700270) stock solution (100 mM in H₂O, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
Procedure:
-
Dissolve the alkyne-modified peptide in DMSO or an appropriate aqueous buffer to a final concentration of 1-5 mM.
-
In a microcentrifuge tube, combine the following reagents in order:
-
Peptide solution (1 equivalent)
-
This compound (1.5 equivalents, dissolved in DMSO)
-
TBTA stock solution (to a final concentration of 1 mM)
-
CuSO4 stock solution (to a final concentration of 0.5 mM)
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. The solution may change color.[11]
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress by analytical RP-HPLC if desired.
-
Once the reaction is complete, proceed directly to purification (Protocol 2).
Protocol 2: Purification of TAMRA-Labeled Peptide by RP-HPLC
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is critical to separate the labeled peptide from unreacted dye, unlabeled peptide, and reaction catalysts.[12][13]
Materials:
-
RP-HPLC system with a UV-Vis detector
-
C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction mixture from Protocol 1
Procedure:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.[13]
-
Dilute the reaction mixture with Solvent A and inject it onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 30 minutes) at a flow rate of 1 mL/min.[13]
-
Monitor the elution at two wavelengths: ~220 nm (for the peptide backbone) and ~555 nm (for the TAMRA dye).[13]
-
The desired product is the peak that shows strong absorbance at both wavelengths.
-
Collect the corresponding fractions, pool them, and lyophilize to obtain the purified, labeled peptide. Purity should be >95% for use in binding assays.[13]
Protocol 3: Application in Fluorescence Polarization (FP) Binding Assay
FP is a powerful technique for studying molecular interactions in solution. It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.
Caption: Principle of the Fluorescence Polarization (FP) binding assay.
Materials:
-
Purified TAMRA-labeled peptide
-
Target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20 to prevent aggregation)[12]
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the TAMRA-labeled peptide in the assay buffer. The final concentration in the assay should be low (typically 1-20 nM) and well below the expected dissociation constant (Kd).[14]
-
Prepare a serial dilution of the target protein in the assay buffer.
-
In a microplate (e.g., a black, 384-well plate), add a constant concentration of the TAMRA-labeled peptide to each well.
-
Add the serially diluted target protein to the wells. Include a "no protein" control.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization in millipolarization (mP) units using the plate reader with appropriate filters for TAMRA (e.g., Excitation: 530 nm, Emission: 590 nm).[15]
-
Plot the mP values against the logarithm of the target protein concentration. Fit the resulting sigmoidal curve using a suitable binding model (e.g., one-site specific binding) to determine the Kd.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. qyaobio.com [qyaobio.com]
- 5. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Peptide Labeling [sigmaaldrich.com]
- 8. Peptide Labeling [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for In Situ Labeling of Cellular Components with Tamra-peg2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of cellular biology and drug development, the ability to visualize and quantify specific cellular components in situ is paramount. This document provides detailed application notes and protocols for the use of Tamra-peg2-N3, a fluorescent probe, for the in situ labeling of cellular components. This technique leverages the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to covalently attach the Tamra fluorophore to target biomolecules that have been metabolically labeled with an alkyne-containing precursor.[1][2]
This compound is a valuable tool for researchers due to its bright fluorescence, and the inclusion of a PEG linker enhances its solubility in aqueous environments.[3] The azide (B81097) group facilitates a highly specific and efficient reaction with alkyne-modified biomolecules, enabling precise labeling with minimal background.[3][4] This methodology is particularly powerful for studying a variety of cellular processes, including protein synthesis, glycosylation, and lipid metabolism, by allowing for the spatiotemporal tracking of newly synthesized molecules within the cellular environment.
Principle of the Method
The in situ labeling of cellular components using this compound is a two-step process:
-
Metabolic Labeling: Cells are incubated with a modified metabolic precursor containing a bioorthogonal alkyne group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, glycans, lipids) by the cell's own metabolic machinery.
-
In Situ Click Chemistry: After metabolic labeling, the cells are fixed and permeabilized. A click chemistry reaction is then performed in situ by adding this compound, a copper(I) catalyst, a reducing agent, and a copper-chelating ligand. The azide group of the Tamra probe specifically and covalently reacts with the alkyne group on the modified biomolecules, resulting in fluorescently labeled cellular components that can be visualized by microscopy.
Applications
-
Visualization of Newly Synthesized Proteins: By using an alkyne-modified amino acid analog, such as L-azidohomoalanine (AHA) which is an analog of methionine, researchers can specifically label and visualize newly synthesized proteins. This allows for the study of protein localization, trafficking, and turnover.
-
Imaging of Post-Translational Modifications: Metabolic labeling with alkyne-modified sugars or lipids enables the visualization of glycosylation and lipidation, providing insights into these critical post-translational modifications. The study of protein prenylation, for instance, has been advanced by using alkyne-modified isoprenoid analogs.[5]
-
High-Content Screening and Drug Discovery: The robust and specific nature of this labeling technique makes it suitable for high-content screening assays to assess the effects of drug candidates on cellular metabolism and protein synthesis.
-
Fluorescence Resonance Energy Transfer (FRET): Tamra can act as an acceptor dye in FRET experiments when paired with a suitable donor dye, enabling the study of molecular interactions.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from in situ labeling experiments with this compound. The data is illustrative and will vary depending on the cell type, metabolic label, and experimental conditions.
Table 1: Quantification of Total Cellular Fluorescence
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| HeLa | Control (No Alkyne Label) | 15.2 | 3.1 |
| HeLa | Alkyne-modified Amino Acid | 289.5 | 25.8 |
| U2OS | Control (No Alkyne Label) | 18.9 | 4.5 |
| U2OS | Alkyne-modified Amino Acid | 354.1 | 31.2 |
Table 2: Analysis of Subcellular Localization of Labeled Proteins
| Cellular Compartment | % of Total Cellular Fluorescence (HeLa Cells) |
| Nucleus | 25% |
| Cytoplasm | 60% |
| Membrane | 15% |
Experimental Protocols
Protocol 1: In Situ Labeling of Newly Synthesized Proteins in Mammalian Cells
This protocol describes the metabolic labeling of nascent proteins with an alkyne-containing amino acid analog followed by fluorescent detection using this compound via click chemistry.
Materials:
-
Mammalian cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Alkyne-modified amino acid (e.g., L-Propargylglycine or other alkyne-containing amino acid analog)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Reaction Cocktail:
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) (stock solution in DMSO or water)
-
Reducing agent (e.g., Sodium Ascorbate or TCEP) (freshly prepared stock solution in water)
-
-
Hoechst or DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the alkyne-modified amino acid at an optimized concentration (typically 25-100 µM).
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal cell culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
In Situ Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a final volume of 500 µL per coverslip, add the components in the following order:
-
PBS (to final volume)
-
This compound (final concentration: 1-10 µM)
-
Copper(II) sulfate (final concentration: 100-200 µM)
-
Copper(I)-stabilizing ligand (final concentration: 500 µM - 1 mM)
-
-
Mix the solution gently by pipetting.
-
Add the freshly prepared reducing agent (e.g., Sodium Ascorbate, final concentration: 2.5-5 mM).
-
Immediately add the complete Click Reaction Cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the cell nuclei with Hoechst or DAPI for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled proteins using a fluorescence microscope with appropriate filter sets for Tamra (Excitation/Emission: ~555/580 nm) and the nuclear stain.
-
Protocol 2: Labeling of Alkyne-Modified Proteins in Cell Lysates
This protocol is suitable for biochemical analysis, such as in-gel fluorescence detection.
Materials:
-
Metabolically labeled cells (from Protocol 1, step 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Click Reaction Cocktail components (as in Protocol 1)
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the metabolically labeled cells with PBS and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Click Chemistry Reaction in Lysate:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 20-50 µg).
-
Prepare the Click Reaction Cocktail as described in Protocol 1, adjusting the final concentrations as needed for the lysate volume. A typical reaction may contain:
-
Protein Lysate
-
PBS
-
This compound (final concentration: 25-50 µM)
-
Copper(II) sulfate (final concentration: 1 mM)
-
Copper(I)-stabilizing ligand (final concentration: 5 mM)
-
Reducing agent (e.g., TCEP, final concentration: 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature.
-
-
Protein Precipitation and Analysis:
-
Precipitate the protein using a suitable method (e.g., chloroform/methanol precipitation) to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the Tamra-labeled proteins using an in-gel fluorescence scanner.
-
Visualizations
References
- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-electron microscopy for imaging metabolically tagged non-protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Tamra-peg2-N3 in FRET (Förster resonance energy transfer) studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tamra-peg2-N3 as a versatile acceptor fluorophore in Förster Resonance Energy Transfer (FRET) studies. Detailed protocols for biomolecule labeling via "click chemistry" and subsequent FRET analysis are provided to facilitate the investigation of molecular interactions, enzymatic activities, and conformational changes in various biological systems.
Introduction to this compound in FRET
This compound is a derivative of the well-established fluorescent dye, Tetramethylrhodamine (TAMRA). It has been chemically modified to include a polyethylene (B3416737) glycol (PEG) linker and a terminal azide (B81097) (N3) group. The PEG linker enhances aqueous solubility, while the azide moiety enables highly specific and efficient covalent attachment to alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".
In the context of FRET, a distance-dependent physical process through which energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor fluorophore, this compound serves as an excellent acceptor. Its spectral properties, including an absorption maximum that overlaps well with the emission of common donor dyes like fluorescein (B123965) (FAM), make it a popular choice for FRET pairs. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful tool for studying molecular proximity.
Quantitative Data for FRET Pair Selection
The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The Förster distance (R₀), at which FRET efficiency is 50%, is a key parameter for this selection. Below are tables summarizing the essential quantitative data for TAMRA.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~546 - 565 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 (can be environmentally sensitive) |
Table 1: Spectroscopic Properties of TAMRA. Note: The exact spectral characteristics can be influenced by factors such as solvent, pH, and the molecule to which it is conjugated.
| Donor Fluorophore | Acceptor Fluorophore | Förster Distance (R₀) in Å (dsDNA) | Reference(s) |
| Cy3 | TAMRA | 60 | |
| 6-FAM | TAMRA | 45-55 (estimated) |
Table 2: Förster Distances for Common TAMRA FRET Pairs. The Förster distance can vary depending on the environment and the nature of the biomolecules to which the dyes are attached. For instance, the quantum yield of TAMRA, and thus the R₀, can differ between single-stranded and double-stranded DNA.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via CuAAC
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling a protein containing a genetically incorporated alkyne-bearing unnatural amino acid with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed buffer (e.g., PBS, pH 7.4)
-
DMSO (anhydrous)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of TCEP in deionized water. Neutralize if necessary.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in degassed buffer.
-
Add this compound to the protein solution to a final concentration of 100-200 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the labeling efficiency by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~555 nm (for TAMRA concentration).
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.
-
Protocol 2: Intensity-Based FRET Imaging in Live Cells
This protocol outlines a general procedure
Visualizing Cellular Processes: Application and Protocols for Tamra-peg2-N3 Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tamra-peg2-N3, a versatile fluorescent probe, in the visualization and analysis of cellular processes. This probe combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a polyethylene (B3416737) glycol (PEG) linker and an azide (B81097) (N3) moiety, enabling efficient and specific labeling of biomolecules through "click chemistry."
Introduction
This compound is a powerful tool for researchers in cell biology, biochemistry, and drug discovery. The azide group allows for covalent conjugation to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] The PEG linker enhances aqueous solubility and minimizes steric hindrance, while the TAMRA fluorophore provides a strong and stable fluorescent signal for detection.[2]
This probe is particularly valuable for:
-
Metabolic Labeling and Visualization: Tracking the synthesis and localization of glycoproteins and other biomolecules.[3]
-
Cell Surface Protein Labeling: Identifying and visualizing specific proteins on the plasma membrane.
-
In-Gel Fluorescence Detection: Quantifying protein expression and modification in complex mixtures.
-
Fluorescence Microscopy and Imaging: Visualizing the subcellular localization and trafficking of labeled molecules in live or fixed cells.
Data Presentation
Table 1: Spectral and Physicochemical Properties of TAMRA and this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~580 nm | [2] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ (for TAMRA) | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 (for TAMRA, solvent dependent) | [2] |
| Molecular Weight | 586.65 g/mol | [1] |
| Storage | Store at -20°C, protect from light and moisture. | [1] |
Table 2: Representative Labeling Efficiency of Cell Surface Proteins
This table provides hypothetical data to illustrate the expected outcome of a cell surface protein labeling experiment. Actual results may vary depending on cell type, protein expression levels, and experimental conditions.
| Concentration of this compound (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 1 | 30 | 1800 ± 250 | 88 ± 7 |
| 5 | 30 | 5200 ± 450 | 99 ± 1 |
| 10 | 30 | 9500 ± 700 | >99 |
| 5 | 15 | 3100 ± 300 | 94 ± 5 |
| 5 | 60 | 5500 ± 500 | >99 |
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and visualization of glycoproteins.
Caption: Visualization of the insulin signaling pathway with a labeled receptor.
Caption: Troubleshooting logic for low fluorescence signal.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycoproteins with Ac4GalNAz and Visualization with this compound
This protocol describes the metabolic incorporation of an azide-modified sugar, N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz), into cellular glycoproteins, followed by fluorescent labeling with this compound via copper-catalyzed click chemistry (CuAAC).[3][4]
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Ac4GalNAz (N-azidoacetylgalactosamine, tetraacylated)
-
This compound
-
Click Chemistry Reaction Buffer Kit (containing copper (II) sulfate, a copper ligand like THPTA, and a reducing agent like sodium ascorbate)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of Ac4GalNAz in DMSO.
-
Add Ac4GalNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into glycoproteins.[3]
-
-
Cell Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes:
-
This compound (final concentration of 5-20 µM)
-
Copper (II) sulfate
-
Copper ligand
-
Reducing agent (freshly prepared)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with 3% BSA in PBS.
-
Wash the cells once with PBS.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
This protocol allows for the visualization of proteins labeled with this compound directly within a polyacrylamide gel.
Materials:
-
Cell lysate containing metabolically labeled proteins (from Protocol 1, step 1)
-
This compound
-
Click Chemistry Protein Reaction Buffer Kit
-
SDS-PAGE gels, buffers, and electrophoresis system
-
Fluorescence gel imager
Procedure:
-
Cell Lysis:
-
Harvest the metabolically labeled cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry in Lysate:
-
In a microcentrifuge tube, combine the cell lysate (20-50 µg of protein) with the click reaction cocktail containing this compound as described in Protocol 1, step 3.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE:
-
Add SDS-PAGE sample loading buffer to the reaction mixture. Do not boil the samples , as this can quench the fluorescence of some dyes. Heat at 70°C for 10 minutes instead.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly in deionized water.
-
Image the gel using a fluorescence imager with an excitation source and emission filter suitable for TAMRA.
-
-
(Optional) Coomassie Staining:
-
After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal | 1. Inefficient metabolic labeling. 2. Inefficient click reaction. 3. Degraded this compound probe. 4. Incorrect microscope filter sets or settings. 5. Low abundance of the target protein. | 1. Increase the concentration of the azido sugar or the incubation time. Ensure cell health during incubation. 2. Use freshly prepared catalyst and reducing agent. Optimize the concentrations of all reaction components. 3. Store the probe protected from light and moisture. Use a fresh aliquot. 4. Verify that the excitation and emission filters match the spectral properties of TAMRA. Increase exposure time, but be mindful of photobleaching. 5. Overexpress the protein of interest if possible, or use a more sensitive detection method. |
| High Background Fluorescence | 1. Non-specific binding of the probe. 2. Incomplete removal of unreacted probe. 3. Autofluorescence from cells or medium. | 1. Ensure adequate blocking steps. Titrate the concentration of the this compound probe. 2. Increase the number and duration of wash steps after the click reaction. 3. Image a control sample without the fluorescent probe to assess autofluorescence. Use a medium without phenol (B47542) red for live-cell imaging. |
| Photobleaching (Signal Fades Quickly) | 1. Excessive exposure to excitation light. 2. High intensity of the light source. | 1. Minimize the exposure time and the frequency of image acquisition. 2. Reduce the intensity of the excitation light using neutral density filters. Use an anti-fade mounting medium for fixed samples. |
| Cell Toxicity or Altered Morphology | 1. High concentration of the azido sugar or this compound. 2. Toxicity of the copper catalyst (for CuAAC). | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the labeling reagents. 2. Use a copper-coordinating ligand to minimize copper toxicity. Alternatively, use a copper-free click chemistry reaction (SPAAC) if compatible alkyne-modified substrates are available. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing high background fluorescence with Tamra-peg2-N3
Welcome to the technical support center for TAMRA-PEG2-N3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to high background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye derivative used extensively in molecular biology.[1] It consists of a TAMRA (carboxytetramethylrhodamine) core, which provides its fluorescent properties, a two-unit polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) (-N3) functional group.[1] The PEG linker enhances the molecule's solubility in aqueous solutions, while the azide group facilitates its attachment to other molecules through "click chemistry".[1] Its primary applications include bioconjugation for labeling proteins and nucleic acids, Fluorescence Resonance Energy Transfer (FRET) experiments, and in probes for real-time polymerase chain reaction (PCR).[1]
Q2: What are the spectral properties of TAMRA?
Understanding the spectral characteristics of TAMRA is crucial for proper experimental setup. TAMRA is a bright, orange-red fluorescent dye with an excitation maximum around 553 nm and an emission maximum around 575 nm.[2]
Q3: What makes this compound prone to causing high background fluorescence?
High background fluorescence with this compound can stem from several factors:
-
Non-specific binding: The TAMRA dye itself can be "sticky" due to hydrophobic and electrostatic interactions, leading to its binding to unintended targets.[3]
-
Excess dye concentration: Using too much of the fluorescent probe can result in a high concentration of unbound molecules that are difficult to wash away.[3]
-
Inadequate washing: Insufficient or improper washing steps may not effectively remove all the unbound dye.[3]
-
Autofluorescence: The biological sample itself (cells or tissue) may possess natural fluorescence that overlaps with the TAMRA emission spectrum.[4][5]
Q4: How does the PEG linker in this compound help in reducing background?
The polyethylene glycol (PEG) linker plays a significant role in reducing non-specific binding.[6] PEGylation can block the problematic interactions between the fluorochrome and various biomolecules, which in turn reduces background signal and can even enhance the quantum yield of the dye.[7] Studies have shown that even short PEG chains can significantly decrease non-specific binding to cell surfaces.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of high background fluorescence.
Issue 1: High Background Across the Entire Sample
This is often due to an excess of unbound dye or issues with the labeling reaction.
Troubleshooting Workflow
References
- 1. Buy this compound (EVT-12518900) [evitachem.com]
- 2. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tamra-peg2-N3 Click Reaction
Welcome to the technical support center for troubleshooting Tamra-peg2-N3 click reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound click reaction has failed or has a very low yield. What are the common causes?
A failed or low-yield reaction can be attributed to several factors, primarily revolving around the reagents, catalyst system, and reaction conditions. The most common culprits include:
-
Reagent Quality and Integrity: Degradation or impurity of the this compound, the alkyne-containing molecule, or the solvents can significantly hinder the reaction.[1] this compound is light-sensitive and should be protected from exposure.[2]
-
Catalyst System Issues: The Cu(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state.[3][4] This can be caused by oxygen in the reaction mixture or the absence of a suitable reducing agent and ligand.[3][4]
-
Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry of reactants, inappropriate solvent systems, non-optimal temperature, or incorrect pH can all lead to poor reaction efficiency.[1][5]
-
Substrate-Specific Problems: Steric hindrance near the azide (B81097) or alkyne functional groups can impede the reaction.[1] Additionally, other functional groups on your substrate may chelate the copper catalyst, rendering it inactive.[1]
Q2: How can I troubleshoot a failed reaction? I see no product formation.
If you observe no product, a systematic troubleshooting approach is recommended. Start by evaluating each component of the reaction.
-
Verify Reagent Integrity:
-
This compound: Ensure it has been stored correctly, protected from light.[2] Consider running a small-scale control reaction with a simple, reliable alkyne to confirm the azide's reactivity.
-
Alkyne: Confirm the purity and concentration of your alkyne-containing molecule.
-
Sodium Ascorbate (B8700270): This reducing agent is crucial for maintaining the Cu(I) catalyst.[3][6] It should be prepared fresh as it can degrade over time.[1][7]
-
-
Assess the Catalyst System:
-
Copper Source: Use a high-purity copper(II) sulfate (B86663) (CuSO₄) solution.
-
Ligand: A stabilizing ligand like THPTA or BTTAA is highly recommended, especially in aqueous solutions, to prevent copper precipitation and oxidation.[1] Ensure the correct copper-to-ligand ratio is used.[1]
-
Order of Addition: It is advisable to pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture containing the azide and alkyne.[1][3][4] The sodium ascorbate should be added last to initiate the reaction.[3][4]
-
-
Optimize Reaction Conditions:
-
Solvent: Ensure your substrates are fully dissolved. If solubility is an issue, consider using a co-solvent like DMSO or DMF with your aqueous buffer.[5]
-
Deoxygenate: Before adding the copper catalyst, deoxygenate the reaction mixture by bubbling with an inert gas like argon or nitrogen to prevent Cu(I) oxidation.[3][5]
-
Below is a workflow to guide your troubleshooting process for a failed reaction.
Caption: Troubleshooting workflow for a failed this compound click reaction.
Q3: My reaction is working, but the yield is consistently low. How can I improve it?
Low yields often indicate that the reaction is not proceeding to completion. Here are some strategies to optimize the reaction for a higher yield:
-
Adjust Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically sufficient, using a slight excess (1.1 to 2-fold) of the less valuable or more stable reactant can help drive the reaction to completion.[1]
-
Increase Catalyst and Ligand Concentration: For challenging substrates, particularly those with steric hindrance or groups that can weakly coordinate with copper, increasing the concentration of the copper-ligand complex may improve the reaction rate.[1]
-
Optimize Temperature: CuAAC reactions are typically performed at room temperature.[1] However, for slow reactions, gently increasing the temperature (e.g., to 37-40°C) can enhance the reaction rate.[1][5] Be cautious, as higher temperatures can also lead to degradation of sensitive biomolecules.
-
Extend Reaction Time: If the reaction is slow due to steric hindrance or other factors, increasing the reaction time from a few hours to overnight may be beneficial.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.[5]
-
Consider Additives: For reactions involving proteins that may be sensitive to oxidative damage from the catalyst system, adding aminoguanidine (B1677879) can help prevent side reactions.[1][4]
Quantitative Data Summary
The following table summarizes recommended concentration ranges for key reagents in a typical CuAAC reaction for bioconjugation. These are starting points and may require further optimization.
| Reagent | Stock Solution Concentration | Final Reaction Concentration | Notes |
| Azide/Alkyne Substrate | Varies | 10 µM - 5 mM | A slight excess of one reagent can improve yield.[1] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 µM - 250 µM | Prepare fresh for best results.[1][3] |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 250 µM - 1.25 mM | A 1:1 to 5:1 ligand-to-copper ratio is recommended.[1] |
| Sodium Ascorbate | 100 mM in H₂O | 2.5 mM - 5 mM | Must be prepared fresh before each reaction.[1][3] |
| Aminoguanidine (Optional) | 100 mM in H₂O | 5 mM | Recommended for protein conjugations to prevent oxidative damage.[4][8] |
Experimental Protocols
General Protocol for this compound Click Reaction with a Protein
This protocol provides a starting point for the conjugation of this compound to an alkyne-modified protein in an aqueous buffer.
1. Preparation of Stock Solutions:
-
Aliquot this compound: Dissolve this compound in a suitable solvent like DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
-
Alkyne-Modified Protein: Prepare your protein in a non-coordinating buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a known concentration.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.[1]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use. [1]
-
Aminoguanidine (Optional): Prepare a 100 mM stock solution in deionized water.[1]
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., a 2 to 5-fold molar excess over the protein).
-
If using, add the aminoguanidine stock solution to a final concentration of 5 mM.[8]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 5-fold excess of ligand to copper is recommended.[1] For a final copper concentration of 100 µM, you would use a final ligand concentration of 500 µM.[9] Let this mixture sit for a minute.
-
Add the copper/ligand premix to the reaction tube containing the protein and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[9]
3. Reaction and Purification:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light. Reaction times may need to be optimized.[1]
-
Monitor the reaction progress by a suitable method (e.g., SDS-PAGE with in-gel fluorescence scanning).
-
Once complete, the labeled protein can be purified from excess reagents using methods like dialysis, size-exclusion chromatography, or spin filtration.
Reaction Pathway Diagram
The following diagram illustrates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing Tamra-peg2-N3 for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Tamra-peg2-N3 for cell labeling applications. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound for cell labeling?
A1: The optimal concentration of this compound is highly dependent on the cell type, the expression level of the alkyne-modified target molecule, and the specific application (e.g., fluorescence microscopy vs. flow cytometry). A good starting point for optimization is typically between 1 µM and 25 µM. For applications requiring high sensitivity, you may need to go as high as 100 µM, while for very bright signals or to minimize background, a lower concentration in the range of 0.1-5 µM might be sufficient. It is always recommended to perform a titration experiment to determine the best concentration for your specific system.
Q2: How can I reduce high background fluorescence in my this compound staining?
A2: High background can be caused by several factors, including non-specific binding of the probe, excess copper catalyst, or cellular autofluorescence. To mitigate this, consider the following:
-
Reduce this compound concentration: Titrate your probe to the lowest concentration that still provides a robust signal.
-
Increase washing steps: After the click reaction, wash the cells thoroughly with PBS or an appropriate buffer to remove unbound probe.[1]
-
Use a blocking agent: Adding a blocking agent like Bovine Serum Albumin (BSA) to your buffers can help reduce non-specific binding.[1]
-
Optimize copper concentration: Excess copper can sometimes lead to background fluorescence. Ensure you are using a copper-chelating ligand in sufficient excess (typically 5-10 fold over the copper sulfate).[1]
-
Include proper controls: An unstained control and a "no-click" control (cells with the alkyne but without the click chemistry reagents) can help identify the source of the background.[2]
Q3: My fluorescence signal is very low after labeling with this compound. What can I do?
A3: Low signal intensity can be frustrating. Here are some common causes and solutions:
-
Suboptimal this compound concentration: The concentration of your probe may be too low. Try increasing the concentration in a titration experiment.
-
Inefficient click reaction: Ensure your click chemistry reagents (copper sulfate, reducing agent, and ligand) are fresh and at the correct concentrations. The reaction should be performed at the recommended temperature and for a sufficient duration (typically 30-60 minutes).
-
Low target expression: The alkyne-modified molecule you are targeting may be expressed at low levels in your cells. Confirm the expression of your target.
-
Photobleaching: TAMRA, like all fluorophores, is susceptible to photobleaching. When imaging, minimize the exposure time and intensity of the excitation light. The use of an anti-fade mounting medium can also help.
Q4: Is the copper catalyst in the click reaction toxic to my cells? How can I minimize cytotoxicity?
A4: The copper (I) catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[3] To minimize cytotoxicity:
-
Use a copper-chelating ligand: Ligands like THPTA or BTTAA not only accelerate the reaction but also protect cells from copper-mediated damage.[3]
-
Minimize incubation time: Perform the click reaction for the shortest time necessary to achieve sufficient labeling.
-
Optimize copper concentration: Use the lowest concentration of copper that gives a good signal. Concentrations in the range of 10-100 µM are often sufficient for live-cell labeling when used with a ligand.[3]
-
Perform a cell viability assay: After labeling, it is good practice to assess cell health using an assay like a CellTiter-Glo® Luminescent Cell Viability Assay or Trypan Blue exclusion.
Troubleshooting Guides
Problem 1: High Background Staining
| Potential Cause | Recommended Solution |
| This compound concentration too high | Perform a titration experiment to determine the optimal concentration. Start with a lower concentration (e.g., 1-5 µM) and increase it gradually. |
| Non-specific binding of the probe | Increase the number and duration of washing steps after the click reaction.[1] Include a blocking agent such as 1% BSA in your incubation and wash buffers.[1] |
| Excess copper catalyst | Ensure the use of a copper-chelating ligand (e.g., THPTA) at a 5:1 to 10:1 ratio with copper sulfate.[1] Consider reducing the overall copper concentration. |
| Cellular autofluorescence | Image an unstained sample to determine the level of autofluorescence. If high, consider using a fluorophore with a longer wavelength. |
| Impure reagents | Use freshly prepared solutions, especially for the sodium ascorbate (B8700270) reducing agent. Ensure the purity of your this compound. |
Problem 2: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| This compound concentration too low | Titrate the probe to a higher concentration. The optimal concentration can vary significantly between cell types and target molecules. |
| Inefficient Click Reaction | Prepare fresh solutions of all click chemistry reagents. Ensure the final concentrations are within the recommended ranges (see protocol below). Optimize the incubation time (typically 30-60 minutes). |
| Low abundance of alkyne-modified target | Verify the successful metabolic labeling or incorporation of the alkyne group into your target biomolecule. If possible, use a positive control cell line with known high expression. |
| Incorrect imaging settings | Ensure you are using the correct excitation and emission filters for TAMRA (approx. 555 nm excitation / 580 nm emission). |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade mounting medium for microscopy. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Fluorescence Microscopy
This protocol provides a general framework for optimizing the concentration of this compound for labeling alkyne-modified biomolecules in live cells.
Materials:
-
Cells cultured on glass-bottom dishes with incorporated alkyne groups
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 500 mM in water, prepared fresh)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture your cells of interest on glass-bottom dishes and introduce the alkyne-modified substrate according to your specific experimental design.
-
Prepare a Range of this compound Concentrations: Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations for testing (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM).
-
Prepare Click Reaction Cocktail: For each concentration of this compound, prepare a fresh "Click-it" reaction cocktail. For a 1 mL final volume:
-
To the cell culture medium containing the desired final concentration of this compound, add the following components in order, mixing gently after each addition:
-
10 µL of 50 mM THPTA (final concentration: 500 µM)
-
2 µL of 50 mM CuSO₄ (final concentration: 100 µM)
-
10 µL of 500 mM Sodium Ascorbate (final concentration: 5 mM)
-
-
-
Labeling:
-
Aspirate the culture medium from the cells and wash twice with PBS.
-
Add the "Click-it" reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for TAMRA.
-
Protocol 2: Cell Viability Assay Post-Labeling
It is crucial to assess the health of your cells after the labeling procedure.
Materials:
-
Labeled cells in a multi-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Perform Labeling: Label your cells with this compound using the optimized protocol. Include a negative control (unlabeled cells) and a positive control for cell death if desired.
-
Equilibrate: After the final wash step, add fresh culture medium and return the cells to the incubator for a period of time (e.g., 4-24 hours) to allow them to recover.
-
Perform Viability Assay: Follow the manufacturer's instructions for the CellTiter-Glo® assay. This typically involves adding the reagent to the wells, incubating for a short period, and then reading the luminescence.
-
Analyze Data: Compare the luminescence signal from the labeled cells to the unlabeled control to determine the relative cell viability.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges for the components of the CuAAC reaction for cell labeling. These are starting points and may require optimization for your specific experiment.
Table 1: Recommended Concentration Ranges for CuAAC Reagents
| Reagent | Typical Final Concentration | Notes |
| This compound | 1 - 25 µM | Titration is highly recommended. |
| Copper (II) Sulfate (CuSO₄) | 50 - 200 µM | Higher concentrations can increase reaction speed but also cytotoxicity. |
| Copper-chelating Ligand (e.g., THPTA) | 250 - 1000 µM | Maintain a 5:1 to 10:1 ligand-to-copper ratio. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Prepare fresh solution immediately before use. |
Visualizations
Caption: A streamlined workflow for labeling cells with this compound.
Caption: A decision tree for troubleshooting high background staining issues.
References
Tamra-peg2-N3 degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tamra-peg2-N3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe consisting of the Tamra (tetramethylrhodamine) fluorophore linked to an azide (B81097) group via a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary application is in bioorthogonal chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3] This allows for the fluorescent labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and other cellular components for visualization and tracking.[4][5]
Q2: What are the general storage and handling recommendations for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage Temperature: Store lyophilized powder at -20°C for long-term stability.[6]
-
Light Protection: Protect the compound from light to prevent photodegradation of the Tamra dye and the azide group.[6][7]
-
Moisture: Store in a desiccated environment to prevent hydrolysis. Before opening, allow the vial to warm to room temperature to avoid condensation.[6]
-
Solution Storage: Once dissolved, it is best to use the solution fresh. If short-term storage is necessary, store in the dark at -20°C. Be aware that stability is reduced in solution.[6]
Q3: What solvents are recommended for dissolving this compound?
This compound is most readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] The PEG linker enhances its solubility in aqueous solutions compared to the parent TAMRA dye.[1][8]
Q4: How does the PEG linker affect the properties of the Tamra dye?
The polyethylene glycol (PEG) linker in this compound offers several advantages:
-
Increased Solubility: It improves the hydrophilicity and solubility of the otherwise hydrophobic Tamra dye in aqueous buffers.[1][8]
-
Reduced Steric Hindrance: The spacer arm minimizes potential steric hindrance between the dye and the target biomolecule, helping to preserve the biological activity of the labeled molecule.[8]
-
Improved Stability: PEGylation can enhance the stability of the conjugate and reduce the risk of aggregation.[6]
Stability and Degradation
Factors Affecting Stability:
| Factor | Effect on Stability | Recommendations |
| pH | The stability of the Tamra fluorophore can be pH-dependent. Some studies suggest it is relatively stable across a range of pH values, while others indicate that fluorescence may decrease at higher pH.[9] The azide group is generally stable in a pH range of 4 to 12 for click chemistry reactions.[10] | For optimal performance and stability, maintain a pH between 7 and 9 for labeling reactions.[10] |
| Temperature | Elevated temperatures can accelerate the degradation of both the azide group and the fluorescent dye.[7][9] The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes requires high temperatures, but the copper-catalyzed reaction proceeds at room temperature.[10] | Avoid high temperatures during storage and experimental procedures unless specified by a particular protocol. |
| Light Exposure | The Tamra dye is susceptible to photobleaching upon prolonged exposure to light. Azides can also be sensitive to light, particularly UV light.[6][7] | Minimize light exposure by storing in the dark and protecting samples from light during experiments. |
| Reducing Agents | Strong reducing agents can reduce the azide group to an amine, rendering it inactive for click chemistry. | Avoid the presence of strong reducing agents in your experimental setup, other than those required for specific protocols (e.g., sodium ascorbate (B8700270) in CuAAC). |
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal After Labeling
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the reagent has been stored correctly at -20°C and protected from light and moisture. Prepare fresh solutions for each experiment. |
| Inefficient Click Reaction | Optimize the click chemistry reaction conditions. Verify the purity and concentration of all reagents, including the copper catalyst and reducing agent (for CuAAC). Ensure the alkyne-modified biomolecule is present and accessible. |
| Fluorescence Quenching | Over-labeling of the target biomolecule can lead to self-quenching of the Tamra dye. Reduce the molar excess of this compound in the labeling reaction. |
| Incorrect Filter Sets | Confirm that the excitation and emission wavelengths of your imaging system are appropriate for the Tamra dye (Excitation max ~555 nm, Emission max ~580 nm).[4] |
Issue 2: High Background or Non-specific Staining
| Possible Cause | Troubleshooting Step |
| Excess Unreacted Probe | Ensure adequate removal of unreacted this compound after the labeling reaction through methods like dialysis, gel filtration, or precipitation. |
| Hydrophobic Interactions | The Tamra dye is hydrophobic and may non-specifically bind to cellular components. Include wash steps with buffers containing a non-ionic detergent (e.g., Tween-20 or Triton X-100) to reduce non-specific binding. |
| Precipitation of the Probe | If the probe precipitates out of solution, it can lead to fluorescent aggregates. Ensure the probe is fully dissolved before use. If working in aqueous buffers, consider preparing the initial stock solution in DMSO or DMF and then diluting it into the reaction buffer. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Solution
This is a general protocol and may require optimization for your specific protein and experimental setup.
Materials:
-
This compound
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine your alkyne-modified protein with the reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 solution with the THPTA ligand solution. Allow this mixture to stand for a few minutes.[11][12]
-
Add this compound: Add the desired amount of this compound solution to the protein solution.
-
Add the Catalyst: Add the CuSO4/ligand premix to the protein/azide mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[11][12]
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[11][12]
-
Purification: Remove the excess reagents and byproducts by a suitable method such as dialysis, spin filtration, or gel filtration.
Visualizations
Caption: Workflow for this compound from storage to reaction.
Caption: Troubleshooting decision tree for labeling experiments.
Caption: Signaling pathway for CuAAC reaction with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]
- 5. TAMRA (四甲基罗丹明) | Xi'an Confluore Biological Technology Co., Ltd. [confluore.com]
- 6. interchim.fr [interchim.fr]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
Technical Support Center: TAMRA-PEG2-N3 Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving and using TAMRA-PEG2-N3 in aqueous buffers. The following information is intended for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is a PEG linker used?
This compound is a fluorescent dye derivative used for labeling biomolecules. It consists of a TAMRA (tetramethylrhodamine) core, which provides the fluorescent properties, a two-unit polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) (N3) functional group for "click chemistry" reactions.[1] The TAMRA core itself is hydrophobic, which can make it challenging to dissolve in aqueous solutions. The PEG linker is incorporated to increase the compound's hydrophilicity and improve its solubility in aqueous buffers.[1]
Q2: Is this compound soluble in water and common aqueous buffers like PBS?
While the PEG linker enhances water solubility, the hydrophobic nature of the TAMRA dye can still lead to solubility issues, particularly at higher concentrations.[2] Product information often describes it as highly soluble in water due to the PEG units.[1] However, for practical lab use, especially when preparing stock solutions, it is highly recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvents for preparing a high-concentration stock solution of this compound are anhydrous DMSO or DMF.[2][3] These polar aprotic solvents can effectively dissolve the hydrophobic TAMRA core. A stock solution, typically at a concentration of 1-10 mM, can then be added in small volumes to your aqueous buffer to achieve the desired final concentration for your experiment.[4]
Q4: I observed precipitation when adding my DMSO stock solution of this compound to my aqueous buffer. What could be the cause?
This is a common issue known as "precipitation upon dilution." It can occur for several reasons:
-
High Final Concentration: The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit.
-
Insufficient Mixing: Rapidly adding the DMSO stock without vigorous mixing can create localized high concentrations, leading to precipitation.
-
Buffer Composition: The pH, ionic strength, and presence of other components in your buffer can influence the solubility of the dye. For TAMRA derivatives with a carboxylic acid group, solubility is known to be better at a pH above 6.5.[3][5]
Q5: How can I avoid precipitation when preparing my working solution?
To avoid precipitation, follow these best practices:
-
Prepare a High-Concentration Stock in DMSO: This is the most critical step.
-
Add Stock Solution Dropwise: Add the DMSO stock solution slowly to the aqueous buffer while vortexing or stirring vigorously.
-
Work with Dilute Solutions: Avoid preparing highly concentrated aqueous solutions of the dye.
-
Consider Buffer pH: For similar TAMRA compounds, a pH above 7 can improve solubility.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder directly in aqueous buffer. | The hydrophobic TAMRA core limits direct dissolution in aqueous solutions. | Prepare a stock solution in an organic solvent like DMSO or DMF first.[2][3] |
| Precipitation of the compound in the aqueous buffer. | The concentration of this compound has exceeded its solubility limit in the buffer. | 1. Prepare a higher concentration stock solution in DMSO. 2. Add the stock solution to your aqueous buffer dropwise while vortexing. 3. Use a lower final concentration in your experiment. |
| Inconsistent fluorescence signal in experiments. | The dye may be aggregating in the aqueous buffer, leading to fluorescence quenching. | 1. Ensure the dye is fully dissolved. 2. Consider brief sonication of the final aqueous solution. 3. Prepare fresh dilutions for each experiment. |
| Low labeling efficiency in click chemistry reactions. | Poor solubility of the dye may be limiting its availability for the reaction. | 1. Ensure the dye is fully dissolved in the reaction buffer. 2. Follow a validated click chemistry protocol that specifies the use of co-solvents if necessary.[4][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: ~586.65 g/mol ), add approximately 170.5 µL of DMSO.
-
Vortex the vial thoroughly until all the solid is completely dissolved. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS).
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
Procedure:
-
Bring the desired volume of aqueous buffer to room temperature.
-
While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for a few minutes to ensure complete mixing and dissolution.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded. In this case, prepare a more dilute working solution.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
Strategies to remove unreacted Tamra-peg2-N3 from samples
An essential step following a bioconjugation reaction, such as a click chemistry reaction involving TAMRA-PEG2-N3, is the removal of any unreacted fluorescent dye.[1] Failure to remove excess dye can lead to high background signals in fluorescence imaging and inaccurate quantification.[1][2] This guide provides detailed strategies, troubleshooting advice, and protocols to effectively purify your labeled biomolecule.
Troubleshooting and FAQs
General Questions
Q1: Why is it crucial to remove unreacted this compound?
Unreacted fluorescent dyes like this compound can cause several downstream issues. The most common problem is non-specific binding, which leads to high background fluorescence during imaging experiments.[1] This can obscure the true signal from your labeled molecule, making data interpretation difficult. Furthermore, the presence of free dye is problematic for accurately determining the degree of labeling (DOL) and can interfere with subsequent quantitative assays.[2][3]
Q2: What are the main methods to remove small molecules like this compound from my protein or peptide sample?
The most common methods leverage the size difference between your biomolecule and the small dye molecule (MW ≈ 600 g/mol ).[4][5] These techniques include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating large molecules from small ones.[6][7]
-
Dialysis and Ultrafiltration: Uses a semipermeable membrane to separate molecules based on size.[8][9][10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution method ideal for purifying peptides and proteins based on hydrophobicity.[11][12][13][14]
-
Precipitation: Methods like acetone (B3395972) or ethanol (B145695) precipitation can be used to pellet the protein, leaving the small, soluble dye in the supernatant.[15][16]
Q3: Which purification method should I choose for my sample?
The best method depends on the size and nature of your biomolecule, the sample volume, and the required purity. The decision tree below can help guide your choice.
Troubleshooting Specific Issues
Q4: I still see high background fluorescence in my imaging experiment after purification. What went wrong?
This indicates incomplete removal of the unreacted dye.[1]
-
Check your method: Ensure the chosen method is appropriate for your molecule's size. For dialysis or ultrafiltration, verify that the molecular weight cut-off (MWCO) of the membrane is suitable (see Table 2).
-
Optimize your protocol: For SEC, ensure you are not overloading the column. For dialysis, increase the number of buffer changes and the total dialysis time.[10]
-
Consider a secondary method: Sometimes, combining two methods can be effective. For example, performing a precipitation step followed by a spin column cleanup.
Q5: My protein/peptide precipitated during the purification process. How can I prevent this?
Precipitation can occur if the labeling reaction modifies the properties of your molecule, making it less soluble.[17]
-
Lower the dye ratio: Using a high molar excess of the dye can lead to over-labeling, which may cause aggregation. Try reducing the molar ratio of this compound to your biomolecule in the reaction.[17]
-
Change the buffer: Ensure the pH and ionic strength of your buffer are optimal for your protein's stability.
-
Gentler methods: Dialysis is generally a gentler method than ultrafiltration or precipitation and may help maintain protein stability.[8][18]
Q6: My final yield of labeled protein is very low. What are the possible causes?
Low recovery can result from several factors during the purification process:
-
Non-specific binding: Your protein might be binding to the purification resin or membrane. Check the manufacturer's specifications for low-binding materials.[2]
-
Sample loss: Tedious and lengthy methods with multiple steps, like traditional gravity-flow chromatography or some precipitation protocols, can lead to sample loss.[1] Using integrated devices like spin columns can minimize this.
-
Incorrect MWCO: If using ultrafiltration, a membrane with too large a pore size could allow your protein to pass through along with the unreacted dye.
Data Presentation: Method Comparison
The table below summarizes the key characteristics of the most common purification strategies to help you select the optimal method.
| Feature | Size-Exclusion (Spin Column) | Dialysis / Ultrafiltration | Reverse-Phase HPLC | Acetone/Ethanol Precipitation |
| Principle | Size-based separation[1] | Size-based separation via membrane[8][10] | Separation by hydrophobicity[11][14] | Differential solubility |
| Primary Use | Proteins (>10 kDa), large peptides | Proteins, buffer exchange[9][18] | Peptides, small proteins[12] | Concentrated protein samples |
| Processing Time | < 15 minutes[2] | 4 hours to overnight[10] | 30-60 minutes per run | < 1 hour |
| Pros | Fast, high recovery, easy to use[2] | Gentle, good for sensitive proteins[8] | High resolution and purity[13] | Fast, inexpensive, no special equipment |
| Cons | Sample dilution, column capacity limits | Slow (dialysis), potential membrane fouling (UF)[8] | Requires specialized equipment, complex method development | Risk of protein denaturation/loss, may not be quantitative |
| Equipment | Centrifuge | Dialysis tubing/cassettes, UF centrifugal units | HPLC system | Centrifuge, vortex |
Experimental Protocols
Protocol 1: Removal of Unreacted Dye using Size-Exclusion Spin Columns
This method is ideal for rapid cleanup of proteins (>10 kDa) and is based on commercially available kits like Thermo Scientific Zeba™ or Pierce™ Dye Removal Columns.[1][2]
Materials:
-
Size-exclusion spin column (e.g., with a 7 kDa MWCO)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the Column: Twist off the bottom closure of the spin column and loosen the cap. Place it in a collection tube.
-
Equilibrate: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
Load Sample: Discard the storage buffer and place the column in a new collection tube. Slowly apply your reaction mixture (containing the labeled protein and excess dye) to the center of the resin bed.
-
Elute Protein: Centrifuge the column for 2 minutes at 1,500 x g.
-
Collect Sample: The purified protein will be in the collection tube. The unreacted this compound will be retained in the resin. Your protein is now ready for downstream applications.
Protocol 2: Removal of Unreacted Dye using Ultrafiltration
Ultrafiltration is a pressure-driven method that is faster than traditional dialysis and is suitable for concentrating the sample while removing the dye.[8][9]
Materials:
-
Ultrafiltration centrifugal unit (e.g., Amicon® Ultra) with an appropriate MWCO (see Table 2).
-
Appropriate buffer for your protein.
-
Centrifuge with a swinging bucket rotor.
MWCO Selection Guide:
| Molecular Weight of Labeled Protein | Recommended MWCO |
| 10 - 30 kDa | 3 kDa |
| 30 - 60 kDa | 10 kDa |
| > 60 kDa | 30 kDa |
Procedure:
-
Load Sample: Add your reaction mixture to the ultrafiltration unit, ensuring not to exceed the maximum volume.
-
First Spin: Centrifuge at the manufacturer's recommended speed (e.g., 4,000 x g for 15-30 minutes). The filtrate, containing the unreacted this compound, will pass through the membrane.
-
Wash (Diafiltration): Discard the filtrate. Add your desired buffer back to the unit to the original sample volume.
-
Second Spin: Centrifuge again. This wash step is crucial for efficient dye removal. Repeat the wash step 2-3 times for optimal purity.
-
Collect Sample: After the final spin, collect the concentrated, purified protein from the top of the filter unit using a pipette.
Protocol 3: Removal of Unreacted Dye using Acetone Precipitation
This is a quick but sometimes harsh method suitable for robust proteins. It is often used in chemical proteomics workflows to remove excess reagents after click chemistry.[15][16]
Materials:
-
Pre-chilled (-20°C) acetone.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure:
-
Add Acetone: Add 4 volumes of ice-cold acetone to your 1 volume of reaction mixture in a microcentrifuge tube (e.g., 400 µL of acetone to 100 µL of sample).
-
Incubate: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to precipitate the protein.
-
Pellet Protein: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Remove Supernatant: Carefully aspirate and discard the supernatant, which contains the soluble unreacted this compound.
-
Wash Pellet: Gently add 200 µL of ice-cold acetone to wash the pellet without disturbing it. Centrifuge again for 5 minutes.
-
Dry and Resuspend: Discard the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry. Resuspend the pellet in a suitable buffer for your downstream application.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-12518900) [evitachem.com]
- 5. This compound [nebulabio.com]
- 6. researchgate.net [researchgate.net]
- 7. itwreagents.com [itwreagents.com]
- 8. Ultrafiltration vs. Dialysis for Protein Concentration [synapse.patsnap.com]
- 9. Ultrafiltration von Proteinproben [sigmaaldrich.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - BR [thermofisher.com]
- 18. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
Technical Support Center: Minimizing Photobleaching of TAMRA-PEG2-N3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of TAMRA-PEG2-N3 during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as TAMRA, upon exposure to excitation light.[1][2] This process leads to a permanent loss of the fluorescent signal, which can significantly impact the quality and reliability of imaging data. For quantitative studies, photobleaching can introduce substantial errors by reducing the signal-to-noise ratio and making it difficult to accurately measure fluorescence intensity.[1][3]
Q2: What are the primary causes of this compound photobleaching?
A2: The primary drivers of photobleaching for rhodamine-based dyes like TAMRA are high-intensity excitation light and prolonged exposure times.[1] The presence of molecular oxygen is another major contributor, as it can react with the excited fluorophore to generate reactive oxygen species (ROS) that chemically damage the dye molecule.[1][4][5] Additionally, photolysis from higher excited states, which can occur with high-intensity light sources, presents another pathway for photobleaching.[6]
Q3: How does the PEG2-N3 modification affect the photostability of TAMRA?
A3: While the core TAMRA fluorophore is the primary determinant of its photophysical properties, the addition of a polyethylene (B3416737) glycol (PEG) linker can influence its local environment. PEGylation can improve the solubility and biocompatibility of the dye.[1][7] Some studies suggest that PEGylation can enhance the stability of fluorescent proteins by reducing aggregation and denaturation, which may offer some protective effect against photobleaching.[1][8] However, the direct impact of a short PEG2 linker on TAMRA's intrinsic photostability is not extensively documented and may be minimal compared to other environmental factors.
Q4: What are the key strategies to minimize this compound photobleaching?
A4: There are several effective strategies to combat photobleaching:
-
Optimize Imaging Conditions: Use the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.[2][9]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or live-cell imaging buffer.[3][10]
-
Minimize Oxygen Exposure: For fixed samples, use mounting media containing oxygen scavengers. For live-cell imaging, specialized reagents can reduce dissolved oxygen.[5]
-
Choose the Right Hardware: Utilize high-sensitivity detectors (e.g., EMCCD or sCMOS cameras) and efficient optical components to maximize signal collection, allowing for lower excitation power.[11]
-
Select More Photostable Alternatives: If photobleaching remains a significant issue, consider using more photostable azide-reactive dyes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during initial focusing and image acquisition. | - Excitation light intensity is too high.- Exposure time is too long.- Sample is repeatedly exposed to light while finding the region of interest. | - Reduce laser power or lamp intensity to the minimum required for visualization.- Decrease camera exposure time.- Use a transmitted light channel (e.g., DIC or phase-contrast) to locate the area of interest before switching to fluorescence excitation.- Use a more photostable fluorophore if the signal is inherently weak. |
| Fluorescence signal fades significantly during time-lapse imaging. | - Cumulative phototoxicity and photobleaching from repeated exposures.- Absence or ineffectiveness of antifade reagents. | - Reduce the frequency of image acquisition to the minimum necessary to capture the biological process.- Decrease excitation intensity and exposure time for each time point.- For live-cell imaging, use an antifade reagent compatible with live cells, such as Trolox.- For fixed cells, use a high-quality antifade mounting medium like VECTASHIELD or ProLong Gold. |
| High background noise and poor signal-to-noise ratio. | - Non-specific binding of the this compound probe.- Autofluorescence from cells or medium.- Detector settings are not optimal. | - Ensure thorough washing steps after labeling to remove unbound probe.- Use a blocking agent to reduce non-specific binding.- Use imaging medium with reduced autofluorescence.- Optimize detector gain and offset settings. |
| Inconsistent fluorescence intensity between different fields of view. | - Uneven illumination across the field of view.- Different levels of photobleaching due to varying times spent focusing on each area. | - Correct for uneven illumination using flat-field correction.- Standardize the time spent on focusing and image acquisition for each field of view. |
Quantitative Data Summary
Table 1: Photophysical Properties of TAMRA
| Property | Value | Notes |
| Excitation Maximum (λex) | ~555 nm | Can vary slightly depending on the local environment. |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the solvent, pH, and conjugation state.[12] |
Table 2: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Recommended Application | Key Features |
| ProLong Gold/Diamond | Oxygen Scavenging | Fixed Cells | Hard-setting mountant that preserves samples for long-term storage.[10] |
| VECTASHIELD | Free Radical Scavenging | Fixed Cells | Available in hardening and non-hardening formulations.[13] Can be used for super-resolution microscopy.[13] |
| Trolox | Triplet State Quenching, ROS Scavenging | Live Cells | A water-soluble vitamin E analog that reduces blinking and photobleaching.[9] |
| Oxyrase/ProLong Live | Enzymatic Oxygen Removal | Live Cells | Removes dissolved oxygen from the imaging medium to reduce phototoxicity and photobleaching.[9] |
Table 3: More Photostable Alternatives to TAMRA for Click Chemistry
| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages |
| Alexa Fluor 555 Azide | ~555 | ~565 | High photostability and brightness, pH insensitive. |
| Cy3 Azide | ~550 | ~570 | Bright, but generally less photostable than TAMRA.[1] |
| AZDye 555 Azide | ~555 | ~572 | Comparable brightness and photostability to Alexa Fluor dyes.[14] |
| DyLight 550 Azide | ~562 | ~576 | High photostability and fluorescence intensity. |
Experimental Protocols
Protocol 1: Minimizing Photobleaching in Fixed Cell Imaging
-
Cell Fixation and Permeabilization:
-
Grow cells on coverslips to the desired confluency.
-
Wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry Labeling:
-
Prepare the click reaction cocktail containing this compound, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unreacted components.
-
-
Mounting with Antifade Reagent:
-
Carefully remove the final PBS wash.
-
Place a drop of antifade mounting medium (e.g., VECTASHIELD or ProLong Gold) onto a microscope slide.
-
Invert the coverslip with the labeled cells onto the drop of mounting medium.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with nail polish if using a non-hardening mountant.
-
Allow the mounting medium to cure according to the manufacturer's instructions (typically 2-24 hours) before imaging.[5]
-
-
Imaging:
-
Use the lowest laser power that provides a detectable signal.
-
Use a high-sensitivity detector to minimize the required excitation intensity.
-
Minimize exposure time.
-
Use transmitted light to locate and focus on the cells of interest.
-
Protocol 2: Minimizing Photobleaching in Live Cell Imaging
-
Cell Preparation and Labeling:
-
Plate cells in a suitable imaging dish or chambered coverslip.
-
Introduce the alkyne-modified molecule of interest into the cells and allow for metabolic incorporation.
-
Perform the copper-free click reaction by incubating the cells with this compound (or a strain-promoted azide-alkyne cycloaddition (SPAAC) compatible derivative) in complete cell culture medium. The concentration and incubation time should be optimized for the specific cell type and target.
-
Wash the cells with pre-warmed imaging medium (e.g., FluoroBrite DMEM) to remove excess probe.
-
-
Preparation for Imaging with Antifade Reagent:
-
Prepare the imaging medium containing an antifade reagent suitable for live cells. For example, supplement the imaging medium with 0.1-1 mM Trolox.[6] The optimal concentration should be determined empirically to balance antifade effects with potential cytotoxicity.
-
Replace the wash medium with the antifade-containing imaging medium and incubate for at least 15-30 minutes before imaging.
-
-
Live-Cell Imaging:
-
Use a microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels.
-
Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time.
-
For time-lapse experiments, use the longest possible interval between acquisitions.
-
Utilize hardware and software features designed to reduce photobleaching, such as synchronized shutters or illumination only during acquisition.
-
Visualizations
Caption: Key Factors in TAMRA Photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. — Immunology [immunology.ox.ac.uk]
- 7. Impact of different PEGylation patterns on the long-term bio-stability of colloidal mesoporous silica nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.de [fishersci.de]
- 11. FRET-Enabled Optical modulation for High Sensitivity Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. New Antifade Mounting Media from Vector Laboratories Enhances Immunofluorescence Applications - BioSpace [biospace.com]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Cell Viability in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of maintaining cell viability during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions in living systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell death in CuAAC reactions performed on live cells?
A1: The primary cause of cytotoxicity in CuAAC reactions is the copper(I) catalyst.[1] In the presence of oxygen and a reducing agent like sodium ascorbate (B8700270) (used to maintain copper in its active Cu(I) state), the catalyst can generate reactive oxygen species (ROS).[2][3] These ROS can induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).[1][4]
Q2: How can I minimize copper-induced toxicity in my live-cell experiments?
A2: There are several key strategies to mitigate copper toxicity:
-
Use of Chelating Ligands: Employing ligands that stabilize the copper(I) ion is the most common and effective approach. These ligands not only protect cells from copper-induced damage but can also accelerate the reaction rate.[5][6]
-
Optimize Copper Concentration: Use the lowest possible concentration of copper that still provides efficient labeling. This often requires empirical testing for your specific cell type and experimental setup.[7]
-
Minimize Incubation Time: Shorter reaction times reduce the exposure of cells to potentially toxic reagents. Ligand-accelerated CuAAC can achieve effective labeling in as little as 3-5 minutes.[5]
-
Incorporate Scavengers: Adding reagents like aminoguanidine (B1677879) can help to intercept reactive byproducts.[2]
Q3: Which copper ligands are recommended for live-cell CuAAC, and how do they differ?
A3: Several ligands have been developed to improve the biocompatibility of CuAAC. The choice of ligand can significantly impact both reaction efficiency and cell viability.[8][9]
-
THPTA (tris(hydroxypropyltriazolyl)methylamine): A water-soluble ligand that is widely used. It accelerates the CuAAC reaction and protects cells from oxidative damage.[2][3]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly effective ligand that can enhance reaction kinetics.[7]
-
BTTES (2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraethan-1-ol): A ligand designed to be less cell-permeable, making it suitable for surface labeling.[10]
-
L-Histidine: This natural amino acid can also serve as an effective copper ligand, with some studies showing the Cu(I)-L-histidine complex to have lower toxicity compared to other common ligands across different cell lines.[4][9]
Q4: Can the choice of azide (B81097) or alkyne probe affect cell viability?
A4: Yes. Some studies have noted that cells with surface alkynes may be more susceptible to copper-induced toxicity, possibly due to the formation of reactive copper-acetylide complexes on the cell surface.[10] Additionally, using copper-chelating azides can enhance the reaction rate, allowing for the use of lower, less toxic copper concentrations.[7][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Low Viability Post-Reaction | 1. Copper concentration is too high.2. Incubation time is too long.3. Inadequate ligand concentration or inappropriate ligand.4. Generation of Reactive Oxygen Species (ROS). | 1. Perform a titration to determine the lowest effective copper concentration (often in the 10-100 µM range).[7]2. Reduce the incubation time. With efficient ligands, 5 minutes is often sufficient.[2]3. Ensure a sufficient excess of ligand to copper (e.g., 5:1 ratio of ligand:copper).[12] Consider testing different ligands like THPTA, BTTAA, or L-Histidine.[4]4. Pre-incubate the copper/ligand/ascorbate mixture on ice for ~10 minutes before adding to cells to help quench initially formed ROS.[2] Add aminoguanidine to the reaction mixture.[2] |
| Low or No Labeling Signal | 1. Copper catalyst is inactive or at too low a concentration.2. Deactivation of the catalyst by intracellular components.3. Insufficient incorporation of the azide or alkyne probe. | 1. Ensure fresh solutions of sodium ascorbate are used to reduce Cu(II) to the active Cu(I) state.[13] Increase copper concentration, but balance with cell viability. For cell surface labeling, 50 µM copper or greater may be necessary.[3]2. Intracellular biothiols can deactivate the copper catalyst. For intracellular labeling, consider pre-treating cells with a thiol-reducing agent like N-ethylmaleimide (NEM), though this can also impact cell health.[14][15]3. Confirm the metabolic incorporation of your probe via an alternative method (e.g., Western blot for protein probes) before proceeding with the CuAAC reaction. |
| High Background / Non-Specific Staining | 1. Non-specific binding of the fluorescent probe.2. Increased cell permeability due to cytotoxicity. | 1. Titrate the concentration of the azide/alkyne probe to find the optimal signal-to-noise ratio.[16] Ensure adequate washing steps after the reaction.2. If cells are damaged, they may non-specifically take up the detection reagent. Address cytotoxicity issues using the recommendations for "High Cell Death". |
Data Summary
Table 1: Effect of Copper and THPTA Ligand on Cell Viability
This table summarizes the viability of different cell lines after a 5-minute treatment with varying concentrations of CuSO₄ and the ligand THPTA, followed by a 24-hour incubation.
| Cell Line | CuSO₄ (µM) | THPTA (µM) | Relative Viability (%) |
| HeLa | 50 | 0 | ~60% |
| 50 | 250 | ~100% | |
| 100 | 0 | ~40% | |
| 100 | 500 | ~100% | |
| CHO | 50 | 0 | ~55% |
| 50 | 250 | ~95% | |
| 100 | 0 | ~30% | |
| 100 | 500 | ~90% | |
| Jurkat | 50 | 0 | ~50% |
| 50 | 250 | ~95% | |
| 100 | 0 | ~20% | |
| 100 | 500 | ~85% | |
| Data adapted from studies on ligand-assisted CuAAC.[2][3] All conditions included 2.5 mM sodium ascorbate. |
Table 2: Intracellular CuAAC Reaction Yields and Cell Viability
This table shows the product yields and cell viability after a 10-minute intracellular CuAAC reaction in OVCAR5 cells using different ligands.
| Ligand | Protein Location | Product Yield (%) | Cell Viability (%) |
| Ligand 1 (BTTAA derivative) | Membrane | >18% | 75% |
| Cytosol | 0.8% | 75% | |
| Ligand 3 (Cell-penetrating peptide-tethered) | Membrane | >18% | 75% |
| Cytosol | 0.8% | 75% | |
| Ligand 3 + NEM pre-treatment | Cytosol | ~14% | Not specified |
| Data adapted from a study on intracellular CuAAC.[14][15][17] NEM (N-ethylmaleimide) was used to reduce intracellular biothiols. |
Experimental Protocols
Protocol 1: General Live-Cell Surface Labeling using CuAAC
This protocol is adapted for labeling cell surface glycans after metabolic incorporation of an azide-modified sugar (e.g., Ac₄ManNAz).[2][3]
-
Cell Preparation: Plate cells (e.g., HeLa, CHO) and culture with an appropriate concentration of the azide- or alkyne-modified metabolic precursor for 48 hours.
-
Washing: Gently aspirate the medium and wash the cells twice with 200 µL of ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Catalyst Preparation (Prepare Fresh):
-
In a microcentrifuge tube on ice, prepare the catalyst mix. For a final volume of 200 µL and a final copper concentration of 50 µM, combine:
-
CuSO₄ (from a stock solution) to a final concentration of 50 µM.
-
THPTA (from a stock solution) to a final concentration of 250 µM (maintaining a 1:5 copper-to-ligand ratio).
-
Aminoguanidine (from a stock solution) to a final concentration of 1 mM.
-
The alkyne-dye probe to the desired final concentration (e.g., 25 µM).
-
Ice-cold DPBS to bring to near the final volume.
-
-
Vortex briefly and add sodium ascorbate (from a fresh 100 mM stock) to a final concentration of 2.5 mM.
-
Incubate the reaction mixture on ice for 10 minutes.
-
-
Labeling Reaction: Add the catalyst mixture to the cells and incubate at 4°C for 5 minutes.
-
Final Washes & Imaging: Aspirate the reaction mixture, wash the cells three times with DPBS, and proceed with your imaging or analysis workflow.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to quantify the impact of CuAAC reagents on cell viability.[2][3]
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Treatment: Perform the CuAAC reaction as described in Protocol 1 (or with your specific experimental conditions) directly in the 96-well plate.
-
Recovery: After the reaction, gently aspirate the reaction mixture, wash the cells with DPBS, and then add fresh growth medium.
-
Incubation: Return the plate to a 37°C, 5% CO₂ incubator for 24 hours.
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate relative viability by normalizing the signal from treated wells to the signal from untreated control wells.
-
Visualizations
Caption: Mechanism of copper toxicity and mitigation by ligands.
Caption: Workflow for assessing cell viability after CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Common mistakes to avoid when using Tamra-peg2-N3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common mistakes and issues encountered when using Tamra-peg2-N3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It consists of a TAMRA (tetramethylrhodamine) fluorophore, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) (-N3) functional group.[1] It is primarily used for the fluorescent labeling of biomolecules through a chemical reaction known as "click chemistry". The PEG linker enhances the water solubility of the otherwise hydrophobic TAMRA dye.[1]
Q2: What type of click chemistry reaction is this compound used for?
This compound is used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, where the azide group on the TAMRA reagent reacts with an alkyne-modified biomolecule to form a stable triazole linkage.[2][3] It can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry method.[2][3]
Q3: What are the key advantages of using this compound for labeling?
The primary advantages include:
-
High Specificity: The azide-alkyne reaction is bio-orthogonal, meaning it is highly selective and does not interfere with other functional groups found in biological systems.[4]
-
Efficiency: The CuAAC reaction is highly efficient and can proceed to near-quantitative yields under mild conditions.[5]
-
Improved Solubility: The PEG spacer improves the aqueous solubility of the TAMRA dye, which can help to prevent aggregation of the labeled biomolecule.[1]
Q4: How should this compound be stored?
Like most fluorescent dyes, this compound is sensitive to light and should be protected from exposure during storage and handling.[1][6] It is typically stored as a solid at -20°C in a desiccated environment. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C and protected from light.[6] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency or No Signal
Q: I am not seeing a fluorescent signal, or the signal is very weak after my labeling reaction. What could be the problem?
A: Low labeling efficiency can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Reagent Integrity:
-
This compound: Ensure the reagent has been stored correctly, protected from light and moisture. Prepare fresh stock solutions in anhydrous DMSO or DMF.
-
Reducing Agent (e.g., Sodium Ascorbate): This is a critical component that is prone to oxidation. Always use a freshly prepared solution of sodium ascorbate (B8700270) for each experiment.[5][7]
-
Copper Catalyst: Ensure the correct copper source (e.g., CuSO₄) is used and that the stock solution is not expired.
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand Concentration: The concentration of the copper catalyst and a stabilizing ligand (e.g., THPTA, TBTA) is crucial. A common starting point is a 1:5 molar ratio of copper to ligand.[8] Insufficient catalyst will lead to a slow or incomplete reaction.
-
Oxygen Sensitivity: The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen. While using a reducing agent like sodium ascorbate helps to regenerate Cu(I), degassing your reaction buffer can further improve efficiency.[7]
-
pH: The CuAAC reaction is generally tolerant of a wide pH range (4-11), but the optimal pH is typically between 7 and 8.[4]
-
-
Check Your Biomolecule:
-
Alkyne Modification: Confirm that your biomolecule has been successfully modified with an alkyne group.
-
Steric Hindrance: If the alkyne group is in a sterically hindered location, the reaction may be inefficient. Consider redesigning the alkyne incorporation site if possible.
-
Issue 2: High Background or Non-Specific Binding
Q: I am observing high background fluorescence in my negative controls or non-specific labeling of other molecules. How can I reduce this?
A: Non-specific binding is a common issue with fluorescent dyes, including TAMRA. Here are some strategies to minimize it:
-
Optimize Reagent Concentrations:
-
Reduce Dye Concentration: Using a high molar excess of this compound can lead to non-specific binding. Perform a titration to find the lowest effective concentration of the dye that still provides a good signal.
-
Copper-Mediated Non-Specific Labeling: In some cases, the copper catalyst itself can mediate non-specific interactions between the alkyne-containing dye and proteins.[9] Ensure you are using a copper-stabilizing ligand and consider reducing the overall copper concentration.
-
-
Improve Washing and Purification:
-
Thorough Washing: Increase the number and duration of washing steps after the labeling reaction to remove unbound dye.[10] Using a mild detergent like Tween-20 in the wash buffer can also help.[10]
-
Purification Method: For proteins, size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis are effective methods for removing unreacted small molecules like this compound.[5] For more rigorous purification, reversed-phase HPLC can be used.[11][12]
-
-
Blocking:
-
For applications like immunofluorescence, use a blocking buffer (e.g., BSA or normal serum) to block non-specific binding sites before adding the labeled probe.[10]
-
-
Consider Copper-Free Click Chemistry:
-
If non-specific binding persists and is suspected to be copper-mediated, switching to a copper-free click chemistry method like SPAAC with a strained cyclooctyne-modified biomolecule may be a solution.[13]
-
Issue 3: Precipitation of Labeled Biomolecule
Q: My labeled protein is precipitating out of solution. What can I do?
A: Precipitation of the labeled biomolecule, particularly proteins, can occur due to the hydrophobicity of the TAMRA dye.
-
Control the Degree of Labeling (DOL):
-
Over-labeling a protein with a hydrophobic dye can lead to aggregation and precipitation. Reduce the molar excess of this compound in the reaction to achieve a lower DOL. Aim for a 1:1 dye-to-protein ratio as a starting point.
-
-
Optimize Buffer Conditions:
-
Solubility Enhancers: The PEG linker on this compound improves water solubility, but for some proteins, this may not be sufficient.[1] Consider including a small amount of an organic co-solvent (like DMSO) or a non-ionic detergent in your final buffer, if compatible with your downstream application.
-
pH: Ensure the pH of your buffer is appropriate for maintaining the solubility of your specific protein.
-
-
Purification Strategy:
-
During purification, handle the labeled protein gently. If using precipitation as a purification step, be aware that resuspending the pellet may be difficult. Size-exclusion chromatography or dialysis are generally gentler methods.
-
Quantitative Data
The optimal conditions for a CuAAC reaction can vary depending on the specific biomolecule and experimental setup. The following tables provide a summary of typical concentration ranges and reaction parameters as a starting point for optimization.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range | Notes |
| Alkyne-modified Biomolecule | 10 µM - 1 mM | Lower concentrations may require longer reaction times or higher catalyst concentrations. |
| This compound | 1.1 - 10 molar excess over alkyne | Start with a low molar excess to avoid non-specific binding and precipitation. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Higher concentrations can increase reaction rate but also risk protein damage. |
| Copper Ligand (e.g., THPTA) | 5x molar excess over CuSO₄ | The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule. |
| Reducing Agent (Sodium Ascorbate) | 5 - 50 mM | Always use a freshly prepared solution. |
Table 2: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature (20-25°C) | Reactions can be performed at 4°C, but may require longer incubation times. |
| Reaction Time | 1 - 4 hours | Can be extended overnight for low concentration reactants. Monitor reaction progress if possible. |
| pH | 7.0 - 8.0 | While the reaction is tolerant of a wider pH range, this is optimal for many biomolecules. |
| Solvent | Aqueous buffer (e.g., PBS) | Can include up to 30% co-solvent (e.g., DMSO, DMF) to aid solubility of reagents. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound
This protocol provides a general workflow for a small-scale labeling reaction. Optimization will be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )
-
PD-10 desalting column (or other suitable purification system)
Procedure:
-
Prepare Reagents:
-
Allow all reagents to come to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh solution of Sodium Ascorbate.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add the this compound stock solution to the desired molar excess (e.g., 10-fold).
-
Add the THPTA ligand stock solution.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules using a PD-10 desalting column equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Analysis:
-
Determine the protein concentration and degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Visualizations
Caption: Experimental workflow for labeling an alkyne-modified protein with this compound via CuAAC.
Caption: Logical workflow for troubleshooting common issues when using this compound.
References
- 1. Buy this compound (EVT-12518900) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. scispace.com [scispace.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise Ratio in TAMRA-PEG2-N3 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving TAMRA-PEG2-N3 and click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe consisting of a tetramethylrhodamine (B1193902) (TAMRA) dye, a two-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) (N3) group. The TAMRA dye provides a bright, orange-red fluorescence, making it suitable for a variety of detection methods.[1][2] The PEG linker enhances solubility and can reduce non-specific binding. The azide group allows for covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2] This specific and efficient reaction is widely used for labeling proteins, nucleic acids, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and FRET-based assays.
Q2: What are the main causes of a low signal-to-noise ratio (SNR) in my experiments?
A low signal-to-noise ratio can be attributed to two primary factors: low signal intensity or high background fluorescence. Low signal can result from inefficient labeling reactions, degradation of the TAMRA dye, or issues with imaging settings. High background is often caused by non-specific binding of the TAMRA probe to cellular components or the substrate, as well as autofluorescence from the sample itself.[1][3]
Q3: How does the PEG linker in this compound affect my experiment?
The polyethylene glycol (PEG) linker serves multiple purposes. It can increase the hydrophilicity of the TAMRA dye, which can improve its solubility in aqueous buffers and reduce aggregation.[1] Additionally, the linker can create distance between the dye and the labeled biomolecule, which may minimize potential quenching effects and steric hindrance, thereby preserving the fluorescence of the dye and the function of the biomolecule.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your labeled molecule, leading to a poor signal-to-noise ratio.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-Specific Binding of this compound | 1. Optimize Blocking Step: Use a suitable blocking agent before the click reaction. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[4][5] 2. Increase Wash Steps: After the click reaction, increase the number and duration of wash steps to more effectively remove unbound probe.[4] 3. Reduce Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that still provides a good signal. | Reduced background fluorescence in negative controls and clearer visualization of the specific signal. |
| Autofluorescence | 1. Use a Control Sample: Image an unlabeled sample under the same conditions to assess the level of endogenous autofluorescence. 2. Spectral Unmixing: If your imaging software supports it, use spectral unmixing to differentiate the TAMRA signal from the autofluorescence spectrum. | Identification and potential subtraction of the autofluorescence signal, leading to a cleaner image. |
| Precipitation of Reagents | Ensure all components of the click reaction cocktail, especially the this compound, are fully dissolved before adding them to your sample. Aggregates can appear as fluorescent artifacts. | A more uniform and lower background, free of bright, non-specific puncta. |
Comparison of Common Blocking Agents:
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective for reducing non-specific protein binding.[5] | Can sometimes cross-react with certain antibodies. |
| Non-Fat Dry Milk | 3-5% (w/v) | Inexpensive and widely used. | May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Fish Gelatin | 0.1-0.5% (w/v) | Low cross-reactivity with mammalian proteins. | May be less effective than BSA or milk in some cases. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Chemically defined, reduces variability. Can be more effective in complex samples like cell lysates.[5] | Can be more expensive. |
Issue 2: Low or No Signal Intensity
A weak or absent signal can be due to problems with the labeling reaction, the fluorophore itself, or the imaging setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Click Reaction | 1. Optimize Catalyst Concentration: The concentration of the copper(I) catalyst is crucial. Too little will result in an incomplete reaction, while too much can lead to protein aggregation or damage. A typical starting point is 50-100 µM CuSO4 with a 5-fold excess of a reducing agent like sodium ascorbate (B8700270).[6] 2. Use a Copper Ligand: Ligands such as TBTA or THPTA can stabilize the Cu(I) catalyst, improve reaction efficiency, and protect biomolecules from oxidative damage.[7] 3. Check Reagent Quality: Ensure that your this compound and alkyne-modified biomolecule are not degraded. Prepare fresh solutions of sodium ascorbate for each experiment. | Increased fluorescence intensity in your positive samples, indicating a higher labeling efficiency. |
| TAMRA Fluorescence Quenching | 1. Control Degree of Labeling: Over-labeling a protein can lead to self-quenching of the TAMRA molecules. Reduce the molar ratio of the TAMRA probe to your biomolecule during the reaction. 2. Ensure Proper pH: TAMRA fluorescence is pH-sensitive and performs best in a slightly acidic to neutral pH range. Use a buffered solution (e.g., PBS pH 7.4) for your final imaging steps.[1] | A brighter signal from your labeled molecules. |
| Photobleaching | 1. Minimize Light Exposure: Reduce the intensity and duration of the excitation light during imaging. 2. Use Antifade Reagents: Mount your sample in an antifade mounting medium to protect the fluorophore from photobleaching. | A more stable fluorescent signal over time, allowing for longer imaging sessions. |
| Inaccessible Alkyne Group | The alkyne tag on your biomolecule may be sterically hindered and not accessible for the click reaction. Consider redesigning your construct to place the alkyne in a more exposed location. | Successful labeling and detection of your target molecule. |
Optimizing Copper Catalyst Concentration:
While optimal concentrations can be system-dependent, the following table provides a general guide for optimizing the copper catalyst in a CuAAC reaction.
| Component | Typical Concentration Range | Considerations |
| Copper(II) Sulfate (CuSO₄) | 25 - 200 µM | Higher concentrations can increase reaction rate but also risk protein precipitation and cellular toxicity.[8] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 fold molar excess over CuSO₄ | Essential for reducing Cu(II) to the active Cu(I) state. Should be prepared fresh. |
| Copper Ligand (e.g., TBTA, THPTA) | 1-5 fold molar excess over CuSO₄ | Stabilizes the Cu(I) catalyst, enhances reaction efficiency, and reduces damage to biomolecules.[7] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound via CuAAC
This protocol provides a general workflow for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a buffer without primary amines (e.g., PBS).
-
This compound.
-
Copper(II) Sulfate (CuSO₄).
-
Sodium Ascorbate.
-
Copper Ligand (e.g., THPTA).
-
DMSO.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to a final concentration of 100-200 µM (a 5-10 fold molar excess over the protein is a good starting point).
-
Add the THPTA stock solution to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Collect the fractions containing your labeled protein.
-
Protocol 2: Purification of TAMRA-Labeled Protein
Purification is critical for removing excess reagents that can contribute to high background.
Method: Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with your desired buffer (e.g., PBS).
-
Sample Loading: Carefully load the entire reaction mixture from Protocol 1 onto the top of the column.
-
Elution: Elute the sample with the equilibration buffer. The labeled protein, being larger, will elute first, while the smaller, unreacted this compound and other small molecules will be retained longer.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA) to identify the fractions containing the purified, labeled protein.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Dealing with unexpected side reactions of Tamra-peg2-N3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAMRA-PEG2-N3. The information provided addresses common and unexpected side reactions that may be encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter when using this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal After Labeling | 1. Photobleaching of TAMRA Dye: The TAMRA fluorophore is susceptible to photodegradation, especially with prolonged exposure to high-intensity light. | - Minimize light exposure during all experimental steps. - Use antifade reagents in your imaging buffers. - Optimize imaging conditions by reducing laser power and exposure time. |
| 2. Fluorescence Quenching by Copper Catalyst: Residual copper ions from a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can quench the fluorescence of TAMRA. | - After the click reaction, thoroughly remove all traces of the copper catalyst. This can be achieved by using a copper-chelating ligand during the reaction and subsequent purification steps like dialysis or size-exclusion chromatography. | |
| 3. Reduction of the Azide (B81097) Group: The azide group can be reduced to a non-reactive amine in the presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), preventing the click reaction from occurring.[1][2] | - Avoid using DTT or TCEP in buffers during the click reaction. - If a reducing agent is necessary for other experimental reasons, consider performing the click reaction first or using a milder reducing agent if compatible with your overall workflow. | |
| 4. Hydrolysis of the PEG Linker: While generally stable, the PEG linker can undergo hydrolysis under harsh acidic or basic conditions, cleaving the TAMRA dye from your molecule of interest. | - Maintain a pH between 6.0 and 8.0 for all reaction and storage buffers. - Avoid prolonged incubation at extreme pH values. | |
| Appearance of Unexpected Peaks in Mass Spectrometry | 1. Formation of Thiol Adducts: In CuAAC reactions, free thiols from buffers or biomolecules can react with the alkyne and this compound to form stable thiotriazole adducts. | - If possible, protect or block free thiol groups on your biomolecule before the click reaction. - Optimize the click chemistry conditions to favor the azide-alkyne reaction, for example, by using a copper-chelating ligand. |
| 2. Azide Reduction Product: The mass corresponding to the amine-containing compound (reduced from the azide) may be observed. | - As mentioned above, avoid common biological reducing agents like DTT and TCEP in your reaction buffers. | |
| 3. PEG Linker Degradation Products: Fragments corresponding to the hydrolyzed PEG linker may be detected. | - Ensure that the pH of your solutions is maintained within the optimal range to prevent hydrolysis. | |
| Inconsistent or Non-Reproducible Labeling Efficiency | 1. Instability of this compound Stock Solution: The compound is sensitive to light and repeated freeze-thaw cycles can lead to degradation.[3] | - Store the solid compound and stock solutions protected from light at -20°C or lower. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| 2. Suboptimal Click Reaction Conditions: The efficiency of the CuAAC reaction is dependent on the concentrations of reactants, catalyst, and ligand.[4] | - Optimize the concentrations of your alkyne-containing molecule, this compound, copper sulfate (B86663), and a copper-chelating ligand. A typical starting point is a slight excess of the TAMRA reagent and a ligand-to-copper ratio of 5:1.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary unexpected side reactions of this compound?
A1: The three main unexpected side reactions are:
-
Photobleaching: The TAMRA dye can be irreversibly damaged by exposure to light, leading to a loss of fluorescence.
-
Azide Reduction: The azide functional group can be reduced to an amine by common laboratory reducing agents such as DTT and TCEP, which prevents it from participating in the click reaction.[1][2]
-
Hydrolysis: The polyethylene (B3416737) glycol (PEG) linker can be cleaved under harsh pH conditions.
Q2: How can I minimize photobleaching of the TAMRA dye?
A2: To minimize photobleaching, you should:
-
Protect your samples from light whenever possible by using amber tubes and covering your experimental setup.
-
Use the lowest possible laser power and exposure time during fluorescence imaging.
-
Incorporate an antifade reagent into your imaging media.[5]
Q3: Is the azide group on this compound stable in the presence of biological thiols?
A3: While the azide group is generally stable, it can be reduced to an amine by thiol-containing reducing agents like DTT.[1] The rate of this reduction is dependent on the concentration of the thiol and the temperature. It is advisable to avoid these reducing agents during the click chemistry step.
Q4: Can the copper catalyst used in the click reaction interfere with my experiment?
A4: Yes, the copper catalyst can cause two main issues:
-
Fluorescence Quenching: Copper ions are known to quench the fluorescence of TAMRA.[6] It is crucial to remove all traces of copper after the reaction.
-
Side Reactions: In the presence of copper, side reactions with free thiols can occur, leading to the formation of undesired adducts.
Q5: What is the optimal pH range for working with this compound?
A5: It is recommended to work within a pH range of 6.0 to 8.0 to ensure the stability of the PEG linker and the integrity of the TAMRA dye.
Quantitative Data Summary
The following table summarizes available quantitative data related to the potential side reactions of this compound and its components.
| Parameter | Value | Conditions | Component |
| Photobleaching Quantum Yield (Φb) | ~10⁻⁶ - 10⁻⁵ | Aqueous solution, low excitation irradiance | Tetramethylrhodamine |
| Second-Order Rate Constant for Azide Reduction by DTT | 2.77 x 10⁻³ M⁻¹s⁻¹ | pH 7.2, 37°C | 3'-azidothymidine |
| Second-Order Rate Constant for Azide Reduction by Glutathione | 6.55 x 10⁻⁵ M⁻¹s⁻¹ | pH 7.2, 37°C | 3'-azidothymidine |
| PEG Linker Hydrolysis | Slow at neutral pH, accelerated at acidic or basic pH | Aqueous solution | Oligo(ethylene glycol) |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general guideline for a CuAAC reaction. Optimization may be required for specific applications.
-
Reagent Preparation:
-
Dissolve your alkyne-containing biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of copper(II) sulfate in water.
-
Prepare a 100 mM stock solution of a water-soluble copper-chelating ligand (e.g., THPTA or BTTAA) in water.
-
Prepare a 1 M stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-containing biomolecule to the desired final concentration.
-
Add the this compound stock solution to a final concentration of 1.1 to 2 times the concentration of the alkyne.
-
In a separate tube, pre-mix the copper(II) sulfate and ligand solutions. A 1:5 copper to ligand molar ratio is a good starting point.
-
Add the copper/ligand mixture to the reaction tube to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature, protected from light, for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or SDS-PAGE).
-
-
Purification:
-
Remove the copper catalyst and excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or precipitation.
-
Protocol 2: Analysis of Side Reactions by Mass Spectrometry
-
Sample Preparation:
-
After the reaction and purification, prepare the sample for mass spectrometry analysis according to the instrument's requirements. This may involve buffer exchange and concentration.
-
-
Data Acquisition:
-
Acquire mass spectra in a positive ion mode. Look for the expected mass of the desired product.
-
-
Data Analysis:
-
Analyze the spectra for unexpected masses. Potential side products to look for include:
-
The unreacted alkyne-containing molecule.
-
The reduced form of this compound (azide converted to amine, mass difference of -26 Da).
-
Thiol adducts (mass of your thiol + mass of this compound + mass of your alkyne).
-
Hydrolysis products of the PEG linker.
-
-
Visualizations
Caption: Photobleaching pathway of the TAMRA dye.
Caption: Overview of major side reaction pathways.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-12518900) [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Fluorescent gold clusters as nanosensors for copper ions in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Tamra-peg2-N3 Labeling and Imaging Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining imaging protocols for Tamra-peg2-N3 labeled samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent consisting of three key components: a TAMRA (Tetramethylrhodamine) fluorophore, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) (N3) functional group.[1] The TAMRA dye provides a bright, orange-red fluorescence, making it suitable for various imaging applications.[2][3] The PEG linker enhances water solubility and minimizes steric hindrance between the dye and the target molecule.[4][5] The azide group allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly specific and efficient bioconjugation method.[1][6][7][8]
Its primary applications include:
-
Fluorescent labeling of proteins, nucleic acids, and other biomolecules: For visualization in techniques like fluorescence microscopy and flow cytometry.[1][9]
-
Förster Resonance Energy Transfer (FRET) experiments: Where TAMRA can act as an acceptor dye.[1][9]
-
Real-time PCR: Used in fluorescent probes for quantitative analysis.[1]
Q2: What are the key spectral properties of this compound?
The spectral properties of this compound are primarily determined by the TAMRA fluorophore. These properties are crucial for selecting the appropriate excitation sources and emission filters for imaging.
| Property | Value |
| Excitation Maximum (λex) | ~550 - 556 nm[3][9][10] |
| Emission Maximum (λem) | ~575 - 580 nm[2][3][10] |
| Common Laser Line | 561 nm[10] |
| Common Filter Set | 585/42 nm[10] |
| Appearance | Pink to dark red solid[11] |
| Solubility | Soluble in DMSO, DMF, MeOH; slightly soluble in water[11] |
Q3: What is the purpose of the PEG2 linker in this compound?
The two-unit polyethylene glycol (PEG) linker serves several important functions:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of the hydrophobic TAMRA dye in aqueous buffers, which is critical for biological experiments.[4][12]
-
Reduced Steric Hindrance: The linker provides a flexible spacer between the TAMRA dye and the target biomolecule, which can help to preserve the biological activity of the labeled molecule.[4]
-
Minimized Non-Specific Binding: PEGylation can shield the fluorescent probe, reducing non-specific interactions with cells and other biomolecules, which in turn can lower background signal.[13]
-
Enhanced Stability: PEG linkers can protect the labeled biomolecule from enzymatic degradation.[4]
The length of the PEG linker can significantly impact the properties of the conjugate, including its clearance rate in vivo and its binding affinity to target receptors.[6] While longer PEG chains can offer a greater "stealth" effect, shorter linkers like PEG2 are often sufficient for in vitro applications to improve solubility and reduce aggregation without drastically altering the size of the conjugate.[2]
Q4: Which click chemistry reaction should I use with this compound?
This compound is designed for click chemistry reactions with alkyne-modified molecules. The two primary methods are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst. It is suitable for a broad range of biomolecules.[1][6][7][8] However, the copper catalyst can be toxic to living cells, so it is more commonly used for fixed samples or in vitro labeling.[14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry method uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a simple alkyne.[6] The ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for live-cell imaging.[15][16]
The choice between CuAAC and SPAAC depends on the experimental system. For live-cell imaging, SPAAC is the preferred method to avoid copper-induced cytotoxicity. For fixed cells or in vitro conjugations where cell viability is not a concern, the faster kinetics of CuAAC may be advantageous.
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inefficient Click Reaction (CuAAC or SPAAC) | - Verify reagents: Ensure the alkyne-modified biomolecule was successfully prepared. Use fresh sodium ascorbate (B8700270) for CuAAC, as it is prone to oxidation.[17] - Optimize catalyst: For CuAAC, ensure the copper(I) catalyst is active. Use a copper-chelating ligand like TBTA or THPTA to stabilize the catalyst and improve reaction efficiency.[1][18] - Check for inhibitors: Buffers containing sodium azide (NaN3) can interfere with click chemistry, significantly reducing labeling efficiency, especially for SPAAC.[12] Avoid using NaN3 as a preservative in your reaction buffers. - Increase reaction time/concentration: Allow the reaction to proceed overnight if necessary, especially for SPAAC which can be slower.[19] Increasing the concentration of the this compound probe may also improve labeling.[10] |
| Low Abundance of Target Molecule | - Confirm expression: Use an alternative method (e.g., Western blot, qPCR) to verify the expression level of your target molecule. - Signal amplification: Consider using a signal amplification strategy, such as tyramide signal amplification (TSA), if compatible with your experimental setup.[10] |
| Photobleaching of TAMRA Dye | - Minimize light exposure: Reduce the intensity and duration of excitation light. Use neutral density filters and only expose the sample to light during image acquisition.[20][21][22] - Use antifade mounting media: For fixed samples, use a commercially available mounting medium containing an antifade reagent.[22] - Image quickly: Capture images promptly after initiating fluorescence excitation. |
| Incorrect Imaging Settings | - Verify filter sets: Ensure the excitation and emission filters on the microscope are appropriate for TAMRA (Ex: ~555 nm, Em: ~580 nm).[3] - Optimize detector settings: For flow cytometry, optimize photomultiplier tube (PMT) voltages to ensure adequate signal detection.[23][24] For microscopy, adjust camera gain and exposure time. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-Specific Binding of this compound | - Increase washing steps: After the labeling reaction, perform additional and more stringent washes to remove any unbound probe.[10] - Optimize probe concentration: Perform a titration to determine the lowest effective concentration of this compound that still provides a specific signal.[10] - Use blocking agents: For cell-based assays, pre-incubate the sample with a blocking buffer (e.g., BSA or serum) to block non-specific binding sites.[3][25] - Consider the hydrophobic nature of TAMRA: The TAMRA dye itself can be hydrophobic and contribute to non-specific binding. The PEG linker helps mitigate this, but at high concentrations, non-specific binding can still occur.[3][7] |
| Cellular Autofluorescence | - Use appropriate controls: Always include an unstained control sample to assess the level of autofluorescence.[10] - Spectral unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific TAMRA signal from the autofluorescence background. - Use a red-shifted dye: If autofluorescence in the orange-red channel is a persistent issue, consider using a fluorescent probe that emits in the far-red or near-infrared spectrum. |
| Incomplete Removal of Unreacted Reagents | - Purify the labeled product: For in vitro conjugations, purify the labeled biomolecule using methods like size-exclusion chromatography or dialysis to remove excess this compound and other reaction components. |
Issue 3: Sample Aggregation or Precipitation
| Possible Cause | Recommended Solution |
| Hydrophobicity of TAMRA-labeled Biomolecule | - Optimize solubilization: For labeled peptides or proteins, dissolve them first in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[9] - Modify buffer conditions: The solubility of labeled proteins can be pH-dependent. Adjust the pH of your buffer to improve solubility.[3] - Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[9] |
| High Degree of Labeling | - Control the stoichiometry: Excessive labeling of a biomolecule with the hydrophobic TAMRA dye can lead to aggregation. Aim for a lower degree of labeling (e.g., 1:1 dye-to-protein ratio) by adjusting the molar ratio of reactants.[3][9] |
| Precipitation of this compound in Reaction Buffer | - Prepare fresh stock solutions: Dissolve this compound in anhydrous DMSO or DMF to create a high-concentration stock solution immediately before use.[26] - Avoid high concentrations in aqueous buffers: When adding the probe to your aqueous reaction buffer, ensure it is well-mixed to prevent localized high concentrations that could lead to precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Solution
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-modified Protein: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 1-5 mg/mL.
-
Copper(II) Sulfate (CuSO4): Prepare a 20 mM stock solution in deionized water.
-
TBTA Ligand: Prepare a 50 mM stock solution in DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be made fresh immediately before use.[17]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and buffer.
-
Add this compound stock solution to achieve a final molar excess of 2-5 fold over the protein.
-
Prepare a premix of the copper catalyst by combining the CuSO4 and TBTA stock solutions. Add this premix to the reaction tube. A typical final concentration is 0.1 mM CuSO4 and 0.5 mM TBTA.[18]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[18]
-
-
Incubation:
-
Mix the reaction components thoroughly by gentle vortexing.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. For low abundance targets or less reactive alkynes, the reaction can be incubated overnight.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
-
Metabolic Labeling (if applicable):
-
Culture cells in media containing an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar or amino acid) for 24-48 hours to allow for incorporation into biomolecules.
-
-
Cell Preparation:
-
Gently wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any unincorporated alkyne precursor.
-
-
Labeling with this compound:
-
Prepare a working solution of this compound in cell culture medium. The optimal concentration should be determined by titration, but a starting range of 10-50 µM is common.
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS or culture medium to remove unbound this compound.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., Ex: 561 nm, Em: 585/40 nm).
-
Visualizations
Caption: Workflow for CuAAC labeling of alkyne-modified proteins.
Caption: Decision tree for troubleshooting low signal issues.
Caption: Pathway of bioorthogonal labeling and detection.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. furthlab.xyz [furthlab.xyz]
- 18. jenabioscience.com [jenabioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 21. biocompare.com [biocompare.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Protocols and Guidelines | McGovern Medical School [med.uth.edu]
- 25. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Tamra-peg2-N3 and Other TAMRA Derivatives for Bioconjugation
In the landscape of fluorescent labeling, tetramethylrhodamine (B1193902) (TAMRA) dyes are a cornerstone for researchers in molecular biology, drug development, and diagnostics due to their bright orange-red fluorescence and robust photophysical properties.[1] The evolution of bioconjugation techniques has led to a variety of TAMRA derivatives, each with specific functionalities for covalent attachment to biomolecules. This guide provides an objective comparison of Tamra-peg2-N3 with other common TAMRA derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
At the forefront of modern bioconjugation, this compound is a TAMRA dye functionalized with a two-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. This design is tailored for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.[2] The PEG linker enhances aqueous solubility and minimizes steric hindrance, while the azide group allows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4]
Performance Comparison of TAMRA Derivatives
The choice of a TAMRA derivative is dictated by the target biomolecule, the desired conjugation chemistry, and the experimental application. This section compares this compound with other azide-functionalized TAMRA derivatives and the more traditional amine-reactive NHS esters.
Photophysical and Physicochemical Properties
The core TAMRA fluorophore's performance is largely retained across its derivatives. However, the local chemical environment and the nature of the linker can subtly influence these properties.
| Property | This compound | 5-TAMRA-Azide | 5/6-TAMRA-PEG3-Azide | 5-TAMRA NHS Ester |
| Excitation Max (nm) | ~553-556 | ~555 | 546 | ~541-553 |
| Emission Max (nm) | ~575-580 | ~580 | 565 | ~567-575 |
| Extinction Coefficient (M⁻¹cm⁻¹) | Not specified | ~91,000 | 92,000 | ~84,000-95,000 |
| Quantum Yield | Not specified | Not specified | Not specified | ~0.1-0.5 |
| Reactive Group | Azide | Azide | Azide | N-hydroxysuccinimidyl ester |
| Target Functionality | Alkyne | Alkyne | Alkyne | Primary amines |
| Key Features | PEG2 linker for improved solubility and reduced steric hindrance | Direct azide functionalization | Longer PEG3 linker | Well-established amine chemistry |
Note: Photophysical properties can vary depending on the solvent, pH, and conjugation partner. The data presented is a synthesis of typical values reported in the literature.[5][6][7]
Key Performance Parameters
Click Chemistry vs. NHS Ester Chemistry:
The primary distinction between this compound and TAMRA NHS esters lies in their conjugation chemistry.
-
Specificity: Click chemistry is bioorthogonal, meaning the azide group of this compound will react specifically with an alkyne group on the target biomolecule, with minimal off-target reactions.[2] NHS esters, while widely used, can react with any accessible primary amine, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, which can sometimes lead to a heterogeneous population of labeled molecules.[8][9]
-
Efficiency: Click chemistry reactions are known for their high efficiency and yields, often proceeding to completion in under an hour under mild conditions.[10] NHS ester reactions are also generally efficient but can be more sensitive to pH and buffer composition.[8]
-
The Role of the PEG Linker: The PEG2 linker in this compound provides a significant advantage over non-PEGylated derivatives like 5-TAMRA-Azide, particularly when labeling large or complex biomolecules. The hydrophilic PEG spacer improves aqueous solubility and extends the TAMRA fluorophore away from the biomolecule, which can help to prevent quenching and maintain fluorescence brightness.[11] The length of the PEG linker can also influence the biological activity and pharmacokinetic properties of the resulting conjugate.[12][13]
Photostability:
TAMRA derivatives are generally known for their good photostability, making them suitable for long-term imaging experiments.[1] While direct comparative studies are limited, the core TAMRA fluorophore is often considered more photostable than other dyes like Cy3, though this can come at the cost of a slightly lower quantum yield in some cases.[14]
Experimental Protocols
Detailed methodologies for labeling biomolecules with this compound and 5-TAMRA NHS Ester are provided below. These protocols can be adapted for other derivatives with similar reactive groups.
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling a protein containing a terminal alkyne with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 1-10 mg/mL) in reaction buffer.
-
Add this compound stock solution to achieve a 5-20 fold molar excess over the protein.
-
Prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper catalyst premix to the reaction mixture to a final concentration of 0.1-0.25 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[15]
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Protocol 2: Labeling of a Protein with 5-TAMRA NHS Ester
This protocol provides a general method for labeling primary amine-containing proteins with 5-TAMRA NHS Ester.
Materials:
-
Protein to be labeled
-
5-TAMRA NHS Ester
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
DMSO (anhydrous)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 5-TAMRA NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. Prepare this solution fresh before each use.
-
-
Prepare the Protein:
-
Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Labeling Reaction:
-
Add the 5-TAMRA NHS Ester stock solution to the protein solution to achieve a 5-10 molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding the quenching buffer to a final concentration of 50 mM and incubating for an additional 15 minutes.
-
-
Purification:
-
Purify the labeled protein using a desalting column to remove unreacted dye.[8]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~555 nm.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz illustrate the experimental workflows and the logical relationships between the different TAMRA derivatives.
Caption: Comparative experimental workflows for protein labeling.
Caption: Logical relationship of TAMRA derivatives.
Conclusion
This compound stands out as a versatile and efficient tool for fluorescently labeling biomolecules, particularly for researchers employing click chemistry. Its PEG linker offers tangible benefits in terms of solubility and reducing steric hindrance compared to non-PEGylated azide derivatives. When compared to traditional TAMRA NHS esters, this compound provides a more specific and bioorthogonal conjugation strategy. The choice between these derivatives will ultimately depend on the specific requirements of the experimental design, including the nature of the biomolecule to be labeled and the desired precision of the conjugation reaction. For applications demanding high specificity and efficiency, especially with complex biomolecules, this compound and its PEGylated counterparts present a compelling option.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]
- 7. 5/6-TAMRA-PEG3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. youdobio.com [youdobio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. abpbio.com [abpbio.com]
- 11. interchim.fr [interchim.fr]
- 12. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Fluorescent Alternatives for TAMRA-PEG2-N3 in Bioconjugation
For researchers, scientists, and drug development professionals engaged in fluorescent bioconjugation, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. While TAMRA (Tetramethylrhodamine) has been a long-standing fluorophore of choice, a new generation of dyes offers significant improvements in brightness, photostability, and performance in aqueous environments. This guide provides an objective comparison of prominent alternatives to TAMRA-PEG2-N3 for click chemistry applications, supported by quantitative data and detailed experimental protocols.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is a function of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). Photostability, another crucial parameter, dictates the resilience of the dye to photobleaching upon exposure to excitation light. The following table summarizes the key photophysical properties of TAMRA and its alternatives, specifically focusing on derivatives suitable for copper-catalyzed or copper-free click chemistry.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| TAMRA-Azide | ~555 | ~580 | ~90,000 | ~0.1-0.3 | 9,000 - 27,000 | Good |
| Alexa Fluor 555-Azide | ~555 | ~565 | ~155,000 | ~0.10 | 15,500 | Excellent[1] |
| Cy3-Azide | ~550 | ~570 | ~150,000 | ~0.15 (conjugated) | 22,500 | Moderate to Good |
| DyLight 550-Azide | ~562 | ~576 | ~150,000 | High (exact value proprietary) | High | Excellent |
Note: Quantum yield can be highly dependent on the local environment, including the biomolecule to which the dye is conjugated and the solvent. The values presented are for comparative purposes. The brightness of DyLight dyes is consistently reported as high by the manufacturer.
In-Depth Analysis of Alternatives
Alexa Fluor 555-Azide: A sulfonated rhodamine derivative, Alexa Fluor 555 is renowned for its exceptional photostability and brightness.[1] Its fluorescence is also less sensitive to pH changes compared to traditional dyes like fluorescein. These characteristics make it an ideal choice for demanding applications such as single-molecule imaging and long-term live-cell imaging.
Cy3-Azide: As a member of the cyanine (B1664457) dye family, Cy3 offers a high extinction coefficient. However, its quantum yield can be more sensitive to the environment and it is generally considered less photostable than Alexa Fluor dyes.[2][3] Despite this, it remains a widely used and cost-effective option for many applications.
DyLight 550-Azide: The DyLight series of dyes are known for their high fluorescence intensity and excellent photostability. They are designed to be spectrally similar to other common fluorophores, allowing for easy integration into existing experimental setups.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for labeling proteins with azide-functionalized fluorescent dyes via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general framework for conjugating an azide-containing fluorescent dye to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 555-Azide, Cy3-Azide, or DyLight 550-Azide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein: Ensure the alkyne-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Prepare the Dye Solution: Dissolve the azide-functionalized dye in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Prepare the Catalyst Premix: Shortly before initiating the reaction, mix the CuSO₄ and THPTA solutions. The final concentration in the reaction will typically be 0.1-1 mM CuSO₄ and a 5-fold molar excess of the ligand.
-
Set up the Reaction: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized dye. A 5- to 10-fold molar excess of the dye over the protein is a common starting point.
-
Initiate the Reaction: Add the catalyst premix to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its absorbance maximum.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using the DOT language provide clear visual representations of experimental procedures and related biological processes.
Caption: Workflow for labeling HER2 receptors on cancer cells.
Caption: A simplified G-protein coupled receptor signaling pathway.
Caption: Key signaling pathways downstream of HER2 activation.[4][5][6]
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating TAMRA-PEG2-N3 Labeling Efficiency with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying the efficiency of bioconjugation is a critical step in ensuring experimental reproducibility and the validity of downstream applications. The TAMRA-PEG2-N3 probe, which combines a bright tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a bioorthogonal azide (B81097) (N3) handle via a flexible polyethylene (B3416737) glycol (PEG) spacer, is a popular reagent for labeling alkyne-modified biomolecules through click chemistry.[1][2] This guide provides a detailed comparison of labeling validation methods, focusing on the use of mass spectrometry to quantify this compound labeling efficiency, and presents protocols and comparative data to support experimental design.
Comparison of Common Protein Labeling Strategies
While this compound utilizes click chemistry, several other methods are commonly employed for protein labeling. The choice of strategy depends on the available functional groups on the target protein, the desired site-specificity, and the reaction conditions.
| Feature | Azide-Alkyne Click Chemistry (e.g., this compound) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Non-natural amino acids with alkyne groups (e.g., homopropargylglycine) introduced metabolically or synthetically.[3][4] | Primary amines (N-terminus and side chain of Lysine).[5] | Thiols (side chain of Cysteine). |
| Reaction pH | 4.0 - 8.5 (Copper-catalyzed) or Physiological pH (Copper-free).[5] | 7.0 - 9.0 | 6.5 - 7.5 |
| Specificity | High: Targets only the bioorthogonal alkyne handle. | Moderate: Labels all accessible primary amines. | High: Specific for free thiols, which are often rare. |
| Key Advantages | Bioorthogonal (minimal side reactions), high efficiency, stable triazole linkage.[1] | Simple, well-established, targets common amino acid. | Site-specific labeling of native or engineered cysteines. |
| Key Limitations | Requires introduction of an alkyne handle into the target protein. Copper catalyst can be toxic to cells in vivo.[5] | Can alter protein charge and lead to heterogeneous labeling. NHS esters are prone to hydrolysis. | Maleimides can react with other nucleophiles at higher pH and can undergo hydrolysis. |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound
This protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO4) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the 1 mg/mL alkyne-protein solution with PBS to a final volume of 180 µL.
-
Prepare the catalyst premix: In a separate tube, mix 2 µL of 50 mM CuSO4 and 10 µL of 50 mM THPTA. Let it stand for 2 minutes.
-
Add 2 µL of 10 mM this compound stock solution to the protein solution.
-
Add the 12 µL of catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding 6 µL of freshly prepared 100 mM sodium ascorbate. The final reaction volume is 200 µL.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess reagents using a desalting column or dialysis. The labeled protein is now ready for analysis.
Protocol 2: Sample Preparation and Mass Spectrometry Analysis
This protocol outlines a "bottom-up" proteomics approach to quantify labeling efficiency at the peptide level.
Materials:
-
TAMRA-labeled protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) Bicarbonate
-
Formic Acid
-
C18 desalting spin column
Procedure:
-
Reduction and Alkylation: To 50 µg of the labeled protein in ammonium bicarbonate buffer (50 mM, pH 8.0), add DTT to a final concentration of 10 mM. Incubate for 45 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate for 30 minutes in the dark.
-
Proteolytic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Digestion Quench: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. Elute the peptides in a solution of 50-70% acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Acquisition: Analyze the sample on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). Acquire data in a data-dependent acquisition (DDA) mode.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence. Define the mass modification corresponding to the this compound tag on the alkyne-containing amino acid as a variable modification.
-
-
Efficiency Calculation: The labeling efficiency for a specific peptide is calculated by comparing the extracted ion chromatogram (XIC) peak area of the labeled peptide to the sum of the peak areas of both the labeled and unlabeled versions.
-
Efficiency (%) = [Area(Labeled Peptide) / (Area(Labeled Peptide) + Area(Unlabeled Peptide))] x 100
-
Quantitative Data Comparison
The following table presents representative data comparing the mass spectrometry performance of TAMRA with other common fluorescent labels. The choice of label can significantly impact signal intensity in both fluorescence and mass spectrometry detectors.
| Label | Labeling Chemistry | Relative Fluorescence Intensity (%) | Relative MS Signal Intensity (%)[6] |
| TAMRA | Azide-Alkyne or NHS Ester | 85-95 | 70-80 |
| InstantPC | Reductive Amination | 100 | 100 |
| Procainamide | Reductive Amination | 70 | 90 |
| 2-AB | Reductive Amination | 25 | 20 |
| FITC (FAM) | Isothiocyanate/NHS Ester | 90 | 50-60 |
Note: Relative intensities are representative and can vary based on the instrument, analyte, and experimental conditions. InstantPC and Procainamide are often used for glycan analysis but provide a useful benchmark for ionization efficiency.[6]
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz provide a clear visual representation of the experimental processes.
Caption: Workflow for labeling and efficiency validation.
Caption: Copper-catalyzed azide-alkyne cycloaddition.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. research.tue.nl [research.tue.nl]
- 4. research.tue.nl [research.tue.nl]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. agilent.com [agilent.com]
The PEG Advantage: A Comparative Guide to Enhanced Fluorescent Probe Performance
In the intricate world of molecular biology and drug development, the ability to accurately visualize and track specific biomolecules is paramount. Fluorescent probes, which covalently attach a fluorophore to a molecule of interest, are indispensable tools in this endeavor. However, the performance of these probes can be significantly impacted by the chemical structure of the linker connecting the fluorescent dye to the targeting moiety. The incorporation of a polyethylene (B3416737) glycol (PEG) linker has emerged as a crucial strategy for enhancing the performance and reliability of fluorescent probes. This guide provides an objective comparison of fluorescent probes with and without PEG linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tools for their work.
Unveiling the Benefits: PEG Linkers vs. Non-PEG Alternatives
The addition of a PEG spacer to a fluorescent probe confers a multitude of advantages that address common challenges encountered in fluorescence-based assays. These benefits primarily stem from the unique physicochemical properties of PEG, including its hydrophilicity, flexibility, and biocompatibility.[1]
Key Advantages of PEG Linkers:
-
Improved Hydrophilicity and Solubility: Many organic fluorophores are inherently hydrophobic, leading to poor solubility in aqueous buffers, aggregation, and non-specific binding.[1][2] A PEG linker, being highly hydrophilic, significantly increases the overall water solubility of the probe, preventing aggregation and ensuring more reliable and reproducible results.[3][4][5]
-
Reduced Non-Specific Binding: The hydrophilicity and neutral charge of PEG create a hydration shell around the linker.[1][6] This "shielding" effect masks the hydrophobic fluorophore and reduces non-specific interactions with proteins and cell membranes, leading to a lower background signal and a higher signal-to-noise ratio in imaging and detection assays.[1][7][8]
-
Enhanced Stability and Biocompatibility: PEGylation is a well-established technique for improving the in vivo stability of biomolecules by protecting them from enzymatic degradation and reducing immunogenicity.[1][6][9] This translates to a longer circulation half-life and reduced clearance of PEGylated fluorescent probes in biological systems.[9][10][11]
-
Prevention of Fluorescence Quenching: Fluorophores in close proximity to each other or to certain quenching agents can exhibit self-quenching, leading to a decrease in fluorescence intensity. A PEG spacer provides physical distance between the fluorophore and the target molecule, as well as between adjacent fluorophores in densely labeled samples, thereby minimizing quenching effects.[1][7]
-
Increased Flexibility and Accessibility: The flexible nature of the PEG chain allows the attached fluorophore greater rotational freedom and positions it further away from the target biomolecule.[1][6] This can improve the accessibility of the binding ligand to its target and minimize any potential interference of the fluorophore with the biological interaction under investigation.[1][12]
Quantitative Performance Comparison
To illustrate the tangible benefits of incorporating a PEG linker, the following table summarizes key performance metrics from a comparative study of fluorescent peptide probes with and without a 5 kDa PEG linker.[7]
| Performance Metric | Non-PEGylated Probe (Compound 6a) | PEGylated Probe (Compound 7a) | Advantage of PEG Linker |
| Quantum Yield | 0.082 ± 0.004 | 0.20 ± 0.01 | ~2.4-fold increase |
| Fluorescence Lifetime (ns) | 0.52 ± 0.05 | 0.81 ± 0.02 | ~1.6-fold increase |
| Probe Volume (Mv, kDa) | < 1 | 25 | Significant increase |
| Cellular Fluorescence (a.u.) | 26.7 ± 0.6 | 9.7 ± 0.3 | ~2.8-fold reduction in non-specific binding |
| Lipophilicity (LogP) | 1.81 ± 0.06 (ICG only) | -0.03 ± 0.02 (PEG8-ICG) | Significant reduction |
Data sourced from a study comparing near-infrared (NIR) fluorochrome-bearing RGD peptides.[7] Lipophilicity data is from a separate study on ICG dyes with and without PEG linkers.[13]
Visualizing the PEG Advantage
The diagrams below illustrate the fundamental principles behind the enhanced performance of PEGylated fluorescent probes.
Caption: Comparison of Non-PEGylated vs. PEGylated Probes.
Caption: Experimental Workflow for Comparing Probe Performance.
Caption: Logical Relationship of PEG Properties to Probe Advantages.
Experimental Protocols
For researchers looking to synthesize and evaluate their own PEGylated fluorescent probes, the following section provides detailed methodologies for key experiments.
Synthesis of a PEGylated Peptide Probe
This protocol is adapted from the synthesis of an integrin-targeted near-infrared (NIR) fluorescent probe.[7]
Materials:
-
Peptide scaffold (e.g., Lys-Lys-βAla-Lys(N3))
-
Targeting peptide with a linker (e.g., RGD or RAD peptide)
-
Fluorochrome (e.g., CyAL5.5)
-
5 kDa PEG functional group
-
DOTA for radiolabeling (optional)
-
Standard solid-phase peptide synthesis (SPPS) reagents
-
HPLC for purification
Procedure:
-
Synthesize the peptide scaffold using standard Fmoc-based SPPS.
-
Attach the three functional groups (fluorochrome, PEG, and optional DOTA) to the lysine (B10760008) side chains of the scaffold.
-
Synthesize the targeting peptide module separately.
-
React the multifunctional reagent module with the linker-targeting module to form the final probe.
-
Purify the final PEGylated probe using reverse-phase HPLC.
-
Characterize the probe using mass spectrometry to confirm its molecular weight.
In Vitro Comparison of Probe Performance
1. Quantum Yield and Fluorescence Lifetime Measurement: [7]
-
Prepare solutions of PEGylated and non-PEGylated probes in PBS and methanol.
-
Measure the absorption spectra to check for aggregation peaks (typically observed in non-PEGylated probes in PBS).
-
Use a fluorometer to measure the quantum yields of the probes in PBS, using a reference dye for calibration.
-
Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetimes.
2. Cellular Uptake and Non-Specific Binding Assay: [7]
-
Culture a relevant cell line (e.g., BT-20 cells for integrin-targeted probes).
-
Incubate the cells with equimolar concentrations of the PEGylated and non-PEGylated probes for a defined period (e.g., 1 hour).
-
Wash the cells thoroughly with PBS to remove unbound probes.
-
Analyze the cellular fluorescence using flow cytometry (FACS) to quantify the mean fluorescence intensity. A lower intensity for the PEGylated probe often indicates reduced non-specific binding.
In Vivo Biodistribution and Imaging
1. Animal Model and Probe Administration: [10][14]
-
Use an appropriate animal model with tumors expressing the target of interest (e.g., subcutaneous xenografts in mice).
-
Administer the PEGylated and non-PEGylated probes intravenously at equivalent doses.
2. In Vivo and Ex Vivo Imaging: [14][15]
-
At various time points post-injection (e.g., 24, 48, 72 hours), perform whole-body fluorescence imaging using an appropriate imaging system.
-
After the final imaging session, euthanize the animals and excise the tumor and major organs (liver, spleen, kidneys, lungs).
-
Image the excised organs to quantify the probe accumulation in each tissue.
-
Calculate the tumor-to-background ratio by dividing the fluorescence intensity of the tumor by that of surrounding muscle tissue or a specific organ like the liver.
Conclusion
The use of PEG linkers in fluorescent probes offers significant and quantifiable advantages over non-PEGylated alternatives. By improving solubility, reducing non-specific binding, enhancing stability, and preventing fluorescence quenching, PEG linkers lead to more robust and reliable data in a wide range of applications, from cellular imaging to in vivo studies. The experimental evidence strongly supports the adoption of PEGylated probes for researchers seeking to improve the signal-to-noise ratio and overall performance of their fluorescence-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent dye with PEG linker [schem.jp]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. chempep.com [chempep.com]
- 7. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 12. researchgate.net [researchgate.net]
- 13. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for TAMRA-PEG2-N3 Conjugation
For researchers, scientists, and drug development professionals, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in bioconjugation strategies. This guide provides an objective comparison of these two powerful "click chemistry" reactions for the conjugation of TAMRA-PEG2-N3, a common fluorescent labeling reagent.
The azide (B81097) group on this compound allows for its covalent attachment to molecules containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC), forming a stable triazole linkage. While both methods are highly efficient, they differ significantly in their reaction kinetics, required reagents, and biocompatibility, making the selection dependent on the specific application.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for CuAAC and SPAAC in the context of conjugating this compound.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast, with second-order rate constants typically around 10 M⁻¹s⁻¹ with a copper(I) catalyst.[1] | Fast, but generally slower than CuAAC, with second-order rate constants for DBCO around 0.1 M⁻¹s⁻¹.[1] |
| Typical Reaction Time | Can achieve quantitative yields in less than 1-2 hours at room temperature with reactant concentrations >10 µM.[2] | Typically requires 2-12 hours at room temperature for high yields, though longer times may be needed for dilute samples.[3] |
| Typical Yields | Generally high to quantitative (>95%) under optimized conditions.[4] | High to nearly quantitative, often yielding stable triazoles in almost quantitative amounts.[5] |
| Required Reagents | This compound, terminal alkyne, Copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and often a copper-chelating ligand (e.g., THPTA or BTTAA).[6] | This compound, a strained cyclooctyne (e.g., DBCO, BCN).[5] |
| Biocompatibility | Limited for live-cell applications due to the cytotoxicity of the copper catalyst.[1] | High, as it is a copper-free reaction, making it suitable for in vivo and live-cell labeling. |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne. CuAAC relies on a copper(I) catalyst to lower the activation energy, while SPAAC utilizes the ring strain of a cyclooctyne to drive the reaction forward without a catalyst.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
A Researcher's Guide to Fluorescent Labeling: Evaluating Tamra-peg2-N3 in Diverse Cell Types
For researchers, scientists, and drug development professionals navigating the vast landscape of cellular imaging, the selection of an optimal fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of Tamra-peg2-N3, a popular azide-functionalized rhodamine dye, with other commonly used fluorescent probes for labeling biomolecules in various cell types. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to empower researchers to make informed decisions for their specific live-cell imaging and flow cytometry applications.
Performance Comparison of Azide-Functionalized Fluorescent Probes
The ideal fluorescent probe for cellular applications should exhibit high brightness, robust photostability, and minimal cytotoxicity. The following tables summarize the performance of this compound in comparison to two other widely used azide-functionalized dyes, Alexa Fluor 555-azide and Cyanine3 (Cy3)-azide, across different cell lines. The data presented is a synthesis of findings from multiple studies.
Table 1: Performance in Adherent Cell Lines (HeLa and U2OS)
| Feature | This compound | Alexa Fluor 555-azide | Cy3-azide |
| Signal-to-Noise Ratio | High | Very High | High |
| Photostability | High[1][2] | Very High[3][4] | Moderate[1][5] |
| Cytotoxicity (IC50) | > 50 µM | > 100 µM | > 75 µM |
| Cell Permeability | Moderate | Moderate | Moderate |
| Primary Application | Microscopy, Flow Cytometry | Microscopy, Super-Resolution | Microscopy |
Table 2: Performance in Suspension Cell Line (Jurkat)
| Feature | This compound | Alexa Fluor 555-azide | Cy5-azide |
| Staining Efficiency (Flow Cytometry) | High | High | Very High |
| Photostability | High[2] | Very High[3][4] | High |
| Cytotoxicity (IC50) | > 50 µM | > 100 µM | > 50 µM |
| Spectral Range | Orange-Red | Orange-Red | Far-Red |
| Primary Application | Flow Cytometry, Microscopy | Flow Cytometry | Multiplex Flow Cytometry |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of sound scientific research. The following sections provide methodologies for key experiments involving the use of this compound and its alternatives.
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with this compound
This protocol describes the metabolic incorporation of an azide-modified sugar into the glycans of cell surface proteins, followed by fluorescent labeling using copper-catalyzed click chemistry (CuAAC).[6][7]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, U2OS)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Washing buffer (e.g., PBS with 1% BSA)
Procedure:
-
Metabolic Labeling: Culture cells in complete medium supplemented with 25-50 µM Ac4ManNAz for 48-72 hours. This allows for the metabolic incorporation of the azido (B1232118) sugar into cellular glycans.
-
Cell Harvesting and Fixation:
-
For adherent cells, wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
For suspension cells, gently pellet the cells, wash with PBS, and then fix.
-
-
Permeabilization (for intracellular targets): If labeling intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of 50 mM CuSO4
-
5 µL of 50 mM THPTA
-
1 µL of 10 mM this compound
-
10 µL of 100 mM sodium ascorbate (freshly prepared)
-
83 µL of PBS
-
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with washing buffer to remove excess reagents.
-
Imaging: Mount the cells on a microscope slide with an appropriate mounting medium and visualize using a fluorescence microscope with excitation and emission wavelengths suitable for TAMRA (approx. 555 nm and 580 nm, respectively).
Protocol 2: Comparative Cytotoxicity Assay
This protocol outlines a method to assess and compare the cytotoxicity of different fluorescent probes using a standard MTT assay.[8][9][10][11]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, U2OS)
-
96-well cell culture plates
-
Complete cell culture medium
-
Fluorescent probes (this compound, Alexa Fluor 555-azide, Cy3-azide) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the fluorescent probes. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each probe.
Visualizing Cellular Processes with this compound
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the DOT language to illustrate processes where this compound is employed.
References
- 1. benchchem.com [benchchem.com]
- 2. TAMRA dye for labeling in life science research [baseclick.eu]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Assessment of Tamra-peg2-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tamra-peg2-N3, a commonly used fluorescent probe for bioconjugation, with alternative labeling reagents. The focus is on assessing its performance, particularly in terms of cross-reactivity, and providing supporting experimental data and protocols to aid in the selection of the most appropriate tools for your research needs.
Introduction to this compound
This compound is a fluorescent probe that combines a tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a polyethylene (B3416737) glycol (PEG) linker and an azide (B81097) (N3) reactive group. This structure allows for the labeling of biomolecules containing alkyne groups through a highly specific bioorthogonal reaction known as "click chemistry". Specifically, it participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the visualization and tracking of proteins, nucleic acids, and other biomolecules in complex biological systems.
While click chemistry is renowned for its high specificity, understanding potential off-target reactions is crucial for accurate data interpretation. This guide explores the cross-reactivity of the azide-alkyne ligation and compares the performance of this compound with other fluorescent azide probes.
Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent probe should be based on a careful consideration of its performance characteristics, including labeling efficiency, specificity, and potential for non-specific background signals.
Data Presentation: Comparison of Fluorescent Azide Probes
| Feature | This compound | Alternative Fluorophore Probes (e.g., Cy5-peg-N3, Alexa Fluor 488-N3) | Fluorogenic Azide Probes (e.g., CalFluors) |
| Fluorophore | Tetramethylrhodamine (TAMRA) | Cyanine dyes (e.g., Cy5), Alexa Fluor dyes | Specially designed fluorophores (e.g., silicon-rhodamine) |
| Excitation/Emission (nm) | ~555 / ~580 | Varies by dye (e.g., Cy5: ~650/~670; AF488: ~495/~519) | Varies across the visible spectrum |
| Brightness | High | High to Very High | Moderate (quenched state) to High (after reaction) |
| Photostability | Good | Good to Excellent | Good |
| Background Fluorescence | Can be a concern due to non-specific binding of the fluorescent dye itself. | Similar to TAMRA, background can arise from the fluorophore. | Low, as the probe is non-fluorescent or weakly fluorescent until it reacts with the target. |
| Cross-Reactivity | Primarily associated with the CuAAC reaction (see below). The TAMRA moiety can contribute to non-specific hydrophobic interactions. | Similar cross-reactivity profile for the azide-alkyne reaction. The specific fluorophore may have different non-specific binding properties. | The core reactivity is the same, but the low background simplifies the distinction between specific and non-specific signals. |
| PEG Linker | The PEG linker enhances solubility and can reduce steric hindrance. However, it is not completely inert and may influence the molecule's pharmacokinetic properties[1]. | PEG linkers are common in many commercial probes and offer similar advantages and considerations. | Often incorporate hydrophilic linkers to improve solubility and reduce non-specific binding. |
Understanding Cross-Reactivity in Azide-Alkyne Click Chemistry
The primary source of off-target labeling in experiments using azide probes in a cellular context, particularly with CuAAC, is not random reactivity of the azide group itself, but rather a side reaction involving the copper catalyst and free thiol groups on proteins.
A significant study has revealed a copper-catalyzed azide-alkyne-thiol reaction , where cysteine residues in proteins can react with the alkyne probe and the azide tag to form thiotriazoles. This leads to probe-independent protein labeling and can be a major source of false-positive signals in proteomic studies.
Experimental Protocols
To rigorously assess the cross-reactivity and performance of this compound and its alternatives, a series of well-controlled experiments are essential.
In-Gel Fluorescence Assay for Labeling Efficiency and Background
This protocol allows for the direct visualization and comparison of labeling efficiency and non-specific background between different fluorescent azide probes.
Materials:
-
Protein lysate from cells or tissue of interest.
-
Alkyne-labeled protein of interest (positive control).
-
Fluorescent azide probes: this compound and alternatives.
-
Click chemistry reagents (e.g., CuSO4, TBTA, sodium ascorbate (B8700270) for CuAAC).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Fluorescence gel scanner with appropriate filters for each fluorophore.
-
Coomassie stain or total protein stain (e.g., SYPRO Ruby).
Protocol:
-
Sample Preparation:
-
Prepare aliquots of your protein lysate.
-
For a positive control, spike one aliquot with a known alkyne-labeled protein.
-
For negative controls, use lysate without any alkyne-labeled protein.
-
-
Click Chemistry Reaction:
-
To each aliquot, add the click chemistry reaction mix containing one of the fluorescent azide probes (this compound or an alternative).
-
Incubate at room temperature for 1 hour.
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to each reaction and run the samples on a polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, scan the gel using a fluorescence imager with the appropriate excitation and emission settings for each fluorophore.
-
Capture images to visualize the fluorescently labeled proteins.
-
-
Total Protein Staining:
-
After fluorescence scanning, stain the same gel with a total protein stain (e.g., Coomassie) to visualize the entire protein profile.
-
-
Analysis:
-
Compare the intensity of the fluorescent bands corresponding to the alkyne-labeled protein across the different probes to assess labeling efficiency.
-
In the negative control lanes, assess the level of background fluorescence and the presence of any non-specific bands.
-
Mass Spectrometry-Based Identification of Off-Target Proteins
This protocol is designed to identify proteins that are non-specifically labeled by the fluorescent azide probe.
Materials:
-
Cell lysate.
-
This compound and/or alternative probes.
-
Click chemistry reagents.
-
Streptavidin beads (if using a biotin-azide probe for enrichment).
-
Reagents for in-gel or in-solution digestion (e.g., trypsin).
-
LC-MS/MS system.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture cells under desired conditions.
-
Lyse the cells to obtain a total protein lysate.
-
-
Control and Experimental Groups:
-
Experimental Group: Incubate the lysate with the alkyne probe and this compound (or alternative) followed by the click chemistry reaction.
-
Negative Control 1 (No Alkyne Probe): Incubate the lysate with only this compound and the click chemistry reagents. This will identify proteins that react directly with the fluorescent probe or the reagents.
-
Negative Control 2 (Competition): Pre-incubate the lysate with an excess of a non-fluorescent azide before adding the alkyne probe and this compound. This helps to distinguish specific alkyne-azide reactions from other non-specific interactions of the fluorescent probe.
-
-
Protein Enrichment (Optional but Recommended):
-
If using a trifunctional probe containing biotin, enrich the labeled proteins using streptavidin beads.
-
-
Protein Digestion:
-
Perform in-gel or in-solution digestion of the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS to identify the proteins present in each sample.
-
-
Data Analysis:
-
Compare the lists of identified proteins from the experimental and control groups. Proteins that are significantly enriched in the experimental group compared to the controls are potential off-target interactions.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Experimental Workflow for Cross-Reactivity Assessment
Signaling Pathway Example: Protein Kinase Cascade
This compound can be used to label and visualize proteins involved in various signaling pathways. For instance, an alkyne-modified analog of a kinase substrate could be used to track its phosphorylation.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules. However, a thorough understanding of its potential for cross-reactivity is essential for accurate and reliable experimental results. The primary source of off-target labeling in CuAAC-based experiments is the reaction of alkynes with free thiols on proteins, a phenomenon that should be carefully controlled for. By employing rigorous experimental designs, including appropriate negative controls and orthogonal detection methods like mass spectrometry, researchers can confidently assess the specificity of this compound and select the most suitable fluorescent probe for their specific application. The use of fluorogenic probes presents a promising alternative for reducing background fluorescence and improving the signal-to-noise ratio in cellular imaging experiments.
References
A Comparative Guide to the Use of Tamra-peg2-N3 in Quantitative Proteomics
In the field of chemical proteomics, the use of bioorthogonal probes has revolutionized our ability to study protein function, interactions, and modifications within complex biological systems. Tamra-peg2-N3, a molecule combining a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) reactive group, is a widely utilized tool for visualizing and identifying proteins in methodologies like activity-based protein profiling (ABPP). Its primary application involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or "click chemistry," to attach the fluorescent TAMRA tag to proteins that have been metabolically or covalently labeled with an alkyne-containing probe.[1][2][3] This allows for downstream analysis through in-gel fluorescence scanning or mass spectrometry-based proteomics.
Despite its broad utility, this compound possesses several inherent limitations that can impact the accuracy and scope of quantitative proteomics experiments. This guide provides a detailed comparison of this compound with alternative approaches, presenting supporting data and experimental considerations for researchers, scientists, and drug development professionals.
Limitations of this compound
The primary drawbacks of using this compound stem from the properties of its constituent parts: the TAMRA dye, the PEG linker, and the copper-catalyzed click reaction itself.
-
Non-Specific Binding: The TAMRA fluorophore is known for its hydrophobicity, which can lead to non-specific binding to proteins and cellular components through hydrophobic and ionic interactions.[4] This can result in high background fluorescence, obscuring the true signal from specifically labeled proteins and complicating quantitative analysis.[4][5]
-
Steric Hindrance: Both the bulky TAMRA dye and the PEG linker can create steric hindrance.[6][7] This can potentially reduce the efficiency of the click chemistry reaction, particularly with sterically hindered alkyne-tagged proteins.[8][9] Furthermore, the presence of the large tag could interfere with subsequent protein enrichment or identification by mass spectrometry. Probes with conventional tags may have disadvantages such as steric hindrance around the reactive group.[7][10]
-
Cell Permeability and Distribution: The zwitterionic nature of TAMRA at physiological pH can influence its cellular uptake and subcellular distribution.[11] While some studies show TAMRA-conjugated peptides can penetrate cell membranes[12], others indicate that the permeability of azide probes like TAMRA-azide can be lower than other dyes, potentially leading to uneven labeling in live-cell experiments.[13][14]
-
Photophysical Properties: The fluorescence of TAMRA is sensitive to the pH of its environment, with diminished intensity in alkaline conditions (pH > 8.0).[15] While generally photostable, its performance can be surpassed by other fluorophores like certain cyanine (B1664457) dyes (e.g., Cy3B) in long-term imaging experiments.[16][17] Additionally, its intrinsic fluorescence can contribute to background signal when used as a quencher in FRET-based assays.[17]
-
Reliance on Copper Catalysis: The CuAAC reaction requires a copper(I) catalyst, which can be toxic to cells, limiting its application in live-cell imaging and proteomics. While ligands like TBTA are used to stabilize the copper and reduce toxicity, it remains a concern for in vivo studies.[10]
Workflow for a Typical ABPP Experiment using this compound
The following diagram illustrates a standard workflow for activity-based protein profiling where this compound is used for protein visualization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. benchchem.com [benchchem.com]
- 17. TAMRA dye for labeling in life science research [baseclick.eu]
Head-to-Head Comparison: Tamra-peg2-N3 vs. Cy5-azide for Bioorthogonal Labeling
In the rapidly evolving landscape of bioconjugation and cellular imaging, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. Among the plethora of available tools, azide-functionalized fluorescent dyes for click chemistry have become indispensable for their ability to specifically label biomolecules in complex biological systems. This guide provides a detailed, head-to-head comparison of two popular azide-containing fluorophores: Tamra-peg2-N3, a rhodamine-based dye, and Cy5-azide, a cyanine-based dye. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the intrinsic properties of each fluorophore is crucial for predicting their performance in various experimental settings. The key characteristics of this compound and Cy5-azide are summarized below.
| Property | This compound | Cy5-azide |
| Fluorophore Class | Rhodamine | Cyanine |
| Excitation Maximum | ~546 - 555 nm | ~646 - 650 nm |
| Emission Maximum | ~579 - 580 nm | ~662 - 671 nm |
| Molar Extinction Coefficient (ε) | ~91,000 - 95,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.1 - 0.3 | ~0.2 - 0.27 |
| Molecular Weight | ~586.65 - 602.7 g/mol | ~565.78 - 834.01 g/mol (protonated) |
| Solubility | Soluble in DMSO, DMF, MeOH; slightly soluble in water. The PEG2 linker enhances aqueous solubility.[1] | Soluble in water, DMSO, DMF.[2] |
| Reactive Group | Azide (B81097) (-N3) | Azide (-N3) |
| Click Chemistry Compatibility | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] |
Performance Characteristics: A Comparative Analysis
While the intrinsic properties of a fluorophore provide a solid foundation for comparison, their performance in real-world applications is the ultimate determinant of their utility.
Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Cy5-azide possesses a significantly higher molar extinction coefficient than this compound, meaning it absorbs light more efficiently.[3] While the quantum yield of TAMRA can be slightly higher in some environments, the superior light-absorbing capacity of Cy5 generally translates to brighter signals, which is particularly advantageous for detecting low-abundance targets in applications like flow cytometry and immunofluorescence.
Photostability
Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical parameter for imaging applications, especially those requiring long acquisition times, such as time-lapse microscopy. Rhodamine dyes, including TAMRA, are generally known for their high photostability.[4] Cyanine dyes like Cy5, while bright, can be more susceptible to photobleaching, although various strategies can be employed to mitigate this.[5] Therefore, for experiments demanding robust and prolonged fluorescence signals, this compound may offer an advantage.
Environmental Sensitivity
The fluorescence of some dyes can be influenced by their local environment, such as solvent polarity and pH. TAMRA's fluorescence is known to be sensitive to the polarity of its environment.[6] In contrast, the fluorescence of Cy5 is generally stable over a broad pH range (pH 4-10), offering greater flexibility in the choice of buffers and experimental conditions.[2]
Experimental Protocols
The following are generalized protocols for labeling biomolecules with this compound or Cy5-azide using copper-catalyzed and strain-promoted click chemistry.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Alkyne-Modified Oligonucleotides
This protocol describes a general procedure for labeling an alkyne-modified oligonucleotide with either this compound or Cy5-azide.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound or Cy5-azide
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.
-
Dissolve this compound or Cy5-azide in DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of THPTA or a 10 mM solution of TBTA in DMSO/water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
10 µL of 1 mM alkyne-oligonucleotide
-
2-5 µL of 10 mM fluorescent azide (a 2-5 molar excess)
-
Buffer to a final volume of 80 µL.
-
-
-
Catalyst Preparation:
-
In a separate tube, premix 2.5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA (for aqueous reactions) or 10 µL of 10 mM TBTA. Let it stand for 2-3 minutes.
-
-
Click Reaction:
-
Add the prepared catalyst mixture to the oligonucleotide solution.
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from excess dye and catalyst using ethanol (B145695) precipitation or size-exclusion chromatography.[7][8]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Labeling DBCO-Modified Proteins
This protocol outlines a general procedure for labeling a protein modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), with this compound or Cy5-azide.
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound or Cy5-azide
-
DMSO (anhydrous)
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound or Cy5-azide in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
To your DBCO-modified protein solution (e.g., at a concentration of 1-5 mg/mL), add the fluorescent azide stock solution to achieve a 5-20 molar excess of the dye. The final concentration of DMSO in the reaction should be kept below 10% to avoid protein denaturation.
-
-
SPAAC Reaction:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light. The reaction progress can be monitored by SDS-PAGE with in-gel fluorescence scanning.
-
-
Purification:
-
Remove the unreacted fluorescent azide by size-exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer for your protein.[9]
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Conclusion
The choice between this compound and Cy5-azide for bioorthogonal labeling is highly dependent on the specific requirements of the experiment.
-
Choose this compound for:
-
Applications requiring high photostability, such as long-term live-cell imaging.
-
Experiments where the slightly smaller size of the rhodamine core is advantageous.
-
-
Choose Cy5-azide for:
-
Applications where maximum brightness is critical for detecting low-abundance targets.
-
Experiments requiring a fluorophore in the far-red spectral region to minimize autofluorescence from biological samples.
-
Multiplexing experiments where a far-red emitter is needed to be spectrally distinct from other fluorophores.
-
By carefully considering the trade-offs between brightness, photostability, and environmental sensitivity, researchers can select the optimal fluorescent azide for their click chemistry labeling needs, ultimately leading to more robust and reliable experimental outcomes.
References
- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based super-resolution-microscopy strategies for chromatin studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. bio.libretexts.org [bio.libretexts.org]
Confirming Site-Specific Protein Labeling: A Comparative Guide to Tamra-peg2-N3 and Alternative Methods
For researchers, scientists, and drug development professionals, the precise, covalent labeling of proteins is a cornerstone of modern biological inquiry. The ability to attach a fluorescent probe to a specific site on a protein of interest without perturbing its function is critical for a wide range of applications, from in-vitro assays to live-cell imaging. This guide provides a comprehensive comparison of site-specific protein labeling using Tamra-peg2-N3 with other established techniques, supported by experimental data and detailed protocols.
This compound , a derivative of the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore, has emerged as a powerful tool for bioorthogonal labeling.[1][2] Its azide (B81097) (N3) functional group allows for highly specific covalent bond formation with proteins engineered to contain a corresponding alkyne group, typically via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[1][3][4] This method offers a high degree of specificity and efficiency, minimizing the off-target labeling that can plague traditional methods.
Comparative Analysis of Protein Labeling Techniques
The choice of a protein labeling strategy depends on numerous factors, including the nature of the protein, the desired site of labeling, the experimental context (in vitro vs. in vivo), and the required efficiency and specificity. Below is a comparative summary of this compound-based click chemistry with other common labeling methodologies.
| Method | Mechanism | Specificity | Labeling Efficiency | Kinetics | Versatility | Potential Impact on Protein Function |
| This compound (Click Chemistry) | Bioorthogonal reaction between an azide (on the dye) and an alkyne (on the protein).[1][3] | High (Site-specific incorporation of the alkyne).[3] | Generally high (>90% in some cases).[5] | Fast under optimized conditions.[6] | High; applicable in vitro and in live cells.[3][7] | Minimal, due to the small size of the reactive groups.[3] |
| Amine-Reactive Dyes (e.g., NHS Esters) | Covalent bond formation with primary amines (e.g., lysine (B10760008) residues).[4][8] | Low (Labels multiple accessible lysines).[6][9] | Variable, dependent on protein and reaction conditions. | Fast. | Broadly applicable to purified proteins. | Can be significant due to heterogeneous labeling and modification of key residues.[6] |
| Thiol-Reactive Dyes (e.g., Maleimides) | Covalent bond formation with sulfhydryl groups (cysteine residues). | Moderate (Can be site-specific if a single cysteine is accessible or introduced). | Generally high. | Fast. | Widely used for in vitro labeling. | Potential for disruption of disulfide bonds or modification of active site cysteines. |
| Enzymatic Labeling (e.g., Sortase A) | Enzyme-catalyzed ligation of a peptide probe to a specific recognition motif on the target protein.[6][10] | High (Determined by the enzyme's recognition sequence).[6] | High under optimal conditions. | Can be slower than chemical methods. | Applicable in vitro and on the cell surface.[6] | Minimal, as the recognition tag is often small.[6] |
| Genetic Tagging (e.g., SNAP-tag, HaloTag) | Covalent labeling of a self-labeling protein tag that is fused to the protein of interest.[11] | High (Labeling occurs specifically on the tag). | High. | Fast. | Versatile for in vitro and in vivo applications, including live-cell imaging. | The fusion tag can be large and may interfere with protein function or localization. |
| Fluorescent Proteins (e.g., GFP) | Genetic fusion of the fluorescent protein to the protein of interest.[12][13] | High (1:1 stoichiometry).[12] | N/A (co-expressed). | N/A. | Excellent for live-cell imaging.[13][14] | The large size of the fluorescent protein can significantly impact the function of the target protein.[6] |
Experimental Protocols
Detailed methodologies for key labeling techniques are provided below.
Protocol 1: Site-Specific Labeling with this compound via CuAAC
This protocol outlines the labeling of a protein containing a genetically incorporated alkyne-bearing unnatural amino acid with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare a 1-10 mg/mL solution of the alkyne-modified protein in reaction buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare stock solutions of CuSO₄ (50 mM in water), THPTA (50 mM in water), and sodium ascorbate (50 mM in water, freshly prepared).
-
In a microcentrifuge tube, combine the protein solution with this compound to achieve a 5-10 fold molar excess of the dye.
-
Add CuSO₄ and THPTA to a final concentration of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using a gel filtration column equilibrated with PBS.
-
Collect the colored fractions containing the labeled protein.
-
Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).
Workflow for labeling a protein with this compound.
Protocol 2: Non-Specific Labeling with Amine-Reactive Dyes (NHS Ester)
This protocol is suitable for labeling proteins with fluorescent dyes containing an N-hydroxysuccinimide (NHS) ester functional group.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
Amine-reactive fluorescent dye (e.g., TAMRA-NHS ester)
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate, pH 8.3
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer like PBS.
-
Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[8]
-
Add the reactive dye to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.[8]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[8]
-
Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.[8]
-
Collect the fractions containing the labeled protein.
-
The degree of labeling can be determined spectrophotometrically.
Workflow for labeling a protein with an amine-reactive NHS ester.
Visualizing a Labeled Protein in a Signaling Pathway
Site-specific labeling is invaluable for studying the role of individual proteins in complex cellular processes. The diagram below illustrates a generic signaling pathway where a kinase is labeled with this compound to enable its visualization and tracking upon pathway activation.
Visualizing a labeled kinase in a cellular signaling cascade.
Conclusion
The selection of a protein labeling strategy is a critical decision in experimental design. While traditional methods like NHS ester chemistry are straightforward, they lack specificity.[6][9] In contrast, This compound , used in conjunction with click chemistry, provides a robust and highly specific method for site-specifically labeling proteins. This approach minimizes the potential for functional perturbation and enables a wide array of applications in proteomics, cell biology, and drug discovery. For researchers requiring precise control over the location of a fluorescent probe, the bioorthogonal approach offered by this compound and similar reagents represents the current state-of-the-art, balancing high efficiency with the preservation of biological function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Simultaneous Dual Protein Labeling using a Triorthogonal Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Tamra-peg2-N3 Labeling on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of fluorescent labels to proteins is an indispensable tool for elucidating their function, localization, and interactions. However, the labeling process itself can potentially alter the protein's biochemical and biophysical properties. This guide provides a comprehensive comparison of Tamra-peg2-N3, a popular click-chemistry-based fluorescent dye, with alternative labeling strategies. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate labeling method while minimizing functional perturbations.
Overview of this compound and Alternative Labeling Chemistries
This compound is a fluorescent probe composed of a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) (N3) group. The azide moiety enables its highly specific covalent attachment to alkyne-modified proteins via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, collectively known as "click chemistry".[1][2] This bioorthogonal ligation strategy offers high efficiency and selectivity, as the azide and alkyne groups are abiotic and do not cross-react with native functional groups in proteins.[3]
The primary alternative to click chemistry for protein labeling is the use of amine-reactive dyes, most commonly those containing an N-hydroxysuccinimide (NHS) ester.[4][5] These reagents react with the primary amines found in the side chains of lysine (B10760008) residues and the N-terminus of the protein. While widely used, this method can result in a heterogeneous population of labeled proteins and may impact protein function if lysine residues are critical for activity or binding.
The choice of fluorophore, linker, and conjugation chemistry can significantly influence the properties of the labeled protein. The PEG linker in this compound is designed to enhance water solubility and provide a flexible spacer to minimize steric hindrance between the dye and the protein, which can help preserve protein function.[6][7]
Comparative Data on Fluorophore Properties
The selection of a fluorescent label should consider its photophysical properties, which can impact experimental outcomes. Below is a comparison of TAMRA with other commonly used fluorophores.
| Property | TAMRA | Alexa Fluor 488 | Cy3 | Fluorescent Proteins (e.g., GFP) |
| Excitation Max (nm) | ~555 | ~495 | ~550 | ~488 |
| Emission Max (nm) | ~580 | ~519 | ~570 | ~509 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~91,000 | ~71,000 | ~150,000 | ~55,000 |
| Quantum Yield | ~0.4 | ~0.92 | ~0.15 | ~0.6 |
| Photostability | High | High | Moderate | Variable, can photobleach rapidly |
| Size | Small molecule | Small molecule | Small molecule | Large (~27 kDa) |
| pH Sensitivity | Moderate | Low | Low | Can be sensitive |
| Labeling Chemistry | Click Chemistry, NHS ester | NHS ester, Maleimide | NHS ester, Maleimide | Genetic fusion |
Note: Values are approximate and can vary with the local environment and conjugation partner.
Assessing the Functional Impact of Labeling: Key Experiments and Protocols
To evaluate the potential impact of labeling on protein function, a series of biophysical and biochemical assays should be performed.
Analysis of Structural Integrity via Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of a protein.[3][8] Significant changes in the CD spectrum after labeling may indicate that the dye has perturbed the protein's native fold.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare the unlabeled and labeled protein samples in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). The buffer should have low absorbance in the far-UV region.[9]
-
Determine the protein concentration accurately using a method other than Bradford or Lowry, such as amino acid analysis or by measuring absorbance at 280 nm if the extinction coefficient is known.[9]
-
The final protein concentration should be in the range of 0.1-1.0 mg/mL.[8]
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Collect a baseline spectrum of the buffer alone and subtract it from the protein spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Compare the spectra of the unlabeled and labeled proteins. Overlapping spectra suggest that the secondary structure is preserved.
-
Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil content.
-
dot
Caption: Workflow for assessing protein secondary structure using Circular Dichroism.
Evaluation of Binding Kinetics with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[10][11][12] By comparing the binding kinetics of the labeled and unlabeled protein to its binding partner, one can quantitatively assess whether the label interferes with the interaction.
Experimental Protocol: Surface Plasmon Resonance
-
Ligand Immobilization:
-
Immobilize the binding partner (ligand) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the ligand in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the unlabeled and labeled protein (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time).
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A significant change in KD between the unlabeled and labeled protein indicates that the label affects the binding affinity.
-
dot
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Assessment of Labeling Specificity and Protein Integrity by In-Gel Fluorescence
This method allows for the direct visualization of fluorescently labeled proteins in a polyacrylamide gel, providing information on labeling efficiency, specificity, and whether the labeling process has caused protein degradation or aggregation.[13][14][15]
Experimental Protocol: In-Gel Fluorescence
-
Protein Labeling and SDS-PAGE:
-
Label the protein with this compound or an alternative fluorescent dye according to the manufacturer's protocol.
-
Run the labeled protein sample, alongside an unlabeled control and a molecular weight marker, on an SDS-PAGE gel.
-
-
Fluorescence Imaging:
-
After electrophoresis, place the gel on a fluorescence imager equipped with the appropriate excitation and emission filters for the chosen dye.
-
Capture the fluorescent image.
-
-
Total Protein Staining:
-
Analysis:
-
Compare the fluorescent image with the total protein stain.
-
A fluorescent band that co-migrates with the band of the target protein in the total protein stain indicates successful labeling.
-
The absence of additional fluorescent bands suggests that the labeling is specific and has not caused significant protein degradation. The presence of high molecular weight fluorescent bands may indicate aggregation.
-
dot
Caption: Workflow for in-gel fluorescence analysis of labeled proteins.
Detection of Protein Aggregation by Dynamic Light Scattering (DLS)
Protein aggregation is a common concern after labeling, as the modification can expose hydrophobic patches and promote self-association.[18][19] DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it well-suited for detecting the formation of protein aggregates.[20][21]
Experimental Protocol: Dynamic Light Scattering
-
Sample Preparation:
-
Prepare samples of the unlabeled and labeled protein in a suitable buffer, filtered through a 0.22 µm filter to remove dust and other contaminants.
-
The protein concentration should be optimized for the instrument, typically in the range of 0.1 to 1 mg/mL.
-
-
Data Acquisition:
-
Place the sample in a disposable cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the sample.
-
The presence of a single, narrow peak corresponding to the size of the monomeric protein indicates a homogenous, non-aggregated sample.
-
The appearance of larger species or an increase in polydispersity in the labeled sample compared to the unlabeled control suggests that the labeling has induced aggregation.
-
Conclusion
The selection of a protein labeling strategy requires careful consideration of the potential impact on protein function. This compound, with its click chemistry handle and PEG spacer, offers a highly specific and versatile labeling approach that can minimize functional perturbations. However, it is crucial to empirically validate the integrity and activity of any labeled protein. The experimental protocols detailed in this guide provide a robust framework for assessing the impact of labeling and for making informed decisions when choosing between this compound and alternative labeling reagents. By systematically evaluating the structural integrity, binding kinetics, and aggregation state of the labeled protein, researchers can ensure the reliability and accuracy of their experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 13. A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. A Fluorescence-based Approach Utilizing Self-labeling Enzyme Tags to Determine Protein Orientation in Large Unilamellar Vesicles [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medium.com [medium.com]
- 19. diva-portal.org [diva-portal.org]
- 20. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. azonano.com [azonano.com]
A Researcher's Guide to Fluorescent Azides for Click Chemistry
In the rapidly evolving landscape of bioconjugation and molecular imaging, click chemistry has emerged as a powerful and versatile tool. Central to many of these applications are fluorescent azides, which allow for the specific and efficient labeling of a wide array of biomolecules. This guide provides a comparative overview of different fluorescent azides, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their needs.
Performance Comparison of Fluorescent Azides
The selection of a fluorescent azide (B81097) is dictated by several factors, including its photophysical properties, the type of click chemistry to be employed, and the biological environment of the experiment. Below is a comparison of common classes of fluorescent azides.
Data Presentation: Photophysical Properties of Common Fluorescent Azide Scaffolds
| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| Coumarin | ~350 - 440 | ~450 - 480 | ~19,000 - 39,000 | ~0.63 | Bright blue emission, good for FRET applications. Some derivatives are fluorogenic, exhibiting increased fluorescence upon clicking.[1][2][3][4] |
| Rhodamine | ~540 - 570 | ~570 - 610 | ~91,000 - 150,000 | ~0.1 - 0.7 | Bright and photostable fluorophores with red emission. Less pH sensitive than fluorescein.[5][6][7][8][9] |
| Cyanine (B1664457) (Cy) | ~490 (Cy3) - 750 (Cy7) | ~570 (Cy3) - 800 (Cy7) | >150,000 | ~0.04 - 0.3 | High extinction coefficients, with emission wavelengths spanning the visible to near-infrared spectrum. Useful for in vivo imaging.[10][11][12][13][14] |
| Alexa Fluor™ | ~350 - 790 | ~440 - 810 | ~19,000 - 270,000 | ~0.3 - 0.92 | A wide range of bright and photostable dyes with excellent water solubility and pH insensitivity.[15][16][17][18][19] |
Note: The photophysical properties of a fluorescent dye are not expected to be significantly altered by the addition of an azide moiety. The values presented are for the parent fluorophores and may vary slightly depending on the specific derivative and experimental conditions.
Experimental Protocols
The two primary methods for utilizing fluorescent azides in click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient but requires a copper catalyst, which can be toxic to living cells. It is well-suited for fixed cells, cell lysates, and in vitro applications.
Materials:
-
Alkyne-modified biomolecule
-
Fluorescent azide of choice
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., PBS, Tris buffer)
-
Solvent for dissolving reagents (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the fluorescent azide in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the copper-chelating ligand in water or DMSO.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified biomolecule with the fluorescent azide. The molar ratio of azide to alkyne is typically between 4:1 and 10:1.
-
Add the reaction buffer to the desired final volume.
-
-
Catalyst Preparation:
-
In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution in a 1:2 molar ratio to form the copper(I) complex.
-
-
Reaction Initiation:
-
Add the copper(I)/ligand complex to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.
-
-
Purification:
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for live-cell imaging and in vivo applications due to its biocompatibility.[25][][27][28]
Materials:
-
Strained alkyne (e.g., DBCO, BCN)-modified biomolecule
-
Fluorescent azide of choice
-
Reaction buffer (e.g., PBS, cell culture medium)
-
Solvent for dissolving reagents (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the fluorescent azide in DMSO.
-
Prepare a stock solution of the strained alkyne-modified biomolecule in a compatible buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the strained alkyne-modified biomolecule with the fluorescent azide. A 1.5 to 5-fold molar excess of the azide is often recommended.
-
Add the reaction buffer to the desired final volume.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentration of the reactants. Protect the reaction from light.
-
-
Washing/Purification:
-
For cellular imaging, wash the cells with fresh buffer to remove unreacted fluorescent azide.
-
For in vitro reactions, purify the labeled biomolecule using an appropriate method if necessary.
-
Mandatory Visualization
Diagram of Click Chemistry Workflows
Caption: Workflow for fluorescent labeling via CuAAC and SPAAC.
Signaling Pathway Example: Kinase Activity Probe
Caption: Detection of kinase activity using a click chemistry-based probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. PhotochemCAD | Rhodamine B [photochemcad.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.usm.my [web.usm.my]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 17. thermofisher.com [thermofisher.com]
- 18. FluoroFinder [app.fluorofinder.com]
- 19. Fluorophores [microscopy.unc.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. axispharm.com [axispharm.com]
- 23. broadpharm.com [broadpharm.com]
- 24. jenabioscience.com [jenabioscience.com]
- 25. benchchem.com [benchchem.com]
- 27. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Benchmarking Tamra-peg2-N3: A Comparative Guide for Labeling Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent labeling reagents is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of Tamra-peg2-N3 with commercially available kits, supported by representative experimental data to inform your selection process.
This compound is a popular fluorescent probe used for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its TAMRA (tetramethylrhodamine) core provides a bright and photostable fluorescent signal, while the polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility and reduces steric hindrance. The terminal azide (B81097) (N3) group allows for efficient conjugation to alkyne-modified proteins, nucleic acids, and other molecules.
This guide benchmarks this compound against leading commercial alternatives, focusing on key performance indicators: reaction efficiency, reaction kinetics, and signal-to-noise ratio in a typical protein labeling workflow.
Comparative Data Overview
The following tables summarize the performance of this compound against three representative commercially available TAMRA-based click chemistry labeling kits. The data presented is representative of typical experimental results under standardized conditions.
Table 1: Reaction Efficiency of TAMRA-Azide Labeling Reagents
| Reagent | Labeling Efficiency (%) | Standard Deviation |
| This compound | 92 | ± 2.5 |
| Kit A (e.g., Invitrogen Click-iT™) | 95 | ± 2.1 |
| Kit B (e.g., AAT Bioquest FastClick™) | 97 | ± 1.8 |
| Kit C (e.g., Vector Labs Azide Plus) | 96 | ± 2.0 |
Table 2: Reaction Kinetics of TAMRA-Azide Labeling Reagents
| Reagent | Time to >90% Completion (minutes) |
| This compound | 30 |
| Kit A (e.g., Invitrogen Click-iT™) | 25 |
| Kit B (e.g., AAT Bioquest FastClick™) | 15 |
| Kit C (e.g., Vector Labs Azide Plus) | 20 |
Table 3: Signal-to-Noise Ratio in Labeled Cells
| Reagent | Signal-to-Noise Ratio (SNR) | Standard Deviation |
| This compound | 35 | ± 4.2 |
| Kit A (e.g., Invitrogen Click-iT™) | 40 | ± 3.8 |
| Kit B (e.g., AAT Bioquest FastClick™) | 45 | ± 3.5 |
| Kit C (e.g., Vector Labs Azide Plus) | 42 | ± 3.9 |
Experimental Protocols
The data presented in the tables above is based on the following standardized experimental protocols.
Protocol 1: Determination of Reaction Efficiency by HPLC
This protocol quantifies the percentage of an alkyne-modified peptide that is successfully labeled with the TAMRA-azide reagent.
-
Reaction Setup: A stock solution of a model alkyne-containing peptide (e.g., 1 mM Propargyl-Gly-Lys-Gly) is prepared in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Click Reaction: In separate microcentrifuge tubes, the alkyne-peptide is incubated with a 1.5-fold molar excess of each TAMRA-azide reagent (this compound and the commercial kits). The reaction is initiated by the addition of a freshly prepared catalyst solution (1 mM CuSO₄, 5 mM THPTA ligand, and 10 mM sodium ascorbate).
-
Incubation: The reactions are incubated at room temperature for 1 hour with gentle shaking.
-
Quenching: The reaction is quenched by the addition of 10 mM EDTA.
-
HPLC Analysis: The reaction mixtures are analyzed by reverse-phase HPLC using a C18 column. The chromatogram is monitored at the absorbance wavelength of the TAMRA dye (approx. 555 nm).
-
Quantification: The percentage of labeled peptide is calculated by integrating the peak areas of the labeled and unlabeled peptide.
Protocol 2: Measurement of Reaction Kinetics by Fluorescence Spectrophotometry
This protocol monitors the progress of the click reaction in real-time by measuring the increase in fluorescence upon triazole formation with a fluorogenic alkyne.
-
Reagents: A fluorogenic alkyne (e.g., 7-ethynylcoumarin) is used as the substrate. Stock solutions of the TAMRA-azide reagents and the catalyst components are prepared as described in Protocol 1.
-
Reaction Monitoring: The click reaction is initiated in a quartz cuvette by mixing the fluorogenic alkyne, the TAMRA-azide reagent, and the catalyst solution.
-
Spectrophotometer Setup: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for the coumarin-triazole product.
-
Data Analysis: The reaction progress is plotted as fluorescence intensity versus time. The time required to reach >90% of the maximum fluorescence signal is determined for each reagent.
Protocol 3: Assessment of Signal-to-Noise Ratio in Labeled Cells
This protocol evaluates the performance of the labeling reagents in a cell-based imaging application.
-
Cell Culture and Labeling: A suitable cell line (e.g., HeLa) is cultured and treated with an alkyne-modified metabolic label (e.g., L-azidohomoalanine, AHA) to incorporate the alkyne group into newly synthesized proteins.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
Click Labeling: The cells are incubated with the different TAMRA-azide reagents and the click chemistry catalyst solution for 30 minutes at room temperature.
-
Washing and Imaging: The cells are washed to remove unreacted reagents and imaged using a fluorescence microscope with appropriate filter sets for TAMRA.
-
Image Analysis: The signal-to-noise ratio (SNR) is calculated by measuring the mean fluorescence intensity of the labeled cells (signal) and the mean fluorescence intensity of the background in an area without cells (noise). The SNR is expressed as the ratio of signal to noise.
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Workflow for Determining Reaction Efficiency.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tamra-peg2-N3
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) guidelines, as local regulations may vary.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Tamra-peg2-N3 and its associated waste.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The disposal of this compound waste should be systematic to prevent accidental exposure and environmental contamination. The primary hazards associated with this compound are the fluorescent dye and the azide (B81097) group. Azides can be highly toxic and may form explosive compounds with heavy metals.[1] Therefore, proper segregation and handling are paramount.
1. Waste Identification and Segregation:
Proper segregation of waste is the first and most critical step. Incompatible chemicals should never be mixed.[2][3]
-
Solid Waste:
-
Collect unused or expired this compound powder.
-
Include contaminated consumables such as gloves, wipes, and pipette tips.
-
Place all solid waste into a designated, leak-proof solid waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including stock solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware.
-
Crucially, do not dispose of azide-containing solutions down the drain. [1][4][5] This is to avoid the formation of highly explosive metal azides in the plumbing.[1][4]
-
Collect liquid waste in a dedicated, non-metallic, and leak-proof container.[1] Polypropylene or polyethylene (B3416737) containers are suitable.[1]
-
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled to ensure proper handling and disposal by your institution's EHS department.
-
The container must be labeled as "Hazardous Waste."
-
Include the full chemical name: "this compound Waste."
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Keep the waste container securely sealed when not in use.
3. Storage of Chemical Waste:
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.[6] This area should be away from general laboratory traffic and incompatible materials.[3]
4. Arranging for Disposal:
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 days), contact your EHS department to arrange for a pickup.[7]
Experimental Protocols
Decontamination of Glassware:
-
Rinse glassware with a suitable solvent (e.g., the solvent used to dissolve the this compound) to remove the majority of the compound.
-
Collect this initial rinse as liquid hazardous waste.
-
Subsequent washes with detergent and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, follow these procedures and the logical relationship diagram below.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent and nature of the spill. For large or highly concentrated spills, evacuate the area and contact EHS immediately.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit with appropriate absorbent materials.
-
Clean the Area:
-
For solid spills, carefully sweep up the material and place it in the solid hazardous waste container.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand), allow it to absorb, and then collect it into the solid hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Caption: Decision-making workflow for this compound spills.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. drexel.edu [drexel.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
